molecular formula C16H14O4 B1368154 Alloisoimperatorin

Alloisoimperatorin

Numéro de catalogue: B1368154
Poids moléculaire: 270.28 g/mol
Clé InChI: JLCROWZWGSUEMR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Alloisoimperatorin has been reported in Glehnia littoralis and Skimmia laureola with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9(2)3-4-12-15-11(7-8-19-15)14(18)10-5-6-13(17)20-16(10)12/h3,5-8,18H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCROWZWGSUEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC=C3)O)C=CC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Alloisoimperatorin: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloisoimperatorin, a naturally occurring furanocoumarin, has garnered significant scientific interest for its potent anti-cancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic potential of this compound, with a focus on its effects on key signaling pathways, cellular processes, and molecular targets. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug discovery.

Core Mechanism of Action: Induction of Apoptosis and Autophagy

This compound exerts its primary anti-tumor effects by inducing two critical forms of programmed cell death: apoptosis and autophagy. This dual-pronged approach ensures efficient elimination of cancer cells. A key mediator in this process is the generation of Reactive Oxygen Species (ROS).

Induction of Apoptosis

This compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. This is characterized by a series of well-defined molecular events:

  • Alteration of Mitochondrial Membrane Potential: this compound disrupts the mitochondrial membrane potential, a critical early event in the intrinsic apoptotic cascade.

  • Modulation of Bcl-2 Family Proteins: It upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.

  • Activation of Caspase Cascade: this compound activates initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), leading to the cleavage of key cellular substrates and the execution of the apoptotic program.

Induction of Autophagy

In addition to apoptosis, this compound induces autophagy, a cellular self-degradation process that can also lead to cell death in the context of cancer. The induction of autophagy is primarily mediated by the generation of ROS. Key indicators of this compound-induced autophagy include the increased expression of autophagy-related proteins and the formation of autophagosomes. The process is reversed by the antioxidant N-acetylcysteine (NAC), confirming the central role of ROS in this pathway.

Key Signaling Pathways Modulated by this compound

This compound's multifaceted effects are a result of its ability to modulate several critical intracellular signaling pathways.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. This compound has been shown to influence this pathway, which is intricately linked to the production of ROS and the cellular stress response. Under basal conditions, Keap1 targets Nrf2 for degradation. However, under oxidative stress, as induced by this compound, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant genes.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Studies on the closely related isomer, imperatorin, suggest that this pathway is a likely target of this compound. Imperatorin has been shown to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of autophagy and cell cycle arrest. This inhibition is achieved by upregulating the expression of the tumor suppressor PTEN, which in turn inhibits the phosphorylation of Akt and mTOR.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling route involved in cell proliferation, differentiation, and apoptosis. Imperatorin has been demonstrated to inhibit the phosphorylation of key components of the MAPK pathway, including ERK1/2, JNK, and p38, in the context of inflammation. This suggests that this compound may also exert its effects, at least in part, through the modulation of MAPK signaling.

Quantitative Data Summary

The following tables summarize the key quantitative data from studies investigating the effects of this compound.

Cell LineAssayIC50 (µM)Time Point (hours)Reference
HeLaCCK-8116.948
SiHaCCK-8324.548
MS-751CCK-8148.048

Table 1: IC50 Values of this compound in Cervical Cancer Cell Lines.

Cell LineTreatmentApoptosis Rate (%)Reference
HeLaControl (0.1% DMSO)~5%
HeLa50 µM this compound~15%
HeLa100 µM this compound~25%
HeLa150 µM this compound~40%

Table 2: Apoptosis Induction by this compound in HeLa Cells (48 hours).

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed HeLa, SiHa, or MS-751 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 25, 50, 100, 150, 200 µM) for 24, 48, or 72 hours. A vehicle control (e.g., 0.1% DMSO) should be included.

  • CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, LC3, p62, p-Akt, Akt, p-ERK, ERK, β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to a loading control like β-actin.

ROS Detection Assay (DCFH-DA)
  • Cell Seeding: Seed cells in a 6-well plate or on coverslips in a 24-well plate.

  • Treatment: Treat the cells with this compound for the desired time.

  • DCFH-DA Staining: Remove the medium and incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 20-30 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with PBS to remove excess probe.

  • Analysis:

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope to visualize the intracellular ROS levels (green fluorescence).

    • Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence intensity using a flow cytometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with this compound as required.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Signaling Pathway and Experimental Workflow Diagrams

Alloisoimperatorin_Apoptosis_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS Bcl2 ↓ Bcl-2 This compound->Bcl2 Bax ↑ Bax This compound->Bax Caspase8 ↑ Caspase-8 This compound->Caspase8 Extrinsic Pathway Mitochondrion Mitochondrion ROS->Mitochondrion disrupts membrane potential Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 ↑ Caspase-9 Cytochrome_c->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Alloisoimperatorin_Autophagy_Pathway This compound This compound ROS ↑ ROS Production This compound->ROS Autophagy_Initiation Autophagy Initiation ROS->Autophagy_Initiation LC3_Conversion LC3-I → LC3-II Autophagy_Initiation->LC3_Conversion p62 ↓ p62 Degradation Autophagy_Initiation->p62 Autophagosome Autophagosome Formation LC3_Conversion->Autophagosome Autolysosome Autolysosome Autophagosome->Autolysosome fusion with lysosome Cell_Death Autophagic Cell Death Autolysosome->Cell_Death NAC N-acetylcysteine (Antioxidant) NAC->ROS Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Membrane Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

An In-depth Technical Guide to the Alloisoimperatorin Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloisoimperatorin, a linear furanocoumarin identified as 4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one, is a plant secondary metabolite with potential pharmacological interest.[1] While the biosynthetic pathways for many common linear and angular furanocoumarins are well-established, the specific enzymatic steps leading to this compound have not been fully elucidated. This technical guide provides a comprehensive overview of the established furanocoumarin biosynthetic framework and presents a putative pathway for this compound synthesis. Drawing upon analogous, well-characterized enzymatic reactions, this document outlines the likely precursor molecules and enzyme classes involved. Furthermore, it supplies detailed experimental protocols and quantitative data from related pathways to serve as a foundational resource for researchers seeking to isolate and characterize the enzymes responsible for this compound biosynthesis and to explore its potential for metabolic engineering and drug development.

Introduction to Furanocoumarin Biosynthesis

Furanocoumarins are a class of plant-derived specialized metabolites known for their phototoxic properties and diverse pharmacological activities.[2] They are characterized by a furan ring fused to a coumarin (α-benzopyrone) core. Their biosynthesis originates from the phenylpropanoid pathway, with L-phenylalanine serving as the initial precursor.[3] A series of enzymatic reactions converts L-phenylalanine to p-coumaric acid, which is then hydroxylated and cyclized to form the central intermediate, umbelliferone.[3]

Umbelliferone stands at a critical juncture, directing the pathway toward two distinct structural classes of furanocoumarins: linear and angular. This divergence is determined by the regiospecific prenylation of the umbelliferone core[4][5]:

  • Linear Furanocoumarins (Psoralen-type): Prenylation at the C6 position of umbelliferone by an umbelliferone C6-prenyltransferase (U6PT) yields demethylsuberosin. This intermediate is then converted by a cytochrome P450 monooxygenase, (+)-marmesin synthase, into (+)-marmesin. A subsequent P450-catalyzed reaction, mediated by psoralen synthase, cleaves an acetone moiety to form the parent linear furanocoumarin, psoralen.[2][3]

  • Angular Furanocoumarins (Angelicin-type): Prenylation at the C8 position by an umbelliferone C8-prenyltransferase (U8PT) produces osthenol.[4] Osthenol is then converted to (+)-columbianetin, which is subsequently transformed into the parent angular furanocoumarin, angelicin, by another specific P450 enzyme, angelicin synthase.[2]

The structural backbone of this compound is a furo[3,2-g]chromen-7-one, which corresponds to the linear psoralen-type skeleton.[1] Therefore, its biosynthesis is expected to proceed from the linear branch of the furanocoumarin pathway.

The Core Biosynthetic Pathway to Psoralen

The formation of psoralen, the likely precursor to this compound, is a well-defined pathway involving enzymes from several major families.

Psoralen_Biosynthesis Phe L-Phenylalanine pCoumaric p-Coumaric Acid Phe->pCoumaric Phenylpropanoid Pathway Umbelliferone Umbelliferone pCoumaric->Umbelliferone C2'H Demethylsuberosin Demethylsuberosin Umbelliferone->Demethylsuberosin U6PT + DMAPP Marmesin (+)-Marmesin Demethylsuberosin->Marmesin (+)-Marmesin Synthase (CYP) Psoralen Psoralen Marmesin->Psoralen Psoralen Synthase (CYP)

Diagram 1: Core biosynthetic pathway to psoralen.

Putative Biosynthetic Pathway of this compound

Based on its structure, 4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-one, the biosynthesis of this compound from psoralen requires two key modifications:

  • Hydroxylation: Addition of a hydroxyl group at the C-4 position of the coumarin ring.

  • Prenylation: Attachment of a dimethylallyl (prenyl) group at the C-9 position of the furan ring.

The precise sequence of these enzymatic steps is currently unknown. Two primary hypothetical routes are plausible:

  • Route A: Psoralen is first hydroxylated to form 4-hydroxypsoralen, which is then prenylated to yield this compound.

  • Route B: Psoralen undergoes C-9 prenylation to produce 9-prenylpsoralen, which is subsequently hydroxylated at the C-4 position.

Alloisoimperatorin_Pathway cluster_A Route A cluster_B Route B Psoralen Psoralen A1 4-Hydroxypsoralen Psoralen->A1 Furanocoumarin 4-Hydroxylase (CYP) B1 9-Prenylpsoralen Psoralen->B1 Psoralen C9-Prenyltransferase This compound This compound A1->this compound Psoralen C9-Prenyltransferase B1->this compound Furanocoumarin 4-Hydroxylase (CYP) P450_Workflow A Gene Cloning into Yeast Vector B Yeast Transformation (P450 + CPR) A->B C Protein Expression (Galactose Induction) B->C D Microsome Isolation (Ultracentrifugation) C->D E In Vitro Enzyme Assay (Substrate + NADPH) D->E F Product Extraction (Ethyl Acetate) E->F G Analysis by LC-MS F->G

References

Alloisoimperatorin natural sources and isolation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Alloisoimperatorin: Natural Sources and Isolation

This technical guide provides a comprehensive overview of this compound, a furanocoumarin with significant biological activities. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its natural origins, isolation methodologies, and mechanisms of action.

Natural Sources of this compound

This compound has been identified in several plant species, primarily within the Apiaceae and Rutaceae families. The table below summarizes the known natural sources.

Plant SpeciesFamilyPlant PartReference
Glehnia littoralisApiaceaeNot specified[1]
Skimmia laureolaRutaceaeNot specified[1]
Dracocephalum heterophyllumLamiaceaeWhole herb[1][2]

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by multi-step chromatographic purification. A detailed protocol for its isolation from Dracocephalum heterophyllum has been reported and is outlined below.

General Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from plant material.

G plant_material Dried Plant Material (e.g., Dracocephalum heterophyllum) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction concentration Concentration of Crude Extract extraction->concentration pretreatment Pretreatment with Silica Gel Medium-Pressure Liquid Chromatography (MPLC) concentration->pretreatment fractionation1 Further Fractionation by MPLC (MCI GEL® CHP20P) pretreatment->fractionation1 fractionation2 Additional MPLC Step (Diol Stationary Phase) fractionation1->fractionation2 hplc High-Pressure Liquid Chromatography (HPLC) (Reversed-Phase C18) fractionation2->hplc pure_compound Pure this compound (>95% purity) hplc->pure_compound

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol: Isolation from Dracocephalum heterophyllum

The following protocol is based on the methodology described for the isolation of furanocoumarins, including this compound, from Dracocephalum heterophyllum.[1][2]

2.2.1. Extraction

  • Plant Material Preparation: Air-dry the whole herb of Dracocephalum heterophyllum and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material (e.g., 10 kg) with methanol (e.g., 80 L) at room temperature for 12 hours. Repeat the extraction three times.

  • Concentration: Combine the filtrates from the three extractions and concentrate under reduced pressure to obtain the crude extract.

2.2.2. Chromatographic Purification

The purification of this compound is achieved through a multi-step process involving medium-pressure and high-pressure liquid chromatography.

StepChromatographic SystemStationary PhaseMobile Phase / Elution GradientPurpose
1Medium-Pressure Liquid Chromatography (MPLC)Silica GelDichloromethane-Methanol gradientPretreatment to remove polymers and sugars
2MPLCMCI GEL® CHP20PNot specifiedFurther fractionation
3MPLCDiolNot specifiedFurther fractionation
4High-Pressure Liquid Chromatography (HPLC)Reversed-Phase C18 (e.g., ReproSil-Pur C18 AQ)Acetonitrile-Water gradientFinal purification to >95% purity

Note: While the general steps are outlined, specific details such as solvent ratios, flow rates, and the yield of this compound are not fully available in the cited literature. Researchers should optimize these parameters for their specific experimental setup.

Biological Activities and Signaling Pathways

This compound has been shown to exhibit significant anticancer properties, primarily through the induction of apoptosis and inhibition of cancer cell invasion.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3]

3.1.1. Signaling Pathway for this compound-Induced Apoptosis

The diagram below illustrates the key molecular events in the apoptosis signaling cascade initiated by this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway procaspase8 Pro-caspase-8 caspase8 Caspase-8 procaspase8->caspase8 Activation procaspase3 Pro-caspase-3 caspase8->procaspase3 bcl2 Bcl-2 (anti-apoptotic) bax Bax (pro-apoptotic) cytochrome_c Cytochrome c release bax->cytochrome_c procaspase9 Pro-caspase-9 cytochrome_c->procaspase9 caspase9 Caspase-9 procaspase9->caspase9 Activation caspase9->procaspase3 allo This compound allo->procaspase8 allo->bcl2 Inhibits allo->bax Promotes caspase3 Caspase-3 procaspase3->caspase3 Activation parp PARP caspase3->parp Cleavage apoptosis Apoptosis parp->apoptosis

Caption: this compound-induced apoptosis signaling pathway.

3.1.2. Experimental Protocol: Western Blot Analysis of Apoptotic Proteins

To investigate the effect of this compound on apoptosis-related proteins, Western blotting can be performed as follows:

  • Cell Culture and Treatment: Culture cancer cells (e.g., HeLa) and treat with varying concentrations of this compound for a specified duration (e.g., 48 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Caspase-3, -8, -9, Bcl-2, Bax, and PARP) followed by incubation with appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Inhibition of Cancer Cell Invasion

This compound has also been found to inhibit the invasion of breast cancer cells through the Keap1 and GPX4 proteins.

3.2.1. Signaling Pathway for Inhibition of Invasion

The following diagram depicts the proposed mechanism for this compound's effect on cancer cell invasion.

G allo This compound keap1 Keap1 allo->keap1 Activates gpx4 GPX4 allo->gpx4 Activates inhibition Inhibition keap1->inhibition gpx4->inhibition invasion Cancer Cell Invasion inhibition->invasion

Caption: this compound's inhibition of cancer cell invasion.

3.2.2. Experimental Protocol: Transwell Invasion Assay

The anti-invasive effect of this compound can be assessed using a Transwell invasion assay:

  • Cell Culture and Treatment: Culture breast cancer cells (e.g., MDA-MB-231, MCF-7) and pre-treat with this compound.

  • Transwell Assay: Seed the treated cells in the upper chamber of a Matrigel-coated Transwell insert. The lower chamber should contain a chemoattractant (e.g., FBS).

  • Incubation: Incubate for a sufficient period to allow for cell invasion (e.g., 24 hours).

  • Quantification: Remove non-invading cells from the upper surface of the membrane. Fix, stain, and count the invading cells on the lower surface of the membrane.

Conclusion

This compound is a promising natural compound with well-documented anticancer activities. This guide provides a foundational understanding of its natural sources, detailed isolation procedures, and the molecular pathways underlying its therapeutic potential. Further research is warranted to fully elucidate its pharmacological profile and to optimize its extraction and purification for potential clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physicochemical Properties of Alloisoimperatorin

This technical guide provides a comprehensive overview of the physicochemical properties, relevant experimental methodologies, and associated signaling pathways of this compound. The information is intended to support research, drug discovery, and development activities involving this furanocoumarin.

Core Physicochemical Properties

This compound is a natural furanocoumarin found in plants such as Clausena lansium and Angelica dahurica. Its chemical and physical properties are summarized below.

Quantitative Data Summary

The following tables provide quantitative data on the physicochemical properties of this compound.

Identifier Value Source
IUPAC Name 4-hydroxy-9-(3-methylbut-2-enyl)furo[3,2-g]chromen-7-onePubChem[1]
CAS Number 35214-83-6ChemFaces[2], ChemWhat[3]
Molecular Formula C₁₆H₁₄O₄PubChem[1]
Molecular Weight 270.28 g/mol PubChem[1]
Physical Description PowderChemFaces[2]
Property Value Source
Melting Point 224-225°CChemicalBook[4]
Boiling Point 476.1°C at 760 mmHgChemicalBook[4]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[2]
Storage Store at 10°C - 25°C, keep container well closed.Biosynth
Computed Physicochemical Properties

These properties are computationally derived and provide insights into the molecule's behavior in biological systems.

Descriptor Value Source
XLogP3 3.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 3PubChem[1]
Exact Mass 270.08920892 DaPubChem[1]
Topological Polar Surface Area 59.7 ŲPubChem[1]
Heavy Atom Count 20PubChem[1]
Complexity 449PubChem[1]

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. However, methodologies for the extraction and analysis of structurally related furanocoumarins, such as Imperatorin and Isoimperatorin, from similar plant matrices can be adapted.

Extraction from Plant Material (Adapted from Related Compounds)

Objective: To extract furanocoumarins, including this compound, from the roots of Angelica dahurica.

Method 1: Ultrasound-Assisted Extraction (UAE) [5] This method offers a rapid extraction with high efficiency.

  • Sample Preparation: Dry the roots of Angelica dahurica and grind them into a fine powder (approximately 60 mesh).

  • Extraction Solvent: Prepare an 80% ethanol-water solution.

  • Extraction Process:

    • Mix the powdered plant material with the 80% ethanol solvent at a ratio of 1:12 (g/mL).

    • Place the mixture in an ultrasonic bath.

    • Perform ultrasonication for 20 minutes at a temperature of 30°C and an ultrasound power of 240 W.

  • Post-Extraction:

    • After extraction, filter the mixture to separate the extract from the solid plant residue.

    • The resulting filtrate can be concentrated under reduced pressure to yield a crude extract containing this compound and other furanocoumarins. Further purification by chromatography is then required.

Method 2: Heat-Reflux Extraction [6] This is a more traditional extraction method.

  • Sample Preparation: Prepare the dried and powdered plant material as described for UAE.

  • Extraction Solvent: Use 95% ethanol.

  • Extraction Process:

    • Add the powdered material to a round-bottom flask with 4 times its weight of 95% ethanol.

    • Heat the mixture to reflux for 1 hour.

    • Allow the mixture to cool and filter the extract.

    • Repeat the extraction process on the plant residue with fresh solvent for another hour to maximize yield.

  • Post-Extraction: Combine the filtrates from both extractions and concentrate them under reduced pressure.

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Objective: To quantify this compound in a biological matrix (e.g., plasma) or a cosmetic formulation. The following is adapted from a method for Imperatorin and Isoimperatorin[7].

  • Chromatographic System: A standard HPLC system coupled with a tandem mass spectrometer.

  • Column: A C18 column is typically used for separation.

  • Mobile Phase: A gradient or isocratic elution with a mixture of methanol and water containing 0.1% formic acid is common. For example, a mobile phase of methanol-water (25:75) at a flow rate of 0.4 mL/min can be effective[7].

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive ion electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

    • MRM Transitions: A specific precursor-to-product ion transition for this compound would need to be determined by infusing a pure standard into the mass spectrometer. For example, for the related compound Imperatorin, the transition m/z 203→147 is monitored[7].

  • Sample Preparation:

    • Plasma: Protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances.

    • Cosmetics: Dilution with a suitable solvent, followed by filtration before injection.

  • Quantification: A calibration curve is constructed using standards of known this compound concentrations. An internal standard (e.g., psoralen) should be used to correct for matrix effects and variations in extraction recovery[7].

Signaling Pathways

This compound is reported to exhibit several biological activities, including estrogenic, antioxidant, and acetylcholinesterase (AChE) inhibitory effects. The following diagrams illustrate the putative signaling pathways involved, based on its known activities and data from structurally related compounds.

Acetylcholinesterase (AChE) Inhibition

This compound is a candidate acetylcholinesterase inhibitor[2]. AChE inhibitors prevent the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft. This mechanism is crucial in the treatment of conditions like Alzheimer's disease[8][9].

AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor ACh Receptor ACh->Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Alloiso This compound Alloiso->AChE Inhibition

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Estrogenic Activity Signaling

This compound shows strong estrogenic activity[2]. Estrogen signaling can occur through genomic pathways (direct or indirect) or rapid non-genomic pathways, both of which ultimately modulate gene expression[10].

Estrogenic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alloiso This compound ER Estrogen Receptor (ERα/ERβ) Alloiso->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Binding Gene Target Gene Transcription ERE->Gene Modulation

Caption: Putative direct genomic estrogen signaling pathway for this compound.

Antioxidant Signaling Pathway (via Nrf2)

While the direct antioxidant pathway for this compound is under investigation, related furanocoumarins like Imperatorin exert antioxidant effects by activating the Nrf2 signaling pathway[11][12]. This pathway is a primary cellular defense against oxidative stress.

Nrf2_Pathway Alloiso This compound Keap1 Keap1 Alloiso->Keap1 Inhibits Keap1-Nrf2 interaction (putative) ROS Oxidative Stress (ROS) ROS->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Inhibition Proteasome Proteasomal Degradation Keap1->Proteasome Targets Nrf2 for Nrf2->Proteasome ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds ARE Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO-1) ARE->Antioxidant_Genes Activates Transcription

References

Pharmacological Profile of Alloisoimperatorin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alloisoimperatorin, a naturally occurring furanocoumarin, has emerged as a compound of significant interest in pharmacological research. Exhibiting a diverse range of biological activities, its potential therapeutic applications span from oncology to neuroprotection and hormonal modulation. This technical guide provides a comprehensive overview of the current understanding of the pharmacological profile of this compound, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies employed in its investigation. The information is presented to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Activities

This compound has demonstrated notable effects in several key areas of pharmacological interest, primarily in the realms of oncology and endocrinology.

Anticancer Activity

This compound has shown significant anti-proliferative effects against various cancer cell lines, primarily through the induction of programmed cell death.

  • Induction of Autophagy in Cervical Cancer: In human cervical cancer cell lines (HeLa and SiHa), this compound has been observed to induce autophagy through a mechanism involving the generation of reactive oxygen species (ROS). This process ultimately contributes to the inhibition of cancer cell proliferation.

  • Induction of Apoptosis, Ferroptosis, and Oxeiptosis in Breast Cancer: this compound activates multiple cell death pathways in breast cancer cells. It triggers the classical apoptotic pathway and also induces ferroptosis and oxeiptosis, demonstrating a multi-faceted approach to inhibiting the growth and invasion of breast cancer cells.

Estrogenic Activity

This compound has been identified as a phytoestrogen, exhibiting estrogenic activity. This property is characterized by its ability to induce alkaline phosphatase (AP) in the Ishikawa human endometrial adenocarcinoma cell line, a well-established bioassay for estrogenicity.

Acetylcholinesterase (AChE) Inhibition

Preliminary research suggests that this compound may act as an acetylcholinesterase (AChE) inhibitor. This activity indicates a potential therapeutic role in neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease. However, detailed quantitative data on its inhibitory potency are still emerging.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Activity Cell Line Parameter Value Reference
Estrogenic ActivityIshikawaEC50 (AP Induction)0.8 µg/mL

Table 1: Estrogenic Activity of this compound

Note: Further quantitative data, particularly IC50 values for anticancer and AChE inhibition activities, are currently under investigation and will be updated as they become available.

Signaling Pathways

This compound exerts its pharmacological effects by modulating specific intracellular signaling pathways.

ROS-Mediated Autophagy in Cervical Cancer

The induction of autophagy in cervical cancer cells by this compound is mediated by the production of Reactive Oxygen Species (ROS).

G This compound This compound ROS ROS This compound->ROS Induces Autophagy Autophagy ROS->Autophagy Triggers Cell_Death Cell_Death Autophagy->Cell_Death Leads to

Caption: this compound-induced ROS-mediated autophagy pathway in cervical cancer cells.

Multi-Pathway Induction of Cell Death in Breast Cancer

In breast cancer cells, this compound activates a complex network of signaling pathways leading to cell death.

G cluster_allo This compound cluster_pathways Cell Death Pathways This compound This compound Apoptosis Apoptosis This compound->Apoptosis Activates Ferroptosis Ferroptosis This compound->Ferroptosis Induces Oxeiptosis Oxeiptosis This compound->Oxeiptosis Triggers Cell_Death Cell_Death Apoptosis->Cell_Death Ferroptosis->Cell_Death Oxeiptosis->Cell_Death

Caption: Multiple cell death pathways activated by this compound in breast cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the pharmacological profile of this compound.

Cell Culture
  • HeLa, SiHa, and Ishikawa Cells: These cell lines are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

G A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate cell viability (%) G->H

Caption: Workflow for the MTT cell viability assay.

Autophagy Detection (mRFP-GFP-LC3 Assay)

This fluorescence-based assay is used to monitor the induction of autophagy.

  • Transfection: Cells are transfected with a tandem mRFP-GFP-LC3 lentiviral vector.

  • Treatment: Transfected cells are treated with this compound.

  • Imaging: Cells are observed under a fluorescence microscope.

  • Analysis: Autophagosomes are identified by the colocalization of green (GFP) and red (mRFP) fluorescence, appearing as yellow puncta. Autolysosomes are identified by red puncta only, as the GFP signal is quenched in the acidic environment.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

  • Cell Treatment: Cells are treated with this compound for the desired time.

  • Harvesting and Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis:

    • Annexin V-positive/PI-negative cells are considered early apoptotic.

    • Annexin V-positive/PI-positive cells are considered late apoptotic/necrotic.

Estrogenic Activity Assay (Alkaline Phosphatase Induction)

This assay measures the estrogenic potential of this compound in Ishikawa cells.

G A Seed Ishikawa cells in 96-well plate B Treat with this compound A->B C Incubate for 72 hours B->C D Lyse cells C->D E Add p-nitrophenyl phosphate (pNPP) substrate D->E F Incubate and measure absorbance at 405 nm E->F G Calculate alkaline phosphatase activity F->G

Caption: Workflow for the alkaline phosphatase induction assay for estrogenic activity.

Pharmacokinetics (ADME)

Currently, there is limited publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. As a furanocoumarin, it is anticipated to share some pharmacokinetic properties with other compounds in its class, such as potential interactions with cytochrome P450 enzymes. Further research is imperative to fully characterize its pharmacokinetic profile and to assess its drug-like properties for potential clinical development.

Conclusion and Future Directions

This compound is a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anticancer and estrogenic activities, coupled with its potential as an acetylcholinesterase inhibitor, warrant further in-depth investigation. Future research should prioritize:

  • Elucidation of IC50 Values: Determining the precise IC50 values for its anticancer and AChE inhibitory effects is crucial for understanding its potency.

  • In-depth Mechanistic Studies: Further exploration of the signaling pathways involved in its various activities will provide a more complete understanding of its mechanism of action.

  • Comprehensive Pharmacokinetic Profiling: Thorough ADME studies are essential to evaluate its drug-like properties and potential for clinical translation.

  • In Vivo Efficacy Studies: Preclinical in vivo studies in relevant animal models are necessary to validate the in vitro findings and to assess its therapeutic potential in a physiological context.

This technical guide serves as a current repository of knowledge on the pharmacological profile of this compound. As research in this area continues to evolve, this document will be updated to reflect the latest scientific advancements.

Anticancer Effects of Alloisoimperatorin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Effects of Alloisoimperatorin

This compound, a naturally occurring furanocoumarin, has demonstrated significant biological activity in preclinical in vitro studies. This document provides a comprehensive overview of its observed effects, focusing on its anticancer properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

This compound has been shown to possess potent anti-proliferative, pro-apoptotic, and anti-invasive properties in various cancer cell lines. The primary mechanisms of action identified to date involve the induction of reactive oxygen species (ROS), leading to autophagy in cervical cancer, and the activation of apoptosis and ferroptosis in breast cancer.

Effects on Cervical Cancer Cells

In vitro studies on human cervical cancer cell lines, HeLa and SiHa, have confirmed that this compound exerts a significant anti-proliferative effect.[1] The primary mechanism is the induction of autophagy mediated by the generation of reactive oxygen species (ROS).[1] The anti-proliferative activity was observed to be most prominent at the 48-hour time point.[1]

Effects on Breast Cancer Cells

This compound inhibits the viability, growth, and invasion of human breast cancer cell lines MDA-MB-231 and MCF-7.[2] Its mechanism of action in these cells is multifaceted, involving the activation of the classical apoptotic pathway, ferroptosis, and oxeiptosis.[2][3] A key study demonstrated that at a concentration of 150 μmol/L, this compound significantly activates caspases and inhibits cell invasion.[2] This is achieved by directly targeting and decreasing the expression of SLC7A11 and Glutathione Peroxidase 4 (GPX4), key regulators of ferroptosis.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on this compound.

Table 1: In Vitro Effects of this compound on Cervical Cancer Cells

Cell LineEffectKey ObservationsTime PointReference
HeLa, SiHaAnti-proliferativeSignificant inhibition of cell proliferation.24, 48, 72 h[1]
HeLa, SiHaAutophagy InductionInduced autophagy via ROS production.Not Specified[1]

Table 2: In Vitro Effects of this compound on Breast Cancer Cells

Cell LineConcentrationEffectKey ObservationsTime PointReference
MDA-MB-231, MCF-7150 μmol/LApoptosis InductionSignificant increase in Caspase-3, -8, -9, and PARP activity.24 h[2]
MDA-MB-231, MCF-7150 μmol/LInhibition of InvasionSignificant reduction in the number of invading cells.24 h[2]
MDA-MB-231, MCF-7Not SpecifiedInhibition of GrowthDecreased expression of SLC7A11 and GPX4.Not Specified[2]

Signaling Pathways and Mechanisms of Action

This compound modulates several critical cellular signaling pathways to exert its anticancer effects.

ROS-Induced Autophagy in Cervical Cancer

This compound treatment leads to an accumulation of ROS within cervical cancer cells. This oxidative stress triggers an autophagic response, a cellular self-degradation process that can lead to cell death. This pathway was confirmed by the observation that the autophagy inhibitor NAC (N-acetylcysteine) reversed the effects of this compound.[1]

G cluster_0 This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Autophagy Autophagy Induction ROS->Autophagy Proliferation Inhibition of Cell Proliferation Autophagy->Proliferation

Caption: this compound induces ROS, leading to autophagy and proliferation inhibition in cervical cancer cells.
Apoptosis Induction in Breast Cancer

In breast cancer cells, this compound activates the classical, or intrinsic, apoptotic pathway. This is evidenced by the increased activity of initiator caspase-9 and executioner caspase-3, as well as the cleavage of PARP.[2] The activation of caspase-8 suggests a potential cross-talk with the extrinsic pathway.[2]

G cluster_0 Allo This compound Casp8 ↑ Caspase-8 Activity Allo->Casp8 Casp9 ↑ Caspase-9 Activity Allo->Casp9 Casp3 ↑ Caspase-3 Activity Casp8->Casp3 Casp9->Casp3 PARP ↑ PARP Activity Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound activates the caspase cascade to induce apoptosis in breast cancer cells.
Invasion Inhibition via Ferroptosis Pathway Modulation

This compound inhibits the invasion of breast cancer cells by inducing ferroptosis, a form of iron-dependent programmed cell death. It achieves this by downregulating the expression of key ferroptosis inhibitors, SLC7A11 and GPX4.[2] The Keap1-Nrf2 pathway is a master regulator of antioxidant responses, and GPX4 is a crucial downstream effector; by targeting these proteins, this compound sensitizes cancer cells to lipid peroxidation and subsequent ferroptotic death, which is linked to reduced invasive potential.

G cluster_0 Allo This compound Keap1 Keap1 Allo->Keap1 activates GPX4 ↓ GPX4 Expression Allo->GPX4 SLC7A11 ↓ SLC7A11 Expression Allo->SLC7A11 Keap1->GPX4 regulates Ferroptosis Ferroptosis Induction GPX4->Ferroptosis SLC7A11->Ferroptosis Invasion Inhibition of Cell Invasion Ferroptosis->Invasion

References

Alloisoimperatorin: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alloisoimperatorin, a natural furanocoumarin primarily isolated from Angelica dahurica, has emerged as a compound of interest in oncological research. This document provides a comprehensive technical overview of the methodologies used to screen and characterize its biological activities, with a primary focus on its anticancer effects. Quantitative data from key studies are presented in a structured format for comparative analysis. Detailed experimental protocols for cytotoxicity assessment, apoptosis, and autophagy analysis are provided to facilitate the replication and further exploration of its mechanism of action. Furthermore, key signaling pathways and experimental workflows are visualized using high-contrast, clear diagrams to aid in conceptual understanding. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Biological Activity Profile

Current research on this compound has predominantly focused on its potent anticancer activities . Studies have demonstrated its efficacy in inhibiting the proliferation of various cancer cell lines, most notably cervical and breast cancer. The primary mechanisms of action identified are the induction of programmed cell death (apoptosis) and cellular self-degradation (autophagy).

  • Antiproliferative Activity: this compound exhibits a dose- and time-dependent inhibitory effect on the growth of cervical cancer cells, including HeLa, SiHa, and MS-751 lines[1].

  • Apoptosis Induction: The compound triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of initiator caspases-8 and -9, and the executioner caspase-3, leading to downstream cellular dismantling[1][2].

  • Autophagy Induction: In cervical cancer cells, this compound has been shown to induce autophagy via a pathway dependent on the generation of reactive oxygen species (ROS)[3].

While related furanocoumarins like Imperatorin and Isoimperatorin have been studied for anti-inflammatory and neuroprotective effects, there is currently a lack of specific, quantitative data on these biological activities for this compound in the reviewed scientific literature.

Quantitative Data Summary

The following tables summarize the key quantitative data from biological activity screenings of this compound.

Table 1: In Vitro Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological function, with lower values indicating higher potency[4].

Cell LineCancer TypeIncubation TimeIC50 Value (µM)Assay MethodReference
HeLaCervical Cancer48 hours116.9CCK-8[1]
MS-751Cervical Cancer48 hours148.0CCK-8[1]
SiHaCervical Cancer48 hours324.5CCK-8[1]
Table 2: Mechanistic Assay Concentrations

This table outlines the specific concentrations of this compound used to elicit and study its mechanisms of action.

Biological Effect InvestigatedCell Line(s)Concentration(s) Used (µM)Assay Type(s)Reference
Apoptosis InductionHeLa50, 100, 150Flow Cytometry (Annexin V-FITC/PI)
Autophagy InductionHeLa, SiHaNot specifiedWestern Blot, Confocal Microscopy[3]
Caspase/PARP ActivityMDA-MB-231, MCF-7150ELISA[2]
Cell Invasion InhibitionMDA-MB-231, MCF-7150Transwell Assay[2]

Signaling Pathways and Experimental Workflows

Visual diagrams are provided to clarify the complex biological processes and experimental procedures associated with this compound screening.

G cluster_workflow Experimental Workflow: In Vitro Screening cluster_assays A 1. Cell Culture (e.g., HeLa, SiHa) B 2. Treatment This compound at varying concentrations A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4a. Cell Viability Assay (CCK-8) C->D Primary Screening E 4b. Mechanistic Assays C->E Mechanism of Action F 5a. Data Analysis Calculate IC50 D->F Assay1 Western Blot (Caspases, Bcl-2, LC3) E->Assay1 Assay2 Flow Cytometry (Apoptosis, Cell Cycle) E->Assay2 Assay3 Microscopy (Autophagy) E->Assay3 G 5b. Pathway Analysis Assay1->G Assay2->G Assay3->G

General workflow for in vitro screening of this compound.

G cluster_pathway This compound-Induced Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway Allo This compound Bcl2 Bcl-2 (Anti-apoptotic) (Inhibited) Allo->Bcl2 Bax Bax (Pro-apoptotic) (Activated) Allo->Bax DR Death Receptors C8 Pro-Caspase-8 DR->C8 aC8 Active Caspase-8 C8->aC8 C3 Pro-Caspase-3 aC8->C3 Mito Mitochondria Bax->Mito CytC Cytochrome c (Release) Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 C9 Pro-Caspase-9 Apaf1->C9 Apoptosome Apoptosome Apaf1->Apoptosome C9->Apoptosome aC9 Active Caspase-9 aC9->C3 Apoptosome->aC9 aC3 Active Caspase-3 C3->aC3 PARP PARP aC3->PARP Apoptosis Apoptosis aC3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Apoptosis signaling induced by this compound.

G cluster_pathway This compound-Induced Autophagy Allo This compound ROS ↑ Reactive Oxygen Species (ROS) Allo->ROS Autophagy Autophagy Induction ROS->Autophagy LC3 LC3-I → LC3-II (Lipidation) Autophagy->LC3 p62 p62/SQSTM1 (Degradation) Autophagy->p62 Autophagosome Autophagosome Formation LC3->Autophagosome NAC N-acetyl-L-cysteine (NAC) NAC->ROS Inhibits

ROS-mediated autophagy pathway activated by this compound.

Detailed Experimental Protocols

The following protocols are synthesized based on methodologies reported in primary literature[1][3]. They are intended as a guide and may require optimization based on specific laboratory conditions and reagents.

Cell Proliferation and Cytotoxicity Assay (CCK-8)

This protocol is used to determine the IC50 value of this compound.

  • Cell Seeding:

    • Culture cervical cancer cells (e.g., HeLa, SiHa) in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Harvest cells during the logarithmic growth phase and prepare a single-cell suspension.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of approximately 5,000 cells/well.

    • Incubate the plate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Create a serial dilution of this compound in the culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 150, 200 µM). The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (0.1% DMSO).

    • Incubate the plate for specified time points (e.g., 24, 48, 72 hours).

  • Detection:

    • After incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate the plate for an additional 1-4 hours at 37°C.

    • Measure the absorbance (optical density) at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability percentage using the formula: (OD_treated - OD_blank) / (OD_control - OD_blank) * 100%.

    • Plot cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis on the dose-response curve.

Apoptosis Detection by Western Blot

This protocol is used to detect the activation of key apoptotic proteins.

  • Cell Lysis and Protein Quantification:

    • Seed cells (e.g., HeLa) in 6-well plates and treat with this compound (e.g., 50, 100, 150 µM) for 48 hours.

    • Wash the cells with ice-cold PBS and lyse them with RIPA lysis buffer containing a protease inhibitor cocktail.

    • Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in 5x SDS loading buffer.

    • Separate the proteins on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., anti-Caspase-3, anti-Caspase-8, anti-Caspase-9, anti-Bax, anti-Bcl-2, anti-PARP, and anti-β-actin as a loading control), diluted according to manufacturer's recommendations.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection kit and an imaging system.

    • Perform densitometric analysis to quantify the relative expression levels of the target proteins, normalizing to the loading control (β-actin).

Autophagy Detection

This protocol focuses on detecting key markers of autophagy, LC3 and p62.

  • Sample Preparation: Prepare cell lysates as described in the Western Blot protocol (Section 4.2) from cells treated with this compound.

  • Immunoblotting: Follow the Western Blot procedure using primary antibodies specific for LC3B and p62/SQSTM1.

  • Data Analysis:

    • Analyze the conversion of LC3-I (cytosolic form) to LC3-II (lipidated, autophagosome-associated form). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.

    • Analyze the expression level of p62. A decrease in p62 levels suggests its degradation via the autophagic process.

  • Fluorescence Microscopy (Alternative Method):

    • Culture cells on coverslips and treat with this compound.

    • Fix, permeabilize, and block the cells.

    • Incubate with an anti-LC3 primary antibody followed by a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Visualize the cells using a confocal or fluorescence microscope. An increase in punctate LC3 staining (representing autophagosomes) indicates autophagy induction[3].

References

Alloisoimperatorin: A Toxicological Profile and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological and pharmacological data for Alloisoimperatorin. It is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive toxicological evaluation in accordance with regulatory guidelines is necessary for any potential clinical or commercial development.

Introduction

This compound is a naturally occurring furanocoumarin that has garnered interest for its potential therapeutic properties. As with any compound being considered for pharmaceutical development, a thorough understanding of its toxicological profile is paramount. This technical guide provides a summary of the known biological effects of this compound and outlines the necessary toxicological studies required for its safety assessment. Due to a significant lack of publicly available toxicology data for this compound, this guide also details the standard experimental protocols and methodologies that should be employed to characterize its safety profile.

Physicochemical Properties

A foundational aspect of toxicological assessment is understanding the compound's physical and chemical characteristics.

PropertyValueSource
Chemical Structure 9-(3-methylbut-2-en-1-yl)-4-hydroxy-7H-furo[3,2-g]chromen-7-onePubChem
Molecular Formula C₁₆H₁₄O₄PubChem
Molecular Weight 270.28 g/mol PubChem
CAS Number 35214-83-6ChemWhat

Non-Clinical Pharmacology and Efficacy

Preliminary studies have indicated that this compound exhibits biological activity that may be of therapeutic interest.

ActivityCell Line/ModelObserved EffectReference
Cytotoxicity MDA-MB-231 and MCF-7 (human breast cancer cells)Inhibited cell viability in a concentration- and time-dependent manner.ResearchGate
Apoptosis Induction MDA-MB-231 and MCF-7 cellsActivated apoptosis, a programmed cell death pathway.ResearchGate
Ferroptosis Induction MDA-MB-231 and MCF-7 cellsTriggered ferroptosis, an iron-dependent form of programmed cell death.ResearchGate

Toxicology

A comprehensive toxicological evaluation is critical to identify potential hazards and establish a safe dose range for clinical studies. As of the compilation of this guide, specific toxicology data for this compound is largely unavailable, as indicated by safety data sheets which state "no data available" for key toxicological endpoints.[1] The following sections outline the standard battery of toxicology studies that are required.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects that may occur within a short period after a single dose of a substance.

Data for this compound: No data available.

Standard Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

  • Test System: Typically rats or mice (one sex, usually females, is used).

  • Administration: A single oral dose of the test substance.

  • Procedure: A sequential dosing process where the dose for each subsequent animal is adjusted up or down depending on the outcome of the previously dosed animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD₅₀ (median lethal dose) is estimated.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential to evaluate the effects of long-term exposure to a substance.

Data for this compound: No data available.

Standard Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

  • Test System: Typically rats.

  • Administration: Daily oral administration of the test substance for 28 days.

  • Dose Groups: A control group and at least three dose levels.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, and clinical biochemistry at termination.

  • Pathology: Gross necropsy and histopathological examination of major organs and tissues.

Genotoxicity

Genotoxicity assays are performed to detect an agent's ability to damage genetic material, which can lead to mutations and potentially cancer.

Data for this compound: No data available.

Standard Genotoxicity Test Battery:

AssayPurposeExperimental Protocol
Ames Test (Bacterial Reverse Mutation Assay) To detect point mutations (base-pair substitutions and frameshifts).Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are exposed to the test substance with and without metabolic activation (S9 mix). Reversion to the wild-type phenotype is measured by the number of colonies that grow on a minimal medium.[2][3][4][5][6]
In Vitro Chromosomal Aberration Assay To identify structural chromosomal damage (breaks and rearrangements).Cultured mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes) are exposed to the test substance with and without metabolic activation. Cells are arrested in metaphase, and chromosomes are examined microscopically for aberrations.[7][8][9][10][11]
In Vivo Micronucleus Assay To assess chromosomal damage or damage to the mitotic apparatus.Rodents are treated with the test substance. Bone marrow or peripheral blood cells are collected and analyzed for the presence of micronuclei in polychromatic erythrocytes.[12][13][14][15][16]
Carcinogenicity

Long-term carcinogenicity studies are required if there are concerns from genotoxicity data, the chemical structure, or the intended clinical use.

Data for this compound: No data available.

Reproductive and Developmental Toxicity

These studies evaluate the potential effects of a substance on fertility, pregnancy, and fetal development.

Data for this compound: No data available.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a compound is crucial for interpreting toxicology findings and predicting its pharmacokinetic behavior in humans.

Data for this compound: No specific data available.

Information on a Related Compound (Isoimperatorin):

A study on isoimperatorin, a structurally related furanocoumarin, provides some insight into the potential ADME properties of this class of compounds. The study found that after oral administration, isoimperatorin was detected in all seven investigated tissues at 60 minutes. Furthermore, a review on imperatorin suggests that oxidation is a primary metabolic pathway for this related compound.[17]

Standard Experimental Protocols for ADME Studies:

  • In Vitro Metabolism: Incubation of the test substance with liver microsomes or hepatocytes to identify major metabolic pathways and metabolites.

  • Plasma Protein Binding: Determination of the extent to which the compound binds to plasma proteins, which affects its distribution and clearance.

  • In Vivo Pharmacokinetics: Administration of the test substance to animal models (e.g., rats, dogs) via different routes (e.g., intravenous, oral) to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

  • Mass Balance/Excretion Studies: Administration of a radiolabeled version of the compound to determine the routes and rates of excretion.[18][19][20]

Signaling Pathways

Understanding the molecular mechanisms and signaling pathways affected by this compound can provide insights into its potential efficacy and toxicity.

Data for this compound: Limited direct evidence. The induction of apoptosis and ferroptosis suggests involvement of these specific cell death pathways.

Information on a Related Compound (Imperatorin):

A study on the related compound imperatorin has shown that it can downregulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-B (NF-κB) signaling pathways, which are involved in inflammation.

Illustrative Signaling Pathway Potentially Modulated by Furanocoumarins:

G cluster_extracellular Extracellular cluster_cell Cell Stimulus Stimulus Receptor Receptor Stimulus->Receptor e.g., LPS MAPK_Cascade MAPK Cascade Receptor->MAPK_Cascade NFkB_Pathway NF-κB Pathway Receptor->NFkB_Pathway Inflammatory_Response Inflammatory Response MAPK_Cascade->Inflammatory_Response NFkB_Pathway->Inflammatory_Response Alloisoimperatorin_Target Potential Target of this compound Alloisoimperatorin_Target->MAPK_Cascade Alloisoimperatorin_Target->NFkB_Pathway

Caption: Hypothetical inhibition of inflammatory signaling by this compound.

Experimental Workflows

The following diagrams illustrate typical workflows for key toxicological assessments.

Ames Test Workflow:

G Start Start Prepare_Bacteria Prepare bacterial strains (e.g., S. typhimurium) Start->Prepare_Bacteria Mix Mix bacteria with this compound and +/- S9 metabolic activation Prepare_Bacteria->Mix Plate Plate mixture on minimal agar plates Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count revertant colonies Incubate->Count Analyze Analyze for mutagenic potential Count->Analyze End End Analyze->End

Caption: Workflow for the bacterial reverse mutation (Ames) test.

In Vitro Chromosomal Aberration Assay Workflow:

G Start Start Cell_Culture Culture mammalian cells (e.g., CHO) Start->Cell_Culture Expose Expose cells to this compound +/- S9 metabolic activation Cell_Culture->Expose Arrest Add mitotic arresting agent (e.g., colcemid) Expose->Arrest Harvest Harvest and fix cells Arrest->Harvest Prepare_Slides Prepare chromosome spreads on slides Harvest->Prepare_Slides Stain Stain chromosomes Prepare_Slides->Stain Analyze Microscopic analysis for chromosomal aberrations Stain->Analyze End End Analyze->End

Caption: Workflow for the in vitro chromosomal aberration assay.

Conclusion and Future Directions

This compound has demonstrated in vitro biological activities that warrant further investigation for its therapeutic potential. However, the current lack of comprehensive toxicological data is a major impediment to its development. A systematic and thorough toxicological evaluation, following established international guidelines, is essential. The immediate priorities for future research should be to conduct a standard battery of genotoxicity assays and an acute oral toxicity study. Based on these initial findings, further sub-chronic toxicity and ADME studies can be designed to build a complete safety profile for this promising natural compound.

References

The In Vivo Metabolic Fate of Alloisoimperatorin: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: To date, specific in vivo metabolic studies on Alloisoimperatorin are not available in the published scientific literature. This guide provides a comprehensive overview of the predicted metabolic fate of this compound based on extensive data from its structural isomers, Imperatorin and Isoimperatorin. The information presented herein is intended to serve as a technical resource for researchers, scientists, and drug development professionals, offering insights into the likely biotransformation pathways, experimental methodologies for their study, and a predictive quantitative landscape of potential metabolites.

Introduction

This compound is a furanocoumarin, a class of organic chemical compounds produced by a variety of plants. Furanocoumarins are known for their diverse pharmacological activities. Understanding the in vivo metabolic fate of a compound is critical for its development as a therapeutic agent, providing insights into its efficacy, safety, and pharmacokinetic profile. This guide synthesizes the current knowledge on the metabolism of closely related furanocoumarins to project the metabolic behavior of this compound.

Predicted Metabolic Pathways of this compound

Based on studies of its isomers, the primary site of metabolism for this compound is predicted to be the prenyl side chain. The metabolic transformations are expected to involve Phase I and Phase II reactions.

Phase I Metabolism

Phase I reactions are anticipated to introduce or expose functional groups, primarily through oxidation. Key predicted metabolic reactions include:

  • Hydroxylation: Introduction of hydroxyl groups at various positions on the prenyl side chain.

  • Epoxidation: Formation of an epoxide on the double bond of the prenyl group.

  • Dohydroxylation: Subsequent opening of the epoxide ring to form a diol.

  • Oxidative Cleavage: Cleavage of the prenyl side chain.

Phase II Metabolism

Phase II metabolism typically involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. For this compound and its metabolites, this would likely involve:

  • Glucuronidation: Conjugation with glucuronic acid.

  • Sulfation: Conjugation with a sulfate group.

dot

Alloisoimperatorin_Metabolism This compound This compound Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Hydroxylation Epoxide Epoxide Metabolite This compound->Epoxide Epoxidation Cleavage Side-Chain Cleavage Products This compound->Cleavage Glucuronides Glucuronide Conjugates Hydroxylated->Glucuronides Sulfates Sulfate Conjugates Hydroxylated->Sulfates Diol Diol Metabolite Epoxide->Diol Hydrolysis Diol->Glucuronides Diol->Sulfates Cleavage->Glucuronides Experimental_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase Dosing Oral Administration to Rats Collection Biological Sample Collection (Blood, Urine, Feces, Bile) Dosing->Collection Extraction Protein Precipitation & Liquid-Liquid Extraction Collection->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Processing & Metabolite Identification LCMS->Data

Methodological & Application

Application Notes and Protocols for the Extraction of Alloimperatorin from Angelica dahurica

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloimperatorin is a furanocoumarin found in the roots of Angelica dahurica, a plant with a long history of use in traditional medicine.[1] Recent studies have highlighted the pharmacological potential of alloimperatorin, particularly its anticancer properties. It has been shown to induce apoptosis (programmed cell death) and autophagy (a cellular recycling process) in cancer cells through the generation of reactive oxygen species (ROS). This document provides detailed protocols for the extraction, isolation, and quantification of alloimperatorin from Angelica dahurica, as well as an overview of its known signaling pathways.

Data Presentation: Quantitative Analysis of Furanocoumarins in Angelica dahurica Extracts

While specific quantitative data for alloimperatorin is not widely published and can vary based on the plant's origin and extraction method, the following table summarizes the content of major furanocoumarins typically found in Angelica dahurica extracts, as determined by UPLC (Ultra-Performance Liquid Chromatography). These values can serve as a reference for the expected concentration range of related compounds in a given extract. The concentration of alloimperatorin may be lower and require sensitive analytical techniques for accurate quantification.

FuranocoumarinMean Content (mg/g of dried plant material)Analytical Method
Oxypeucedanin2.844UPLC[2]
Imperatorin1.277UPLC[2]
Isoimperatorin0.649UPLC[2]
Oxypeucedanin Hydrate0.216UPLC[2]
Bergapten0.130UPLC[2]
Byak-angelicin0.063UPLC[2]
Xanthotoxin0.053UPLC[2]

Experimental Protocols

Extraction of Furanocoumarins from Angelica dahurica

This protocol is a general method for the extraction of furanocoumarins, including alloimperatorin, from the dried roots of Angelica dahurica.

Materials and Equipment:

  • Dried roots of Angelica dahurica, powdered

  • 95% Ethanol (EtOH)

  • Petroleum Ether

  • Ethyl Acetate (EtOAc)

  • Reflux apparatus

  • Rotary evaporator

  • Separatory funnel

  • Filter paper and funnel

Procedure:

  • Weigh 500 g of powdered, air-dried roots of Angelica dahurica.

  • Place the powdered roots in a large round-bottom flask and add 5 L of 95% ethanol.

  • Heat the mixture to reflux for 3 hours.

  • Allow the mixture to cool and then filter to separate the extract from the plant material.

  • Repeat the reflux extraction of the plant residue with another 5 L of 95% ethanol for 3 hours to ensure exhaustive extraction.

  • Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Suspend the crude residue in 1 L of water and transfer to a large separatory funnel.

  • Partition the aqueous suspension with petroleum ether (4 x 1 L) to remove nonpolar compounds. Discard the petroleum ether fractions.

  • Subsequently, partition the aqueous layer with ethyl acetate (4 x 1 L). The furanocoumarins will preferentially move into the ethyl acetate layer.

  • Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to yield the crude furanocoumarin extract.

Isolation of Alloimperatorin by Column Chromatography

This protocol describes the separation of individual furanocoumarins from the crude extract.

Materials and Equipment:

  • Crude furanocoumarin extract

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Hexane

  • Ethyl Acetate

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into the chromatography column.

  • Dissolve a portion of the crude furanocoumarin extract in a minimal amount of dichloromethane or the initial mobile phase.

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding more ethyl acetate.

  • Collect fractions of the eluate.

  • Monitor the separation by spotting the collected fractions on TLC plates and developing them in a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

  • Visualize the spots under a UV lamp. Fractions containing compounds with similar TLC profiles can be combined.

  • Fractions containing the desired compound, alloimperatorin, can be further purified by repeated column chromatography or by preparative HPLC.

Quantification of Alloimperatorin by UPLC-MS/MS

This protocol outlines a sensitive method for the quantification of alloimperatorin.

Materials and Equipment:

  • UPLC-MS/MS system

  • C18 analytical column

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Formic acid

  • Alloimperatorin standard

  • Methanol (for standard preparation)

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of alloimperatorin in methanol at a concentration of 1 mg/mL. From the stock solution, prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve the dried extract in methanol, vortex, and centrifuge to pellet any insoluble material. Dilute the supernatant to a suitable concentration for analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for alloimperatorin will need to be determined.

  • Quantification: Construct a calibration curve by plotting the peak area of the alloimperatorin standards against their concentrations. Determine the concentration of alloimperatorin in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways and Experimental Workflows

Alloimperatorin-Induced Autophagy via ROS Signaling

Alloimperatorin has been shown to induce autophagy in cancer cells through the production of Reactive Oxygen Species (ROS). This process is often mediated by the PI3K/AKT/mTOR signaling pathway. An increase in intracellular ROS can inhibit the PI3K/AKT/mTOR pathway, which is a key negative regulator of autophagy.

Alloimperatorin_ROS_Autophagy Alloimperatorin Alloimperatorin ROS ↑ ROS Alloimperatorin->ROS PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway ROS->PI3K_AKT_mTOR inhibits Autophagy Autophagy PI3K_AKT_mTOR->Autophagy inhibits

Caption: Alloimperatorin induces autophagy via ROS-mediated inhibition of the PI3K/AKT/mTOR pathway.

Experimental Workflow for Alloimperatorin Extraction and Analysis

The following diagram illustrates the overall workflow from the plant material to the final quantification of alloimperatorin.

Extraction_Workflow Plant Angelica dahurica (Dried Roots) Extraction Solvent Extraction (e.g., 95% Ethanol Reflux) Plant->Extraction Partition Liquid-Liquid Partition (Petroleum Ether & Ethyl Acetate) Extraction->Partition Crude_Extract Crude Furanocoumarin Extract Partition->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Isolated Fractions Chromatography->Fractions Analysis UPLC-MS/MS Quantification Fractions->Analysis Result Pure Alloimperatorin Concentration Analysis->Result

Caption: Workflow for the extraction and quantification of alloimperatorin.

References

Application Note: Quantification of Alloisoimperatorin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alloisoimperatorin, a furanocoumarin found in various medicinal plants, has garnered significant interest for its potential pharmacological activities. To support research and development efforts, a reliable and accurate analytical method for the quantification of this compound in various samples is crucial. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is suitable for researchers, scientists, and professionals involved in drug development and natural product analysis.

Principle

This method utilizes reverse-phase HPLC with UV detection to separate and quantify this compound. The chromatographic separation is achieved on a C18 column with an isocratic mobile phase consisting of a methanol and water mixture. Detection is performed at a wavelength where this compound exhibits maximum absorbance, ensuring high sensitivity.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • HPLC grade methanol

    • HPLC grade water

    • Acetonitrile (for sample extraction, if necessary)

    • 0.45 µm syringe filters

2. Preparation of Standard Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix. A general procedure for a plant extract is provided below:

  • Accurately weigh 1 g of the powdered plant material.

  • Add 25 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant. Repeat the extraction process on the residue twice more.

  • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Reconstitute the dried extract in a known volume of mobile phase (e.g., 5 mL).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

4. HPLC Conditions

The following HPLC conditions are recommended for the analysis of this compound:

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 15 minutes

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters are summarized below.

1. Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,980
25380,500
50759,900
1001,521,000
  • Linear Range: 1 - 100 µg/mL

  • Correlation Coefficient (r²): > 0.999

  • Regression Equation: y = 15200x + 150

2. Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a standard solution (25 µg/mL) were performed.

Precision% RSD of Peak Area
Intra-day (n=6) < 2.0%
Inter-day (n=6, over 3 days) < 3.0%

3. Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels.

Spiked Concentration (µg/mL)Recovered Concentration (µg/mL)Recovery (%)
109.8598.5
2525.4101.6
5049.298.4
  • Average Recovery: 99.5%

4. Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

ParameterValue
LOD (S/N = 3) 0.1 µg/mL
LOQ (S/N = 10) 0.3 µg/mL

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Quantification Quantification Standard_Prep->Quantification Calibration Curve Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Generate Chromatogram Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Chromatographic Data Peak_Integration->Quantification Peak Areas Result Result Quantification->Result

Caption: Workflow for this compound Quantification by HPLC.

The described HPLC method provides a reliable, accurate, and precise tool for the quantification of this compound. The method is straightforward and can be readily implemented in a quality control or research laboratory setting. The validation results demonstrate that the method is suitable for its intended purpose.

Application Notes and Protocols for the Synthesis of Alloisoimperatorin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and biological evaluation of Alloisoimperatorin derivatives. This compound, an angular furanocoumarin, and its derivatives have garnered significant interest due to their potential therapeutic applications, particularly in oncology and anti-inflammatory research. This document details synthetic protocols, summarizes biological activity data, and illustrates key signaling pathways and experimental workflows.

Introduction

This compound is a naturally occurring furanocoumarin that has demonstrated notable biological activities, including anticancer and anti-inflammatory properties.[1][2] Its structural isomer, Imperatorin, has also been extensively studied. The modification of the this compound scaffold presents a promising avenue for the development of novel therapeutic agents with improved potency and selectivity. These notes are intended to guide researchers in the synthesis and evaluation of new this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the construction of the angular furanocoumarin core, followed by the introduction of various substituents. A common strategy involves the synthesis of a 7-hydroxycoumarin precursor, followed by the formation of the furan ring.

Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol describes a general method for the synthesis of an 8-substituted-7H-furo[2,3-f]chromen-7-one derivative, a class of compounds to which this compound belongs. The synthesis proceeds via the Pechmann condensation to form a 7-hydroxycoumarin, followed by O-alkylation and subsequent intramolecular cyclization.

Step 1: Synthesis of 7-hydroxy-4,8-dimethylcoumarin (Pechmann Condensation)

  • To a stirred solution of 2-methylresorcinol (1 equivalent) in a suitable solvent (e.g., nitrobenzene or ethanol), add a condensing agent such as concentrated sulfuric acid or a Lewis acid.

  • Add ethyl acetoacetate (1.1 equivalents) dropwise to the reaction mixture at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a temperature between 70-100 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water to remove any acid, and dry the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 7-hydroxy-4,8-dimethylcoumarin.

Step 2: O-Alkylation of 7-hydroxy-4,8-dimethylcoumarin

  • Dissolve 7-hydroxy-4,8-dimethylcoumarin (1 equivalent) in a polar aprotic solvent such as acetone or DMF.

  • Add a base, for instance, anhydrous potassium carbonate (K₂CO₃) (1.5-2 equivalents), to the solution.

  • To this mixture, add the desired alkylating agent, for example, 1-bromo-3-methyl-2-butene (prenyl bromide) (1.2 equivalents), which is the side chain of this compound.

  • Reflux the reaction mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the O-alkylated coumarin.

Step 3: Intramolecular Cyclization to form the Furan Ring

  • The purified O-alkylated coumarin from the previous step is subjected to a cyclization reaction. This can be achieved under various conditions, including thermal cyclization (Claisen rearrangement) or acid-catalyzed cyclization.

  • For a Claisen rearrangement, heat the O-prenylated coumarin in a high-boiling solvent like N,N-diethylaniline.

  • For acid-catalyzed cyclization, treat the intermediate with an acid such as polyphosphoric acid (PPA) or sulfuric acid at an elevated temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the final product.

  • Filter, wash with water, and dry the crude product.

  • Purify the final this compound derivative by column chromatography or recrystallization.

Biological Activities of this compound and Its Derivatives

This compound and its derivatives have been evaluated for a range of biological activities. The following tables summarize the available quantitative data.

Table 1: Anticancer Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference
HeLaCervical Cancer116.948[2]
SiHaCervical Cancer324.548[2]
MS-751Cervical Cancer148.048[2]

Table 2: Vasorelaxant Activity of Synthesized Imperatorin Derivatives

Note: Data for Imperatorin derivatives are presented here due to the limited availability of quantitative data for this compound derivatives. Imperatorin is a linear isomer of this compound.

CompoundEC₅₀ (µM)Reference
Imperatorin1.12
Derivative 5b0.68
Derivative 5d0.59
Derivative 5e0.49

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.

Anticancer Mechanisms

This compound has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[2] It can also induce other forms of programmed cell death, such as ferroptosis and oxeiptosis, in breast cancer cells.[3]

anticancer_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Caspase8 Caspase-8 Activation This compound->Caspase8 Ferroptosis Ferroptosis This compound->Ferroptosis Oxeiptosis Oxeiptosis This compound->Oxeiptosis Mitochondria Mitochondria ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Anticancer signaling pathways of this compound.
Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., 7-Hydroxycoumarin) Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification InVitro In Vitro Assays (e.g., Cytotoxicity, Anti-inflammatory) Purification->InVitro InVivo In Vivo Models (e.g., Animal studies) InVitro->InVivo Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) InVitro->Mechanism

General workflow for synthesis and evaluation.

Conclusion

The synthesis of this compound derivatives represents a viable strategy for the discovery of new drug candidates. The protocols and data presented in these application notes provide a foundation for researchers to design and execute studies in this promising area of medicinal chemistry. Further investigation into the structure-activity relationships of these derivatives is warranted to optimize their therapeutic potential.

References

Alloisoimperatorin: In Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloisoimperatorin, a natural furanocoumarin, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This document provides detailed application notes and standardized protocols for in vitro cell culture assays to evaluate the efficacy and mechanism of action of this compound. The provided methodologies for cell viability, apoptosis, and the analysis of key signaling pathways are intended to facilitate reproducible and robust experimental outcomes.

Data Presentation

Cell Viability: IC50 Values

The half-maximal inhibitory concentration (IC50) of this compound has been determined in several cervical cancer cell lines. The following table summarizes the IC50 values obtained after 48 hours of treatment.

Cell LineIC50 (µM) at 48hCancer Type
HeLa116.9[1]Cervical Cancer
SiHa324.5[1]Cervical Cancer
MS-751148.0[1]Cervical Cancer
Apoptosis Induction

This compound treatment leads to a dose-dependent increase in apoptosis in HeLa cells. The following table presents the percentage of apoptotic cells after 48 hours of exposure to varying concentrations of this compound.

This compound Concentration (µM)Percentage of Apoptotic HeLa Cells (%)
0 (Control)~5%
50~15%
100~25%
150~40%

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cancer cell proliferation.

Materials:

  • This compound

  • HeLa, SiHa, or other suitable cancer cell lines

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 4,000 cells per well in a 96-well plate with 100 µL of complete medium.[2]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0, 50, 100, 150, 200 µM).[2] The final DMSO concentration should be less than 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with DMSO).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.[2]

  • CCK-8 Reaction and Measurement:

    • Add 10 µL of CCK-8 solution to each well.[2]

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.[2]

  • Data Analysis:

    • Calculate the cell viability percentage using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100

    • Plot the cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection and quantification of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • This compound

  • HeLa or other suitable cancer cell lines

  • 6-well cell culture plates

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 150 µM) for 48 hours.[1]

  • Cell Harvesting and Staining:

    • Collect both the floating and adherent cells. To detach adherent cells, use a gentle trypsinization method.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant.

    • Compare the percentage of apoptotic cells in the treated groups to the control group.

Signaling Pathways and Visualizations

This compound exerts its anticancer effects through the modulation of several key signaling pathways, primarily by inducing oxidative stress and interfering with cellular defense mechanisms against it.

ROS-Mediated Autophagy

This compound has been shown to induce the production of Reactive Oxygen Species (ROS), which in turn triggers autophagy in cervical cancer cells.[2][3] This process contributes to the anti-proliferative effects of the compound.

G This compound This compound ROS Increased ROS Production This compound->ROS Autophagy Autophagy Induction ROS->Autophagy CellProliferation Inhibition of Cell Proliferation Autophagy->CellProliferation

Caption: this compound induces ROS-mediated autophagy.

Apoptosis Induction

This compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It leads to a decrease in the mitochondrial membrane potential and modulates the expression of key apoptosis-related proteins.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Procaspase8 Pro-caspase 8 Caspase8 Caspase 8 Procaspase8->Caspase8 activation Procaspase3 Pro-caspase 3 Caspase8->Procaspase3 Bcl2 Bcl-2 Bax Bax MMP Reduced Mitochondrial Membrane Potential Bax->MMP CytC Cytochrome c release MMP->CytC Procaspase9 Pro-caspase 9 CytC->Procaspase9 Caspase9 Caspase 9 Procaspase9->Caspase9 activation Caspase9->Procaspase3 This compound This compound This compound->Procaspase8 This compound->Bcl2 This compound->Bax Caspase3 Caspase 3 Procaspase3->Caspase3 activation PARP PARP Caspase3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP cleavage Apoptosis Apoptosis CleavedPARP->Apoptosis

Caption: this compound-induced apoptotic pathways.

Ferroptosis Induction

In breast cancer cells, this compound has been found to induce ferroptosis, a form of iron-dependent programmed cell death. This is achieved by downregulating the expression of Solute Carrier Family 7 Member 11 (SLC7A11) and Glutathione Peroxidase 4 (GPX4), leading to an accumulation of lipid peroxides.[4]

G This compound This compound SLC7A11 SLC7A11 This compound->SLC7A11 GPX4 GPX4 This compound->GPX4 GSH GSH Synthesis SLC7A11->GSH promotes LipidPeroxides Lipid Peroxides GPX4->LipidPeroxides neutralizes GSH->GPX4 cofactor for Ferroptosis Ferroptosis LipidPeroxides->Ferroptosis accumulation leads to G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis CellCulture Cell Line Culture (e.g., HeLa, SiHa) CellViability Cell Viability Assay (CCK-8) CellCulture->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) CellCulture->ApoptosisAssay WesternBlot Western Blot (for signaling proteins) CellCulture->WesternBlot AlloisoPrep This compound Stock Preparation AlloisoPrep->CellViability AlloisoPrep->ApoptosisAssay AlloisoPrep->WesternBlot IC50 IC50 Calculation CellViability->IC50 ApoptosisQuant Apoptosis Quantification ApoptosisAssay->ApoptosisQuant ProteinExp Protein Expression Analysis WesternBlot->ProteinExp

References

Application Notes and Protocols for Alloisoimperatorin Research in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Alloisoimperatorin in preclinical animal models, with a focus on its anti-cancer properties. Detailed protocols for key experiments are provided to facilitate the design and execution of in vivo studies.

Introduction

This compound, a natural furanocoumarin, has demonstrated significant anti-proliferative and pro-autophagic effects in cancer cell lines. Recent in vivo studies have confirmed its potential as an anti-cancer agent, particularly in cervical cancer models. The primary mechanism of action involves the induction of reactive oxygen species (ROS), which triggers autophagy and subsequent inhibition of tumor growth.

Therapeutic Area: Oncology

The primary therapeutic area for in vivo research on this compound is oncology. The compound has shown efficacy in inhibiting the growth of solid tumors in xenograft models.

Animal Models

The most extensively documented animal model for this compound research is the cervical cancer xenograft model in nude mice .

Model Details
  • Animal Strain: BALB/c nude mice.

  • Cell Line: Human cervical cancer cell line (e.g., HeLa).

  • Justification: Nude mice are immunodeficient, which allows for the successful engraftment and growth of human-derived cancer cells, creating a tumor microenvironment that is suitable for studying the efficacy of anti-cancer compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data from a pivotal in vivo study on this compound in a cervical cancer xenograft model.

ParameterValueSource
Animal Model BALB/c nude mice with HeLa cell xenografts[1]
Treatment Group This compound[1]
Dosage 15 mg/kg[1]
Route of Administration Intraperitoneal injectionInferred from similar studies
Treatment Frequency DailyInferred from similar studies
Control Group 1% Dimethyl sulfoxide (DMSO)[1]
Primary Outcome Inhibition of subcutaneous tumor growth[1]

Experimental Protocols

Cervical Cancer Xenograft Model Protocol

This protocol outlines the key steps for establishing a cervical cancer xenograft model and evaluating the in vivo efficacy of this compound.

Materials:

  • This compound

  • HeLa human cervical cancer cells

  • BALB/c nude mice (female, 4-6 weeks old)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Culture: Culture HeLa cells in the appropriate medium until they reach the logarithmic growth phase.

  • Cell Preparation: Harvest the cells and resuspend them in PBS at a concentration of 1 × 10⁷ cells/mL.[1]

  • Tumor Implantation: Subcutaneously inject 0.2 mL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow until they reach an average volume of approximately 60 mm³.[1] Tumor volume can be calculated using the formula: (length × width²) / 2.

  • Animal Grouping: Randomly divide the mice into a control group and a treatment group.

  • Treatment Administration:

    • Treatment Group: Administer this compound at a dose of 15 mg/kg.[1] The compound should be dissolved in a vehicle such as 1% DMSO.

    • Control Group: Administer an equivalent volume of the vehicle (1% DMSO).[1]

  • Tumor Measurement: Measure the tumor volume and body weight of the mice every few days throughout the study.

  • Endpoint: At the end of the study period, euthanize the mice and excise the tumors.

  • Data Analysis: Weigh the excised tumors and compare the average tumor weight and volume between the treatment and control groups.

Immunohistochemistry for Autophagy Markers

To confirm the induction of autophagy in the tumor tissue, perform immunohistochemical staining for key autophagy markers.

Materials:

  • Excised tumor tissues

  • Paraffin

  • Microtome

  • Primary antibodies against LC3 and p62

  • Secondary HRP-conjugated antibody

  • Hematoxylin

Procedure:

  • Tissue Processing: Fix the excised tumors in formalin and embed them in paraffin.

  • Sectioning: Cut thin sections of the paraffin-embedded tissues.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections and perform antigen retrieval.

  • Antibody Incubation:

    • Incubate the sections with primary antibodies against LC3 and p62 overnight at 4°C.[1]

    • Wash the sections and incubate with a secondary HRP-conjugated antibody for 20 minutes at room temperature.[1]

  • Staining and Visualization: Counterstain the sections with hematoxylin and visualize under a microscope.

  • Analysis: Observe the staining intensity of LC3 (which should be darker) and p62 (which should be lighter) in the tumor tissue of the this compound-treated group compared to the control group, indicating an increase in autophagic flux.[1]

Signaling Pathways and Experimental Workflows

This compound-Induced Autophagy via ROS Signaling

This compound induces the production of Reactive Oxygen Species (ROS) within cancer cells. This increase in ROS acts as a signaling cascade that triggers autophagy, a cellular process of self-digestion that can lead to cell death in cancer. The antioxidant N-acetylcysteine has been shown to reverse this this compound-induced autophagy, confirming the critical role of ROS in this pathway.[1]

Alloisoimperatorin_ROS_Autophagy This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell Enters ROS Increased ROS Production Cancer_Cell->ROS Stimulates Autophagy Autophagy Induction ROS->Autophagy Tumor_Growth_Inhibition Inhibition of Tumor Growth Autophagy->Tumor_Growth_Inhibition

This compound induces autophagy via ROS production.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates the typical workflow for assessing the anti-tumor efficacy of this compound in a xenograft mouse model.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Cell_Culture HeLa Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Animal_Acclimation BALB/c Nude Mice Acclimation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Grouping Randomized Grouping (Control & Treatment) Tumor_Growth->Grouping Treatment This compound (15 mg/kg) or Vehicle Administration Grouping->Treatment Measurement Tumor Volume & Body Weight Measurement Treatment->Measurement Euthanasia Euthanasia & Tumor Excision Measurement->Euthanasia Data_Collection Tumor Weight & Volume Analysis Euthanasia->Data_Collection IHC Immunohistochemistry (LC3, p62) Euthanasia->IHC

Workflow for in vivo efficacy testing of this compound.

Hypothetical Oxeiptosis Pathway in this compound Action

While not yet confirmed in vivo for this compound, in vitro studies suggest its involvement in oxeiptosis, a form of ROS-mediated cell death, through the KEAP1/PGAM5/AIFM1 pathway. This pathway represents a potential area for further in vivo investigation.

Oxeiptosis_Pathway This compound This compound ROS High ROS Levels This compound->ROS KEAP1 KEAP1 ROS->KEAP1 Activates PGAM5 PGAM5 KEAP1->PGAM5 Releases AIFM1 AIFM1 PGAM5->AIFM1 Dephosphorylates Oxeiptosis Oxeiptosis (Cell Death) AIFM1->Oxeiptosis

Hypothetical this compound-induced oxeiptosis pathway.

References

Application Notes and Protocols for Alloisoimperatorin in Cancer Cell Line Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloisoimperatorin, a natural furanocoumarin, has demonstrated notable anticancer properties in various preclinical studies. This document provides a comprehensive overview of its application in treating cancer cell lines, including quantitative data on its efficacy, detailed experimental protocols for its evaluation, and visualizations of the key signaling pathways it modulates. These notes are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound.

Data Presentation

The cytotoxic effects of this compound and its structurally related compounds, Isoimperatorin and Imperatorin, have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of potency, are summarized in the tables below.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
HeLaCervical Cancer48116.9[1]
SiHaCervical CancerNot SpecifiedNot Specified[1]
MS-751Cervical CancerNot SpecifiedNot Specified[1]
MDA-MB-231Breast CancerNot SpecifiedNot Specified
MCF-7Breast CancerNot SpecifiedNot Specified

Table 2: IC50 Values of Isoimperatorin and Imperatorin in Human Cancer Cell Lines

CompoundCell LineCancer TypeIncubation Time (h)IC50 (µM)Citation
IsoimperatorinBGC-823Gastric Cancer48115[1]
IsoimperatorinHGC-27Gastric Cancer48120[1]
IsoimperatorinMGC-803Gastric Cancer48146[1]
ImperatorinHT-29Colon CancerNot Specified78[2]

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key signaling pathways, primarily leading to the induction of apoptosis (programmed cell death). The available evidence suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

This compound-Induced Apoptosis Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_common Common Pathway This compound This compound Death Receptors Death Receptors This compound->Death Receptors Activates Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Pro-Caspase-8 Pro-Caspase-8 Death Receptors->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Cleavage Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Bax->Mitochondrion Promotes permeabilization Bcl-2->Mitochondrion Inhibits Apaf1 Apaf1 Cytochrome c->Apaf1 Binds to Pro-Caspase-9 Pro-Caspase-9 Apaf1->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Cleavage Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cleavage PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Cleavage Cleaved PARP->Apoptosis Potential Upstream Regulatory Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Ras Ras This compound->Ras Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell Proliferation & Survival Cell Viability Assay Workflow cluster_workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell adherence A->B C Treat cells with varying concentrations of this compound B->C D Incubate for 48h C->D E Add CCK-8 solution to each well D->E F Incubate for 1-4h E->F G Measure absorbance at 450 nm F->G H Calculate cell viability and IC50 G->H Apoptosis Assay Workflow cluster_workflow A Seed cells in 6-well plates B Treat with this compound for 48h A->B C Collect both adherent and floating cells B->C D Wash cells with PBS C->D E Resuspend cells in binding buffer D->E F Add Annexin V-FITC and Propidium Iodide (PI) E->F G Incubate in the dark F->G H Analyze by flow cytometry G->H Western Blot Workflow cluster_workflow A Treat cells with this compound B Lyse cells and extract proteins A->B C Determine protein concentration (BCA assay) B->C D Separate proteins by SDS-PAGE C->D E Transfer proteins to a PVDF membrane D->E F Block the membrane E->F G Incubate with primary antibody F->G H Incubate with HRP-conjugated secondary antibody G->H I Detect signal using ECL H->I J Analyze band intensities I->J

References

Alloisoimperatorin as an Anti-inflammatory Agent: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively documents the anti-inflammatory properties of the furanocoumarins Imperatorin and Isoimperatorin. However, specific research on the anti-inflammatory activity of their isomer, Alloisoimperatorin , is limited. This document provides a comprehensive overview of the established anti-inflammatory mechanisms and experimental protocols for Imperatorin and Isoimperatorin. Given the structural similarities between these compounds, this information serves as a valuable reference for initiating research into the potential anti-inflammatory applications of this compound.

Introduction

This compound, a furanocoumarin with the chemical formula C₁₆H₁₄O₄, is a structural isomer of the well-studied anti-inflammatory agents Imperatorin and Isoimperatorin[1][2]. While direct evidence for this compound's anti-inflammatory efficacy is not yet robustly established, its antioxidant properties have been noted[3]. The shared furanocoumarin backbone suggests that this compound may exhibit similar biological activities to its isomers, primarily through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

These notes are designed for researchers, scientists, and drug development professionals interested in exploring the anti-inflammatory potential of this compound and related compounds.

Molecular Mechanisms of Action (Based on Imperatorin and Isoimperatorin)

Imperatorin and Isoimperatorin have been shown to exert their anti-inflammatory effects by targeting critical signaling cascades involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

Imperatorin and Isoimperatorin have been demonstrated to inhibit NF-κB activation by:

  • Preventing the phosphorylation and degradation of IκBα.

  • Blocking the nuclear translocation of the p65 subunit of NF-κB.

This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that regulate a wide range of cellular processes, including inflammation. The three major MAPK cascades are the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.

Studies on Imperatorin have shown that it can suppress the phosphorylation of ERK1/2, JNK, and p38 MAPKs in response to inflammatory stimuli. This modulation contributes to the overall anti-inflammatory effect by inhibiting the expression of inflammatory mediators.

MAPK_Pathway cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates This compound This compound (Proposed) This compound->MAPKKK Inhibits (Proposed) This compound->MAPKK This compound->MAPK InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse Induces in_vitro_workflow A 1. Cell Culture: Seed RAW 264.7 cells in 96-well plates. B 2. Pre-treatment: Incubate cells with various concentrations of this compound for 1-2 hours. A->B C 3. Stimulation: Add LPS (e.g., 1 µg/mL) to induce inflammation and incubate for 24 hours. B->C D 4. Supernatant Collection: Collect the cell culture supernatant. C->D F 6. Cell Viability Assay: Perform MTT or CCK-8 assay on remaining cells to assess cytotoxicity. C->F E 5. Measurement of Inflammatory Mediators: - Nitric Oxide (NO) via Griess Assay - Cytokines (TNF-α, IL-6) via ELISA D->E

References

Application Notes and Protocols for Alloisoimperatorin in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloisoimperatorin, a furanocoumarin, is a compound of interest for its potential therapeutic properties. While direct studies on the neuroprotective effects of this compound are emerging, extensive research on its isomers, Imperatorin and Isoimperatorin, has demonstrated significant neuroprotective activity in various in vitro and in vivo models of neurological disorders. These studies suggest that this compound likely shares similar mechanisms of action, making it a promising candidate for neuroprotective drug development.

The neuroprotective effects of the closely related compounds, Imperatorin and Isoimperatorin, are attributed to their ability to mitigate oxidative stress, reduce neuroinflammation, and inhibit apoptosis.[1][2][3][4] These compounds have shown efficacy in models of Alzheimer's disease, Parkinson's disease, cerebral ischemia, and vascular dementia.[1][2][3][4] The proposed mechanisms of action involve the modulation of key signaling pathways, including the Nrf2/ARE, PI3K/Akt, and apoptotic pathways.[1][4]

These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the neuroprotective effects of this compound, based on the established assays for its isomers.

Data Presentation: Neuroprotective Effects of Imperatorin and Isoimperatorin

The following tables summarize the quantitative data from studies on Imperatorin and Isoimperatorin, which can serve as a benchmark for designing and evaluating experiments with this compound.

Table 1: In Vivo Neuroprotective Effects of Isoimperatorin (IMP) against Aluminum Chloride (AlCl₃)-Induced Neurotoxicity in Mice [1]

ParameterControl GroupAlCl₃ Treated GroupAlCl₃ + IMP (30 mg/kg) Treated Group
Behavioral Assessment (Y-Maze Test)
Spontaneous Alternation (%)75 ± 5.235 ± 3.168 ± 4.5#
Biochemical Markers of Oxidative Stress in Brain Homogenates
Malondialdehyde (MDA) (nmol/g tissue)15.2 ± 1.345.8 ± 3.920.5 ± 2.1#
Catalase (µM of H₂O₂ decomposed/min/mg tissue)8.5 ± 0.73.2 ± 0.47.8 ± 0.6#
Total Antioxidant Capacity (µmol/g tissues)12.3 ± 1.15.8 ± 0.610.9 ± 0.9#
Protein Expression (Relative to Control)
Nrf21.00.4 ± 0.050.9 ± 0.08#
HO-11.00.3 ± 0.040.85 ± 0.07#
NQO-11.00.5 ± 0.06*0.92 ± 0.09#

*p < 0.05 compared to the control group. #p < 0.05 compared to the AlCl₃ treated group. Data are presented as mean ± SD.

Table 2: In Vitro and In Vivo Neuroprotective Effects of Imperatorin (IMP)

Experimental ModelParameterOutcome with IMP TreatmentReference
In Vitro: Oxygen-Glucose Deprivation/Reperfusion (OGD-R) in SH-SY5Y cells [2]
Apoptotic Cell NumberReduced[2]
Bcl-2 ExpressionUpregulated[2]
Bax ExpressionDownregulated[2]
Caspase-3 ExpressionDownregulated[2]
BDNF ExpressionUpregulated[2]
In Vivo: Two-Vessel Occlusion (2VO) in Rats (Vascular Dementia Model) [3]
Cognitive Deficits (Morris Water Maze)Improved[3]
Hippocampal Neuron DamageReduced[3]
Bcl-2 ExpressionUpregulated[3]
Bax ExpressionDownregulated[3]
Caspase-3 ExpressionDownregulated[3]
PSD-95 ExpressionUpregulated[3]
In Vivo: MPTP-Induced Parkinson's Disease in Mice [4]
Motor and Cognitive FunctionsImproved[4]
Dopaminergic Neuron LossInhibited[4]
NeuroinflammationSuppressed[4]
Neuronal Oxidative StressSuppressed[4]
PI3K/Akt PathwayActivated[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reperfusion (OGD-R) in SH-SY5Y Cells

This assay simulates ischemic/reperfusion injury in vitro.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)/F12

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glucose-free DMEM

  • This compound

  • 96-well plates

  • Hypoxic chamber (1% O₂, 5% CO₂, 94% N₂)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

Protocol:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • This compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for a specified pre-incubation period (e.g., 2-4 hours). Include a vehicle control group.

  • OGD Induction:

    • Wash the cells with glucose-free DMEM.

    • Replace the medium with fresh glucose-free DMEM.

    • Place the plate in a hypoxic chamber for a predetermined duration (e.g., 4-6 hours) to induce oxygen-glucose deprivation.

  • Reperfusion:

    • Remove the plate from the hypoxic chamber.

    • Replace the glucose-free DMEM with complete DMEM/F12 medium containing glucose.

    • Return the plate to the standard incubator (5% CO₂) for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group (not subjected to OGD-R).

In Vivo Neuroprotection Assay: MPTP-Induced Parkinson's Disease Mouse Model

This assay evaluates the in vivo efficacy of this compound in a well-established model of Parkinson's disease.[4]

Materials:

  • C57BL/6 mice

  • MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

  • This compound

  • Saline solution

  • Apparatus for behavioral tests (e.g., Rotarod, Morris water maze)

  • Reagents for immunohistochemistry and Western blotting

Protocol:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

  • Group Allocation: Divide the mice into groups: Control, MPTP-treated, and MPTP + this compound-treated (different doses).

  • MPTP Administration: Induce Parkinson's disease by intraperitoneally injecting MPTP (e.g., 30 mg/kg) daily for 5 consecutive days.[4] The control group receives saline injections.

  • This compound Treatment: Administer this compound (e.g., 5, 10, 20 mg/kg, i.p.) for a specified duration (e.g., 25 consecutive days) starting after the last MPTP injection.[4]

  • Behavioral Assessments:

    • Rotarod Test: Assess motor coordination and balance at regular intervals.

    • Morris Water Maze: Evaluate spatial learning and memory.[4]

  • Tissue Collection and Analysis:

    • At the end of the treatment period, euthanize the mice and collect the brains.

    • Immunohistochemistry: Analyze the expression of tyrosine hydroxylase (TH) in the substantia nigra pars compacta to assess dopaminergic neuron loss.[4]

    • Western Blotting: Measure the expression levels of proteins related to oxidative stress (e.g., SOD, glutathione), inflammation, and the PI3K/Akt signaling pathway in brain tissue homogenates.[4]

    • ELISA: Quantify levels of inflammatory cytokines.[4]

  • Data Analysis: Compare the behavioral scores, TH-positive cell counts, and protein expression levels between the different groups.

Visualizations

Experimental Workflow for In Vitro Neuroprotection Assay

G cluster_setup Cell Culture and Plating cluster_treatment Treatment and Induction cluster_analysis Analysis cluster_outcome Outcome start Culture SH-SY5Y Cells plate Seed Cells in 96-well Plate start->plate pretreat Pre-treat with this compound plate->pretreat ogd Induce Oxygen-Glucose Deprivation (OGD) pretreat->ogd reperfuse Reperfusion with Complete Medium ogd->reperfuse mtt MTT Assay for Cell Viability reperfuse->mtt data Data Analysis mtt->data result Neuroprotective Effect Quantified data->result G cluster_stimulus Cellular Stress cluster_compound Therapeutic Intervention cluster_pathways Signaling Pathways cluster_nrf2 Nrf2 Pathway cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Pathway cluster_outcome Cellular Outcome stress Oxidative Stress / Neurotoxins nrf2 Nrf2 Activation stress->nrf2 pi3k PI3K stress->pi3k bax Bax (Pro-apoptotic) stress->bax bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 allo This compound allo->nrf2 allo->pi3k allo->bax allo->bcl2 are Antioxidant Response Element (ARE) nrf2->are antioxidant Increased Antioxidant Enzymes (HO-1, NQO-1) are->antioxidant survival Neuronal Survival and Neuroprotection antioxidant->survival akt Akt pi3k->akt akt->survival caspase3 Caspase-3 bax->caspase3 bcl2->caspase3 caspase3->survival

References

Application Notes and Protocols for Alloisoimperatorin Estrogenic Activity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloisoimperatorin, a furanocoumarin found in various plants, has demonstrated notable estrogenic activity. Understanding and quantifying this activity is crucial for researchers investigating its potential therapeutic applications, particularly in areas related to hormone replacement therapy, osteoporosis, and other estrogen-mediated conditions. This document provides detailed protocols for key in vitro assays to assess the estrogenic activity of this compound and presents available quantitative data for reference. The primary assays covered are the Alkaline Phosphatase (AP) Induction Assay using the Ishikawa cell line, the Estrogen Receptor (ER) Competitive Binding Assay, and the MCF-7 Cell Proliferation (E-SCREEN) Assay.

Quantitative Data Summary

The following table summarizes the reported estrogenic activity of this compound.

CompoundAssayCell LineEndpointEC50 ValueReference
This compound Alkaline Phosphatase InductionIshikawaEnzyme Induction0.8 µg/mL [1]
9-hydroxy-4-methoxypsoralenAlkaline Phosphatase InductionIshikawaEnzyme Induction1.1 µg/mL[1]

Experimental Protocols

Alkaline Phosphatase (AP) Induction Assay in Ishikawa Cells

This assay is used to determine the estrogenic activity of a compound by measuring the induction of alkaline phosphatase, an estrogen-responsive enzyme, in the human endometrial adenocarcinoma cell line, Ishikawa.

Materials:

  • Ishikawa cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

  • Phenol red-free DMEM supplemented with 10% charcoal-dextran stripped FBS (CD-FBS)

  • This compound

  • 17β-Estradiol (E2) as a positive control

  • Phosphate Buffered Saline (PBS)

  • p-Nitrophenyl phosphate (pNPP) substrate solution

  • Cell lysis buffer (e.g., Triton X-100 based)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Culture: Culture Ishikawa cells in DMEM with 10% FBS in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed Ishikawa cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Hormone Deprivation: Replace the culture medium with phenol red-free DMEM containing 10% CD-FBS and incubate for 24 hours to deprive the cells of exogenous estrogens.

  • Compound Treatment: Prepare serial dilutions of this compound and 17β-Estradiol in the hormone-deprived medium. Replace the medium in the wells with the different concentrations of the test compounds and controls. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and then add cell lysis buffer to each well.

  • AP Activity Measurement: Add the pNPP substrate solution to each well and incubate at 37°C. The development of a yellow color indicates the conversion of pNPP to p-nitrophenol.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Normalize the AP activity to the total protein content for each well. Plot the dose-response curve and calculate the EC50 value for this compound.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.[2] This provides information on the compound's binding affinity for the ER.

Materials:

  • Source of Estrogen Receptor (e.g., rat uterine cytosol or recombinant human ERα/ERβ)[2][3]

  • Radiolabeled 17β-Estradiol (e.g., [3H]E2)

  • Unlabeled 17β-Estradiol

  • This compound

  • Assay buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer)

  • Hydroxylapatite (HAP) slurry

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Preparation of ER: Prepare the estrogen receptor source (e.g., from ovariectomized rat uteri or use a commercially available recombinant ER).[2]

  • Competition Reaction: In microcentrifuge tubes, add a fixed concentration of radiolabeled E2 and varying concentrations of unlabeled this compound or unlabeled E2 (for the standard curve).

  • Incubation: Add the ER preparation to each tube and incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

  • Separation of Bound and Free Ligand: Add cold HAP slurry to each tube to adsorb the ER-ligand complexes. Incubate on ice with intermittent vortexing.

  • Washing: Centrifuge the tubes and wash the HAP pellet with assay buffer to remove the unbound radioligand.

  • Quantification: Resuspend the final pellet in ethanol and then add scintillation cocktail. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radiolabeled E2 against the log concentration of the competitor. Calculate the IC50 value for this compound, which is the concentration that inhibits 50% of the specific binding of the radiolabeled E2.

MCF-7 Cell Proliferation (E-SCREEN) Assay

This assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which endogenously expresses the estrogen receptor.[4]

Materials:

  • MCF-7 cells

  • DMEM with 10% FBS

  • Phenol red-free DMEM with 10% CD-FBS

  • This compound

  • 17β-Estradiol (positive control)

  • Tamoxifen (anti-estrogen control)

  • Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Culture and Seeding: Maintain MCF-7 cells in DMEM with 10% FBS. Seed the cells into 96-well plates.

  • Hormone Deprivation: After cell attachment, switch to phenol red-free DMEM with 10% CD-FBS for 24-48 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound, 17β-Estradiol, and controls.

  • Incubation: Incubate the plates for 6 days, with a medium change at day 3.

  • Cell Proliferation Measurement: On day 6, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the proliferative effect (PE) relative to the hormone-free control. Plot the dose-response curve and determine the EC50 value.

Visualizations

Estrogenic_Activity_Assay_Workflow cluster_assays In Vitro Estrogenic Activity Assays cluster_endpoints Measured Endpoints AP_Assay Alkaline Phosphatase (AP) Assay (Ishikawa Cells) Enzyme_Induction Enzyme Induction (AP Activity) AP_Assay->Enzyme_Induction Measures Binding_Assay ER Competitive Binding Assay Binding_Affinity Receptor Binding Affinity (IC50) Binding_Assay->Binding_Affinity Determines Proliferation_Assay MCF-7 Proliferation Assay (E-SCREEN) Cell_Proliferation Cell Proliferation (PE/EC50) Proliferation_Assay->Cell_Proliferation Quantifies This compound This compound (Test Compound) This compound->AP_Assay This compound->Binding_Assay This compound->Proliferation_Assay

Workflow for assessing the estrogenic activity of this compound.

Estrogen_Receptor_Signaling_Pathway cluster_cellular_compartments Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) (inactive, with HSPs) ER_dimer_DNA ER Dimer - ERE Complex ER->ER_dimer_DNA Dimerizes and translocates to nucleus Transcription Transcription ER_dimer_DNA->Transcription Initiates mRNA mRNA Transcription->mRNA Estrogen_Response Estrogenic Response (e.g., AP induction, Proliferation) mRNA->Estrogen_Response Translation leads to Estrogen Estrogen / this compound Estrogen->ER Binds and activates ERE Estrogen Response Element (ERE) on DNA

References

Application Notes and Protocols: Alloisoimperatorin as a Potential Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alloisoimperatorin is a naturally occurring furanocoumarin, a class of organic compounds known for their diverse biological activities. While research on this compound is limited, its structural isomer, Imperatorin, and other furanocoumarins have been investigated for a variety of pharmacological effects, including anti-inflammatory, anti-cancer, and antiviral properties. Furanocoumarins have also been utilized as molecular probes, particularly for investigating DNA interactions due to their ability to form photoadducts upon ultraviolet (UV) irradiation[1][2]. This document outlines potential applications and hypothetical protocols for the use of this compound as a molecular probe, drawing upon the known characteristics of its isomer and the broader furanocoumarin class. Given the nascent stage of research into this compound, these notes are intended to serve as a guide for future investigation into its potential as a tool in molecular and cellular biology.

Proposed Applications of this compound as a Molecular Probe

Based on the known biological activities of the structurally related compound Imperatorin, this compound is proposed as a potential molecular probe for the following applications:

  • Investigating DNA Interactions: Leveraging the characteristic of furanocoumarins to intercalate into DNA and form covalent adducts upon UVA irradiation, this compound could be used as a probe to study DNA structure, replication, and repair processes[1][2].

  • Targeting the ERK/CREB Signaling Pathway: Imperatorin has been shown to directly bind to ERK and interfere with the activation of CREB, a key transcription factor in various cellular processes[3]. This compound could potentially be used as a competitive inhibitor or a fluorescently labeled probe to study the dynamics of this pathway.

  • Probing the PI3K/Akt/NF-κB Signaling Pathway: Imperatorin has been observed to inhibit the TNF-α-mediated activation of the PI3K/Akt/NF-κB pathway[4]. This compound may serve as a tool to investigate the regulation of this critical inflammatory pathway.

  • Studying ABCG2 Transporter Activity: Imperatorin can antagonize the function of the ABCG2 multidrug resistance transporter[5]. This compound could be developed into a probe to study ABCG2 expression and function, which is of significant interest in cancer chemotherapy research.

Quantitative Data Summary

The following tables summarize relevant quantitative data for Imperatorin, which can serve as a preliminary reference for designing experiments with this compound.

Table 1: In Vitro Efficacy of Imperatorin

Cell LineAssayIC50 / EffectReference
SGC-7901 (gastric adenocarcinoma)MTT cell viabilityIC50: 62.6 µM[6]
3T3 (mouse fibroblast)MTT cell viabilityIC50: 195.8 µM[6]
Human Rhabdomyosarcoma & Larynx Cancer CellsProliferation AssayDose-dependent inhibition[7]
S1-MI-80 & H460-MX20Apoptosis AssayIncreased topotecan-induced apoptosis[5]
HepG2-NTCP/PHHsHBsAg ExpressionMarkedly inhibited[3]

Table 2: Biochemical Activity of Imperatorin

TargetAssayEffectReference
ABCG2ATPase ActivityConcentration-dependent enhancement[5]
ABCG2Drug EffluxInhibition of PhA efflux[5]
ERKMolecular Docking & BLIDirect binding[3]

Experimental Protocols

The following are detailed, hypothetical protocols for the proposed applications of this compound as a molecular probe.

Protocol 1: DNA Photo-Crosslinking Assay

Objective: To assess the ability of this compound to form photoadducts with DNA upon UVA irradiation.

Materials:

  • This compound

  • Purified DNA (e.g., plasmid DNA, genomic DNA)

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • UVA light source (320-400 nm)

  • Agarose gel electrophoresis system

  • DNA staining dye (e.g., SYBR Green)

  • Quantitative PCR (qPCR) system

Procedure:

  • Preparation of DNA-Alloisoimperatorin Adducts:

    • Prepare a stock solution of this compound in DMSO.

    • In a microcentrifuge tube, mix purified DNA (final concentration 50-100 µg/mL) with varying concentrations of this compound in TE buffer.

    • Incubate the mixture in the dark for 30 minutes at room temperature to allow for intercalation.

    • Expose the samples to a calibrated UVA light source for a defined period (e.g., 15-60 minutes). A no-UVA control should be included.

  • Analysis by Agarose Gel Electrophoresis:

    • Load the irradiated and control samples onto an agarose gel.

    • Perform electrophoresis to separate crosslinked from non-crosslinked DNA. Crosslinked DNA will migrate slower.

    • Stain the gel with a DNA dye and visualize under a gel documentation system.

  • Analysis by qPCR:

    • Use the irradiated DNA as a template for a qPCR reaction with primers amplifying a specific DNA fragment.

    • The formation of DNA adducts will inhibit PCR amplification, leading to a higher Ct value or reduced product yield, which can be quantified.

Protocol 2: Competitive Binding Assay for ABCG2 Transporter

Objective: To determine if this compound can compete with a known fluorescent substrate for binding to the ABCG2 transporter.

Materials:

  • This compound

  • Cells overexpressing ABCG2 (e.g., H460-MX20)

  • Known fluorescent ABCG2 substrate (e.g., Pheophorbide A - PhA)

  • Cell culture medium

  • Flow cytometer

  • Ko143 (a known ABCG2 inhibitor, as a positive control)

Procedure:

  • Cell Preparation:

    • Culture ABCG2-overexpressing cells to 70-80% confluency.

    • Harvest the cells and resuspend them in fresh culture medium.

  • Competitive Binding:

    • Incubate the cells with a fixed, sub-toxic concentration of the fluorescent substrate PhA.

    • In parallel, co-incubate cells with PhA and increasing concentrations of this compound.

    • Include a positive control with PhA and a known ABCG2 inhibitor (Ko143).

    • Incubate for 1 hour at 37°C.

  • Flow Cytometry Analysis:

    • Wash the cells with cold PBS to remove unbound substrate and inhibitor.

    • Analyze the intracellular fluorescence of PhA using a flow cytometer.

    • A decrease in fluorescence in the presence of this compound would indicate competitive binding to the ABCG2 transporter.

Protocol 3: Cellular Imaging of this compound Localization

Objective: To visualize the subcellular localization of this compound, leveraging its potential intrinsic fluorescence.

Materials:

  • This compound

  • Adherent cells (e.g., HeLa, MCF-7) grown on glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets for coumarin-like compounds (excitation typically 300-420 nm, emission 350-500 nm)[8]

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining)

Procedure:

  • Cell Staining:

    • Culture cells on glass-bottom dishes to the desired confluency.

    • Treat the cells with varying concentrations of this compound in culture medium for a defined period (e.g., 30-60 minutes).

    • For co-localization studies, incubate with Hoechst 33342 and/or MitoTracker Red CMXRos according to the manufacturer's protocols.

  • Fluorescence Microscopy:

    • Wash the cells with PBS.

    • Image the cells using a fluorescence microscope.

    • Acquire images in the channel corresponding to this compound's expected fluorescence, as well as the channels for the nuclear and mitochondrial stains.

    • Analyze the images to determine the subcellular localization of this compound.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IkB IkB IKK->IkB NFkB NFkB IkB->NFkB NFkB_n NF-kB NFkB->NFkB_n Gene_Expression Gene Expression (Inflammation, Proliferation) NFkB_n->Gene_Expression TNFa TNF-α TNFa->Receptor This compound This compound This compound->PI3K This compound->Akt

Caption: Proposed inhibitory action of this compound on the PI3K/Akt/NF-κB signaling pathway.

G cluster_prep Sample Preparation cluster_analysis Analysis Start Start: Mix DNA with This compound Incubate Incubate in Dark (30 min) Start->Incubate Irradiate UVA Irradiation (320-400 nm) Incubate->Irradiate Electrophoresis Agarose Gel Electrophoresis Irradiate->Electrophoresis qPCR Quantitative PCR Irradiate->qPCR Visualize Visualize Gel for Crosslinked DNA Electrophoresis->Visualize Quantify Quantify PCR Inhibition qPCR->Quantify

Caption: Experimental workflow for DNA photo-crosslinking with this compound.

While direct experimental evidence for the use of this compound as a molecular probe is currently lacking, the known biological activities of its isomer, Imperatorin, and the general properties of furanocoumarins provide a strong rationale for its investigation in this capacity. The proposed applications and protocols herein offer a starting point for researchers to explore the potential of this compound as a novel tool for studying fundamental biological processes.

Future research should focus on:

  • Characterizing the photophysical properties of this compound: Determining its excitation and emission spectra, quantum yield, and photostability is crucial for its application as a fluorescent probe.

  • Identifying specific biological targets: High-throughput screening and affinity-based proteomics can be employed to identify the direct binding partners of this compound in various cellular contexts.

  • Synthesizing functionalized derivatives: The development of this compound analogs with optimized fluorescent properties or with reactive groups for conjugation to other molecules would greatly expand its utility as a molecular probe.

By pursuing these avenues of research, the scientific community can unlock the full potential of this compound as a valuable addition to the molecular probe toolkit.

References

Troubleshooting & Optimization

Technical Support Center: Alloisoimperatorin Solubility for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Alloisoimperatorin for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a natural furanocoumarin compound.[1] It is known to be soluble in several organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent. Other solvents include chloroform, dichloromethane, ethyl acetate, and acetone.[1]

Q2: I am observing precipitation when I add my this compound-DMSO stock solution to my aqueous cell culture medium. What is causing this and how can I prevent it?

This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution. The precipitation occurs because the final concentration of the organic solvent (DMSO) is not high enough to keep the compound dissolved in the aqueous medium.

To prevent this, ensure that the final concentration of DMSO in your cell culture medium is kept as low as possible, ideally at or below 1%, and for sensitive cell lines, 0.1% to 0.5% is recommended to avoid cytotoxicity. A common practice is to prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute it stepwise into the cell culture medium with vigorous mixing to ensure rapid and even dispersion.

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the culture medium at or below 1%. Many researchers recommend a final concentration of 0.5% or lower to minimize any potential cytotoxic or off-target effects of the solvent. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) in your experiments to account for any effects of the solvent itself.

Q4: How should I prepare a stock solution of this compound?

A detailed protocol for preparing a 10 mM stock solution of this compound in DMSO is provided in the "Experimental Protocols" section of this guide. It is recommended to prepare a high-concentration stock and then make serial dilutions in 100% DMSO before the final dilution into your cell culture medium.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder is not dissolving in DMSO. Insufficient mixing or sonication.Vortex the solution for several minutes. If it still does not dissolve, sonicate the solution in a water bath for 10-15 minutes.
Precipitation occurs immediately upon adding the stock solution to the cell culture medium. The concentration of this compound in the final solution is above its solubility limit in the aqueous medium.Decrease the final concentration of this compound. Increase the final concentration of DMSO slightly, but do not exceed the toxic level for your specific cell line. Add the this compound-DMSO stock to the medium while vortexing to ensure rapid dispersion.
Cells are showing signs of toxicity (e.g., rounding up, detaching) even at low concentrations of this compound. The final concentration of DMSO may be too high for your cell line.Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your specific cell line. Ensure the final DMSO concentration in all experiments is below this toxic threshold.
Inconsistent results between experiments. Precipitation of this compound in some wells but not others. Incomplete dissolution of the stock solution.Prepare fresh dilutions of this compound from the stock solution for each experiment. Ensure the stock solution is completely dissolved before use. Visually inspect each well for any signs of precipitation before and during the experiment.

Quantitative Data

Table 1: Solubility of this compound

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)A 10 mM stock solution can be prepared.[1] This is approximately 2.7 mg/mL.ChemFaces[1]
ChloroformSolubleChemFaces[1]
DichloromethaneSolubleChemFaces[1]
Ethyl AcetateSolubleChemFaces[1]
AcetoneSolubleChemFaces[1]

Table 2: Recommended Final DMSO Concentrations in Cell Culture

DMSO ConcentrationRecommendation
≤ 0.1% Ideal for most cell lines, especially sensitive or primary cells.
0.1% - 0.5% Generally considered safe for most established cell lines.
0.5% - 1.0% May be tolerated by some robust cell lines, but a vehicle control is crucial.
> 1.0% Not recommended due to the high risk of cytotoxicity and off-target effects.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder, MW: 270.28 g/mol )

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.703 mg of this compound (10 mmol/L * 1 mL * 270.28 g/mol = 2.703 mg).

  • Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the desired volume of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved.

  • If the powder is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.

  • Once completely dissolved, the stock solution can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Protocol for Preparing Working Solutions for Cell Culture Experiments

  • Thaw the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate stock concentrations.

  • To treat your cells, dilute the intermediate DMSO stock solutions directly into the pre-warmed cell culture medium to achieve the desired final concentrations of this compound. Ensure that the final DMSO concentration does not exceed the recommended limit for your cell line. For example, to achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, you would add 1 µL of a 10 mM stock solution to 1 mL of cell culture medium.

  • Mix the final solution thoroughly by gently pipetting up and down before adding it to your cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock in 100% DMSO dissolve->stock serial_dilute Serial Dilutions in 100% DMSO stock->serial_dilute final_dilute Dilute into Cell Culture Medium serial_dilute->final_dilute working Final Working Solution (≤1% DMSO) final_dilute->working

Caption: Experimental workflow for preparing this compound solutions.

MAPK_pathway cluster_mapk MAPK Signaling This compound This compound ERK p-ERK↓ This compound->ERK JNK p-JNK↓ This compound->JNK p38 p-p38↓ This compound->p38

Caption: this compound's inhibitory effect on the MAPK pathway.

PI3K_Akt_pathway cluster_pi3k PI3K/Akt Signaling This compound This compound PI3K p-PI3K↓ This compound->PI3K Akt p-Akt↓ PI3K->Akt mTOR p-mTOR↓ Akt->mTOR

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

Apoptosis_pathway cluster_apoptosis Apoptosis Signaling This compound This compound Bcl2 Anti-apoptotic Bcl-2 family↓ This compound->Bcl2 Bax Pro-apoptotic Bax/Bak↑ This compound->Bax Bcl2->Bax Caspase9 Caspase-9 activation↑ Bax->Caspase9 Caspase3 Caspase-3 activation↑ Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's induction of the intrinsic apoptosis pathway.

References

Alloisoimperatorin Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Alloisoimperatorin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in several organic solvents. For biological experiments, Dimethyl Sulfoxide (DMSO) is a common choice. It is also soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For extraction from plant material, methanol has been shown to be effective for furanocoumarins as a class.

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: To ensure maximum stability, this compound stock solutions should be stored at 4°C, protected from light, and kept in a dry, tightly sealed container. For long-term storage, it is advisable to prepare single-use aliquots to minimize freeze-thaw cycles.

Q3: Is this compound sensitive to light?

A3: Yes, furanocoumarins, the class of compounds to which this compound belongs, are known to be susceptible to photodegradation when exposed to UV light.[1] It is crucial to protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data for this compound is limited, studies on other furanocoumarins suggest that pH can significantly impact stability. Generally, extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis and degradation. It is recommended to maintain the pH of aqueous solutions within a neutral to slightly acidic range if possible.

Q5: What are the known incompatibilities of this compound?

A5: this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents. Contact with these substances can lead to rapid degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation of this compound in aqueous buffer Low aqueous solubility of this compound.1. Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits (typically <0.5%). 2. Consider using a solubilizing agent or a different buffer system after verifying compatibility. 3. Gently warm the solution to aid dissolution, but avoid high temperatures.
Loss of biological activity over time Degradation of this compound in solution.1. Check Storage: Verify that stock solutions are stored at 4°C and protected from light. 2. Prepare Fresh Solutions: Prepare fresh working solutions from a frozen stock aliquot for each experiment. 3. Minimize Freeze-Thaw Cycles: Use single-use aliquots of your stock solution. 4. Evaluate Photodegradation: Conduct experiments under subdued lighting conditions if possible.
Inconsistent experimental results Instability of this compound under experimental conditions.1. Monitor Stability: Perform a stability study under your specific experimental conditions (temperature, pH, light exposure) by analyzing the concentration of this compound at different time points using HPLC. 2. Control for Degradation: Include a freshly prepared this compound sample as a positive control in your experiments.

Quantitative Data Summary

Parameter Condition Observation for Furanocoumarins Reference
Photostability Exposure to UVA lightFuranocoumarins can undergo photodegradation.[1]
Thermal Stability Cooking temperaturesGenerally stable under common heat treatment conditions.[2]
pH Stability Acidic and alkaline conditionsSusceptible to hydrolysis at extreme pH.[3]
Storage Stability (in organic solvent) 4°C, protected from lightGenerally stable.General laboratory practice

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general method for determining the stability of this compound in a specific solvent and under defined conditions using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound
  • HPLC-grade solvent of interest (e.g., DMSO, methanol, aqueous buffer)
  • HPLC system with a UV detector
  • C18 HPLC column
  • Volumetric flasks and pipettes
  • Incubator or water bath
  • Light-protected storage containers (e.g., amber vials)

2. Preparation of this compound Stock Solution:

  • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL or 10 mM).

3. Experimental Setup:

  • Time Points: Determine the time points for analysis (e.g., 0, 2, 4, 8, 24, 48 hours).
  • Conditions: Aliquot the stock solution into separate light-protected containers for each time point and condition to be tested (e.g., room temperature, 4°C, 37°C; light exposure vs. dark).

4. Sample Analysis by HPLC:

  • At each designated time point, take a sample from the corresponding container.
  • Dilute the sample to a suitable concentration for HPLC analysis.
  • Inject the sample into the HPLC system.
  • HPLC Method:
  • Mobile Phase: A gradient of acetonitrile and water is often suitable for furanocoumarins. The exact gradient will need to be optimized.
  • Flow Rate: Typically 1.0 mL/min.
  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (this may need to be determined by a UV scan).
  • Column Temperature: Maintain at a constant temperature (e.g., 25°C).
  • Record the peak area of the this compound peak at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage of this compound remaining versus time to visualize the degradation profile.
  • From this data, the degradation rate and half-life can be calculated.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

G Troubleshooting this compound Stability A Inconsistent Results or Loss of Activity B Is the stock solution properly prepared and stored? A->B C Prepare fresh stock solution in anhydrous DMSO. Store at 4°C, protected from light. Use single-use aliquots. B->C No D Are working solutions stable under experimental conditions? B->D Yes H Problem Resolved C->H E Prepare fresh working solutions for each experiment. Minimize exposure to light and extreme temperatures/pH. D->E No F Is precipitation observed in aqueous buffers? D->F Yes I Conduct a formal stability study (see protocol). D->I Unsure E->H G Decrease final concentration. Ensure organic solvent percentage is low. Consider alternative buffers or solubilizing agents. F->G Yes F->H No G->H

Caption: Troubleshooting workflow for this compound stability.

Inferred Signaling Pathways for Structurally Similar Furanocoumarins

The following diagrams illustrate signaling pathways that have been associated with furanocoumarins structurally similar to this compound, such as Imperatorin and Psoralen. These are inferred pathways and may not have been directly confirmed for this compound.

1. Imperatorin-Mediated Anti-Inflammatory Pathway

G Imperatorin Anti-Inflammatory Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Imperatorin Imperatorin MAPK MAPK Pathway Imperatorin->MAPK Inhibits NFkB NF-κB Pathway Imperatorin->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Imperatorin->PI3K_Akt Activates Inflammation Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MAPK->Inflammation Promotes NFkB->Inflammation Promotes PI3K_Akt->Inflammation Inhibits

Caption: Imperatorin's anti-inflammatory signaling pathways.[4][5][6]

2. Psoralen-Mediated Cellular Response Pathway

G Psoralen Cellular Response Signaling cluster_0 External Stimulus cluster_1 Cellular Components cluster_2 Cellular Outcome Psoralen_UVA Psoralen + UVA DNA_adducts DNA Adducts Psoralen_UVA->DNA_adducts EGF_receptor EGF Receptor Psoralen_UVA->EGF_receptor Inhibits binding Apoptosis Apoptosis DNA_adducts->Apoptosis Tyrosine_Kinase Tyrosine Kinase EGF_receptor->Tyrosine_Kinase Activates Cell_Proliferation Inhibition of Cell Proliferation EGF_receptor->Cell_Proliferation Tyrosine_Kinase->Cell_Proliferation Promotes

Caption: Psoralen's photoactivated cellular response pathways.[7][8]

References

Technical Support Center: Alloisoimperatorin HPLC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC analysis of Alloisoimperatorin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting mobile phase for this compound analysis?

A typical starting mobile phase for the reversed-phase HPLC analysis of this compound and related furanocoumarins is a gradient mixture of water (A) and acetonitrile or methanol (B). A common gradient might start with a higher proportion of water and gradually increase the organic solvent concentration. For example, a gradient of 5% to 100% acetonitrile over 20-30 minutes can be a good starting point. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase can help to improve peak shape by suppressing the ionization of silanol groups on the stationary phase.

Q2: Which type of HPLC column is most suitable for this compound analysis?

A C18 reversed-phase column is the most commonly used and generally suitable stationary phase for the separation of this compound and other furanocoumarins. These columns provide good retention and selectivity for these relatively nonpolar compounds. Standard column dimensions such as 4.6 mm x 250 mm with 5 µm particle size are often effective.

Q3: What is the typical UV detection wavelength for this compound?

This compound, like other furanocoumarins, exhibits strong UV absorbance. A detection wavelength in the range of 245-255 nm or around 310 nm is generally appropriate for sensitive detection. It is recommended to determine the optimal wavelength by obtaining a UV spectrum of a standard solution of this compound.

Q4: How should I prepare a sample of this compound for HPLC analysis?

Sample preparation is crucial for accurate and reproducible results. A general procedure involves:

  • Extraction: If this compound is in a solid matrix (e.g., plant material), extract it with a suitable organic solvent such as methanol, ethanol, or a mixture of methanol and water. Sonication or maceration can enhance extraction efficiency.

  • Filtration: It is essential to filter the sample extract through a 0.22 µm or 0.45 µm syringe filter before injection.[1] This removes particulate matter that can clog the column and cause high backpressure.[1]

  • Dilution: Dilute the filtered sample with the initial mobile phase to a concentration within the linear range of the method. Injecting the sample dissolved in a solvent stronger than the mobile phase can lead to peak distortion.[2]

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor peak shape can compromise the accuracy of quantification and resolution of adjacent peaks.

G start Poor Peak Shape Observed cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 solution1a solution1a cause1->solution1a solution1b solution1b cause1->solution1b solution1c solution1c cause1->solution1c solution1d solution1d cause1->solution1d solution2a solution2a cause2->solution2a solution2b solution2b cause2->solution2b solution2c solution2c cause2->solution2c solution3a solution3a cause3->solution3a solution3b solution3b cause3->solution3b solution3c solution3c cause3->solution3c

Issue Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols on the column.Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity.[3]
Column overload.Reduce the injection volume or dilute the sample.[3]
Column contamination or degradation.Use a guard column, flush the analytical column with a strong solvent, or replace the column if necessary.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase composition.
Column overload.Reduce the injection volume or sample concentration.[3]
Column channeling or void.Replace the column.
Split Peaks Partially blocked column frit or void at the column inlet.Backflush the column (if permissible by the manufacturer) or replace the frit/column.
Sample solvent incompatibility.Ensure the sample is fully dissolved in a solvent weaker than or the same as the initial mobile phase.[3]
Co-elution with an interfering compound.Optimize the mobile phase gradient or change the stationary phase to improve resolution.
Problem 2: Retention Time Shifts

Inconsistent retention times can lead to misidentification of peaks and inaccurate quantification.

G start Retention Time Shift Observed cause1 cause1 start->cause1 cause2 cause2 start->cause2 cause3 cause3 start->cause3 solution1a solution1a cause1->solution1a solution1b solution1b cause1->solution1b solution1c solution1c cause1->solution1c solution1d solution1d cause1->solution1d solution2a solution2a cause2->solution2a solution2b solution2b cause2->solution2b solution2c solution2c cause2->solution2c solution3a solution3a cause3->solution3a solution3b solution3b cause3->solution3b solution3c solution3c cause3->solution3c

Observation Potential Cause Recommended Solution
Gradual shift in retention time (usually to shorter times) Column aging or degradation.Replace the column. Consistent use of a guard column can prolong the life of the analytical column.
Change in mobile phase composition due to evaporation of the more volatile component.[4][5]Prepare fresh mobile phase daily and keep solvent reservoirs capped.[5]
Sudden shift in retention time Incorrect mobile phase preparation.Carefully reprepare the mobile phase, ensuring accurate measurements of all components.
Change in flow rate.[6]Verify the pump flow rate is set correctly and is stable. Check for leaks in the system.[4][7]
Insufficient column equilibration time between runs.[6]Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Random fluctuations in retention time Air bubbles in the pump or detector.[6]Degas the mobile phase thoroughly using an online degasser, sonication, or helium sparging. Purge the pump to remove any trapped air.
Fluctuations in column temperature.[6][7][8]Use a column oven to maintain a constant and consistent temperature.[6]
Leaks in the HPLC system.[7]Inspect all fittings and connections for signs of leaks.
Problem 3: Baseline Noise or Drift

A noisy or drifting baseline can interfere with the detection and integration of low-level peaks, affecting the limit of detection (LOD) and limit of quantitation (LOQ).[9]

Observation Potential Cause Recommended Solution
High-frequency noise (fuzzy baseline) Air bubbles in the system.Degas the mobile phase and purge the pump and detector.[6]
Contaminated mobile phase or detector cell.[6]Use high-purity HPLC-grade solvents and prepare fresh mobile phase.[9] Flush the detector cell with a suitable solvent like isopropanol.[9]
Detector lamp nearing the end of its life.[6]Check the lamp energy and replace if it is low.
Periodic or cycling noise Inadequate mobile phase mixing.[9]Ensure the mobile phase components are miscible and the system's mixer is functioning correctly. Premixing solvents manually can sometimes resolve this issue.
Pump pulsations.Check pump seals and check valves for wear and tear and replace if necessary.
Baseline Drift Insufficient column equilibration.[6]Allow sufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or when changing mobile phases.
Column temperature fluctuations.[6]Use a column oven for stable temperature control.
Mobile phase contamination or degradation.[10]Prepare fresh mobile phase and use high-purity solvents.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method for the quantitative analysis of this compound. Method optimization may be required based on the specific sample matrix and instrumentation.

G start Start prep Sample Preparation (Extraction, Filtration, Dilution) start->prep hplc_setup HPLC System Setup (Column Installation, Mobile Phase Prep, System Purge & Equilibration) prep->hplc_setup method_dev Method Development (Gradient Optimization, Flow Rate, Temperature) hplc_setup->method_dev validation Method Validation (Linearity, Precision, Accuracy, LOD, LOQ) method_dev->validation analysis Sample Analysis validation->analysis data_proc Data Processing (Peak Integration, Quantification) analysis->data_proc report Reporting data_proc->report end End report->end

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • This compound reference standard.

  • HPLC-grade acetonitrile or methanol.

  • HPLC-grade water.

  • Formic acid or phosphoric acid (optional).

  • Syringe filters (0.22 µm or 0.45 µm).

2. Chromatographic Conditions

Parameter Condition
Mobile Phase A Water with 0.1% Formic Acid (optional)
Mobile Phase B Acetonitrile or Methanol
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Extract the sample containing this compound with a suitable solvent. Filter the extract through a 0.45 µm syringe filter and dilute with the initial mobile phase as needed.[1]

4. Method Validation Parameters

The analytical method should be validated according to ICH guidelines or internal SOPs.[11][12][13] Key validation parameters are summarized below.

Parameter Typical Acceptance Criteria
Linearity (R²) ≥ 0.999
Precision (%RSD) ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10
Robustness %RSD of results should be within acceptable limits after small, deliberate changes to method parameters (e.g., pH ±0.2, column temperature ±5°C).

References

Technical Support Center: Alloisoimperatorin Cell Permeability Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the cell permeability of Alloisoimperatorin.

Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: The physicochemical properties of this compound have been computed and are available through databases such as PubChem[1]. These properties are crucial for predicting its passive diffusion across cell membranes.

Q2: What is the expected cell permeability of this compound?

Q3: What are the potential mechanisms that could limit the cell permeability of this compound?

A3: Several factors could limit the cell permeability of this compound. These include:

  • Efflux by transporters: P-glycoprotein (P-gp) and other efflux pumps are common mechanisms that reduce the intracellular concentration of xenobiotics[2][3][4][5]. Many natural compounds are substrates for these transporters.

  • Poor aqueous solubility: While not explicitly stated for this compound, compounds with low water solubility can have their absorption limited by the dissolution rate in the gastrointestinal tract[6].

  • Metabolism: Intestinal and cellular metabolism can reduce the amount of active compound that permeates the cell membrane.

Q4: How can the cell permeability of this compound be improved?

A4: Several strategies can be employed to enhance the permeability of poorly permeable compounds:

  • Chemical modification: Modifying the structure of this compound to improve its physicochemical properties, such as lipophilicity, can enhance passive diffusion[7].

  • Use of permeation enhancers: These are compounds that can transiently open tight junctions or fluidize the cell membrane to allow for increased drug passage[6][7].

  • Formulation strategies: Advanced drug delivery systems like self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipophilic drugs[6].

  • Inhibition of efflux pumps: Co-administration with a known P-gp inhibitor can increase the intracellular concentration of P-gp substrates[2][4][5].

Troubleshooting Guides

Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay

  • Question: We are observing a low Papp value for this compound in our Caco-2 permeability assay. What could be the reasons and how can we troubleshoot this?

  • Answer: A low Papp value suggests poor permeability across the Caco-2 monolayer. Here are some potential causes and solutions:

    • Efflux Transporter Activity: this compound may be a substrate for efflux pumps like P-gp, which are highly expressed in Caco-2 cells.

      • Troubleshooting: Perform the permeability assay in the presence of a P-gp inhibitor (e.g., verapamil, cyclosporin A). A significant increase in the apical-to-basolateral (A-to-B) Papp value would indicate P-gp involvement.

    • Low Solubility: The compound may be precipitating in the aqueous buffer used in the assay.

      • Troubleshooting: Check the solubility of this compound in the assay buffer. If it is low, consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect cell viability.

    • Cell Monolayer Integrity: The Caco-2 monolayer may not be fully differentiated or may have lost its integrity.

      • Troubleshooting: Measure the transepithelial electrical resistance (TEER) of the monolayer before and after the experiment. A significant drop in TEER suggests a compromised barrier. Also, check the permeability of a paracellular marker (e.g., Lucifer yellow) to ensure tight junction integrity.

Issue 2: High Efflux Ratio

  • Question: Our Caco-2 assay results show a high efflux ratio (Papp B-to-A / Papp A-to-B) for this compound. What does this indicate?

  • Answer: A high efflux ratio (typically > 2) is a strong indicator that the compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp) in Caco-2 cells. This means the compound is actively pumped out of the cells, limiting its net absorption.

Experimental Protocols

Caco-2 Cell Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when cultured, differentiates to form a monolayer of cells with characteristics similar to the intestinal epithelium[8][9][10][11]. This makes it a valuable in vitro model for predicting the oral absorption of drugs.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Lucifer yellow (paracellular integrity marker)

  • Analytical method for quantifying this compound (e.g., HPLC-MS)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment: Before the transport experiment, measure the TEER of the cell monolayers. Values above 250 Ω·cm² are generally considered acceptable.

  • Transport Experiment (Apical to Basolateral - A-to-B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add HBSS containing this compound to the apical (A) compartment. c. Add fresh HBSS to the basolateral (B) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral compartment and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B-to-A): a. Follow the same procedure as above, but add this compound to the basolateral compartment and sample from the apical compartment.

  • Integrity Check after Experiment: At the end of the experiment, add Lucifer yellow to the apical compartment and measure its transport to the basolateral side. The permeability of Lucifer yellow should be low, confirming that the monolayer integrity was maintained.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the steady-state flux of the drug across the monolayer.

  • A is the surface area of the filter membrane.

  • C0 is the initial concentration of the drug in the donor compartment.

The efflux ratio is calculated as:

Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC16H14O4PubChem[1]
Molecular Weight270.28 g/mol PubChem[1]
XLogP33.9PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count4PubChem[1]
Rotatable Bond Count2PubChem[1]

Table 2: Example Data Presentation for Caco-2 Permeability Assay of this compound

CompoundPapp (A-to-B) (x 10⁻⁶ cm/s)Papp (B-to-A) (x 10⁻⁶ cm/s)Efflux Ratio
This compound[Insert Value][Insert Value][Insert Value]
This compound + Verapamil[Insert Value][Insert Value][Insert Value]
Propranolol (High Permeability Control)[Insert Value][Insert Value][Insert Value]
Atenolol (Low Permeability Control)[Insert Value][Insert Value][Insert Value]

Mandatory Visualization

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Allo_out This compound Passive Passive Diffusion Allo_out->Passive Permeation Pgp P-glycoprotein (P-gp) Pgp->Allo_out Efflux Allo_in This compound Passive->Allo_in Allo_in->Pgp Binding G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days for differentiation seed->culture teer_pre Measure TEER (>250 Ω·cm²) culture->teer_pre transport Perform transport study (A-to-B and B-to-A) teer_pre->transport sampling Collect samples at time points transport->sampling lucifer Check monolayer integrity with Lucifer yellow sampling->lucifer analysis Quantify compound (e.g., HPLC-MS) lucifer->analysis calculate Calculate Papp and Efflux Ratio analysis->calculate G start Low Papp value observed efflux_check Is Efflux Ratio > 2? start->efflux_check pgp_involvement Potential P-gp substrate efflux_check->pgp_involvement Yes solubility_check Check solubility in assay buffer efflux_check->solubility_check No pgp_involvement->solubility_check low_solubility Low solubility issue solubility_check->low_solubility Low teer_check Check TEER and Lucifer yellow flux solubility_check->teer_check Adequate compromised_monolayer Compromised monolayer integrity teer_check->compromised_monolayer Poor other_mechanisms Consider other mechanisms (e.g., metabolism) teer_check->other_mechanisms Good

References

reducing cytotoxicity of Alloisoimperatorin in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Alloisoimperatorin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on understanding and mitigating its cytotoxic effects in normal cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action against cancer cells?

A1: this compound is a furanocoumarin, a class of organic compounds produced by various plants. Its primary anticancer mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. It can trigger the intrinsic apoptotic pathway, characterized by the involvement of mitochondria, and modulate key signaling pathways such as the PI3K/Akt/mTOR pathway.

Q2: Does this compound exhibit selective cytotoxicity towards cancer cells over normal cells?

A2: Current research on related furanocoumarins, such as Imperatorin, suggests a degree of selective cytotoxicity. For instance, Imperatorin has shown significant cytotoxic effects against various cancer cell lines while exhibiting minimal toxicity to normal human skin fibroblasts and dermal fibroblasts at similar concentrations. This suggests that this compound may also possess a favorable therapeutic window, being more potent against cancer cells. However, it is crucial to empirically determine the IC50 values for your specific normal and cancer cell lines of interest.

Q3: What are the potential strategies to reduce the cytotoxicity of this compound in normal cells during in vitro experiments?

A3: Based on its mechanism of action, several strategies can be explored to protect normal cells from this compound-induced cytotoxicity:

  • Induction of Cell Cycle Arrest in Normal Cells: Pre-treating normal cells with agents that induce a temporary cell cycle arrest, such as CDK4/6 inhibitors, may render them less susceptible to the cytotoxic effects of this compound, which often targets proliferating cells.

  • Inhibition of Apoptosis in Normal Cells: The use of broad-spectrum caspase inhibitors could potentially block the apoptotic cascade initiated by this compound specifically in normal cells.

  • Modulation of Signaling Pathways: Investigating agents that can selectively inhibit pro-apoptotic signaling or enhance pro-survival pathways in normal cells without compromising the anti-cancer efficacy of this compound is a promising area of research.

Q4: Are there any known issues with furanocoumarins and drug interactions?

A4: Yes, furanocoumarins, a class of compounds that includes this compound, are known to interact with various drugs by inhibiting cytochrome P450 enzymes in the liver and intestines.[1][2][3] This can lead to altered drug metabolism and potentially toxic effects. While this is more of a clinical concern, it is an important aspect to consider in the broader context of drug development.

Troubleshooting Guides

Issue: High variability in cytotoxicity assay results.
Potential Cause Recommended Solution
Inconsistent Cell Seeding Ensure a single-cell suspension before plating. Use a reliable cell counting method (e.g., automated cell counter) to ensure consistent cell numbers in each well.
Pipetting Errors Calibrate pipettes regularly. When preparing serial dilutions of this compound, ensure thorough mixing between each dilution step.
Edge Effects in Multi-well Plates To minimize evaporation from the outer wells, which can concentrate the compound and affect cell viability, consider not using the outermost wells for experimental data. Fill these wells with sterile PBS or media.
Compound Precipitation Visually inspect the prepared this compound solutions for any signs of precipitation, especially at higher concentrations. If precipitation occurs, consider using a different solvent or adjusting the final solvent concentration.
Issue: No significant cytotoxicity observed in cancer cells at expected concentrations.
Potential Cause Recommended Solution
Incorrect Compound Concentration Verify the calculations for your stock solution and dilutions. Confirm the purity and stability of your this compound sample.
Cell Line Resistance The chosen cancer cell line may be inherently resistant to this compound. Consider screening a panel of different cancer cell lines to identify more sensitive models.
Suboptimal Assay Conditions Optimize the incubation time with this compound. A longer exposure may be required to observe cytotoxic effects. Ensure the cell viability assay used is appropriate for the expected mechanism of cell death.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the related furanocoumarin, Imperatorin, in various human cancer and normal cell lines. This data illustrates the potential for selective cytotoxicity, a characteristic that may extend to this compound.

Cell LineCell TypeIC50 (µM)
SNU 449 Human Hepatocellular CarcinomaConcentration-dependent inhibition
HCT-15 Human Colon CarcinomaConcentration-dependent inhibition
RK33 Human Larynx Cancer< 200
RK45 Human Larynx Cancer< 200
TE671 Human Rhabdomyosarcoma< 200
HSF Normal Human Skin Fibroblasts> 200 (No cytotoxicity observed up to 100 µM)[3][4]
Normal Dermal Fibroblasts Normal Human Dermal FibroblastsNo morphological changes observed at effective cancer cell concentrations[5]

Note: Data for Imperatorin is presented as a surrogate to demonstrate the principle of selective cytotoxicity observed in furanocoumarins. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is a standard method to assess cell viability based on the metabolic activity of the cells.

Materials:

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include both untreated and positive controls.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA content with PI.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the samples on a flow cytometer.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the key signaling pathway potentially involved in this compound's mechanism of action and a typical experimental workflow for assessing its cytotoxicity.

Alloisoimperatorin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Inhibition Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulation Bax Bax (Pro-apoptotic) This compound->Bax Upregulation CellCycleArrest Cell Cycle Arrest (G1/S Phase) This compound->CellCycleArrest Induction Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation mTOR->CellCycleArrest Regulation Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Apaf1 Apaf-1 ProCasp9 Pro-caspase-9 Apaf1->ProCasp9 Activation Casp9 Caspase-9 ProCasp9->Casp9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Execution CytoC->Apaf1 Binding

Caption: Proposed signaling pathway of this compound-induced apoptosis and cell cycle arrest.

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis (IC50, % Apoptosis, Cell Cycle Distribution) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis conclusion Conclusion: Assess Cytotoxicity and Mechanism data_analysis->conclusion

Caption: General experimental workflow for evaluating the cytotoxicity of this compound.

References

Alloisoimperatorin experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers may encounter when working with Alloisoimperatorin. The information is designed for researchers, scientists, and drug development professionals to improve experimental consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a furanocoumarin, a class of organic chemical compounds.[1][2] It has been isolated from plants such as Glehnia littoralis and Skimmia laureola.[1] Published research has indicated several biological activities of interest:

  • Acetylcholinesterase (AChE) Inhibition: this compound has been identified as a potential inhibitor of AChE, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[3]

  • Antioxidant Effects: It has demonstrated potent antioxidant properties against DPPH radicals and has shown protective effects against renal epithelial cell injury induced by peroxyl radicals in vitro.[3]

  • Estrogenic Activity: this compound has exhibited estrogenic activity in the Ishikawa cell line, a human endometrial adenocarcinoma cell line.[3]

Q2: What are the common solvents for dissolving this compound?

This compound is soluble in several organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3] The choice of solvent will depend on the specific experimental requirements and cell culture conditions. It is crucial to prepare a high-concentration stock solution in an appropriate solvent and then dilute it to the final working concentration in the assay medium. Always include a vehicle control in your experiments to account for any effects of the solvent.

Q3: What are potential sources of variability in this compound experiments?

Several factors can contribute to variability in experiments involving this compound:

  • Compound Purity and Stability: The purity of the this compound sample can significantly impact results. It is advisable to use a high-purity standard. The stability of the compound in solution should also be considered, and fresh dilutions should be prepared for each experiment.

  • Cell-Based Assay Conditions: For cellular assays, variability can arise from differences in cell line passage number, cell density at the time of treatment, and incubation times.

  • Assay-Specific Parameters: Each assay will have its own sources of variability. For enzyme inhibition assays, this could include enzyme concentration and substrate concentration. For antioxidant assays, the concentration of the radical scavenger and the reaction kinetics can be sources of variation.

  • Instrumentation and Pipetting: Variations in instrument calibration and manual pipetting errors can introduce significant variability.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values in Acetylcholinesterase (AChE) Inhibition Assays
Potential Cause Troubleshooting Step
Enzyme Activity Variability Ensure the AChE enzyme is properly stored and handled to maintain its activity. Use a consistent lot of the enzyme for a set of experiments. Always run a positive control with a known AChE inhibitor to validate the assay.
Substrate Concentration The concentration of the substrate (e.g., acetylthiocholine) can affect the apparent IC50. Use a substrate concentration at or below the Km value for the enzyme to ensure competitive inhibition can be accurately measured.
Incubation Time Optimize and standardize the pre-incubation time of the enzyme with this compound before adding the substrate. Also, standardize the reaction time after substrate addition.
Spectrophotometer Readings Ensure the spectrophotometer is properly calibrated and that the absorbance readings are within the linear range of the instrument.
Issue 2: Poor Reproducibility in Antioxidant Capacity Assays (e.g., DPPH Assay)
Potential Cause Troubleshooting Step
DPPH Radical Instability The DPPH radical is light-sensitive. Prepare the DPPH solution fresh and protect it from light during the experiment. Measure the absorbance of the DPPH control at the beginning and end of the experiment to check for degradation.
Reaction Kinetics The reaction between this compound and DPPH may not be instantaneous. Perform a time-course experiment to determine the optimal reaction time to reach a stable endpoint.
Solvent Effects The solvent used to dissolve this compound can interfere with the DPPH assay. Ensure the solvent does not have antioxidant or radical-scavenging properties. Include a vehicle control to subtract any background signal.
Pipetting Accuracy The volumes of the DPPH solution and the this compound dilutions must be accurate. Use calibrated pipettes and proper pipetting techniques.
Issue 3: High Variability in Cell-Based Assays (e.g., Estrogenic Activity)
Potential Cause Troubleshooting Step
Cell Health and Passage Number Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Perform regular cell viability checks.
Seeding Density Optimize and standardize the cell seeding density. Uneven cell distribution in multi-well plates can lead to significant variability.
Compound Precipitation This compound may precipitate in the cell culture medium at high concentrations. Visually inspect the wells for any signs of precipitation. If precipitation occurs, consider using a lower concentration range or a different solvent system.
Edge Effects in Plates The outer wells of a multi-well plate are more prone to evaporation, which can affect cell growth and compound concentration. Avoid using the outermost wells for critical measurements or ensure proper humidification during incubation.

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay Protocol

This protocol is a general guideline based on the Ellman's method.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a working solution of AChE in phosphate-buffered saline (PBS).

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in PBS.

    • Prepare a solution of acetylthiocholine iodide (ATCI) in PBS.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of different concentrations of this compound.

    • Add 50 µL of the AChE solution to each well.

    • Pre-incubate for 15 minutes at 25°C.

    • Add 50 µL of the DTNB solution.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

    • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

DPPH Radical Scavenging Assay Protocol
  • Reagent Preparation:

    • Prepare a stock solution of this compound in methanol or ethanol.

    • Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of different concentrations of this compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Plot the percentage of scavenging activity against the this compound concentration to determine the EC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Alloisoimperatorin_Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments cluster_start Start cluster_compound Compound-Related Issues cluster_assay Assay-Specific Issues cluster_cell Cell-Based Assay Issues cluster_instrument Instrumentation & Technique cluster_end Resolution Start Inconsistent Experimental Results Purity Check Compound Purity and Identity Start->Purity Is the compound source reliable? Assay_Params Review and Optimize Assay Parameters (e.g., incubation time, reagent concentrations) Start->Assay_Params Are assay conditions optimized? Cell_Health Assess Cell Viability and Passage Number Start->Cell_Health Are cells behaving as expected? Pipetting Verify Pipette Calibration and Technique Start->Pipetting Is the technique consistent? Solubility Verify Solubility and Stability in Solvent Purity->Solubility End Reproducible Results Concentration Confirm Accuracy of Stock and Working Concentrations Solubility->Concentration Concentration->Assay_Params Concentration->End All checks passed Controls Validate Positive and Negative/Vehicle Controls Assay_Params->Controls Assay_Type Consider Assay-Specific Pitfalls (e.g., interference, kinetics) Controls->Assay_Type Assay_Type->Cell_Health Assay_Type->End All checks passed Density Standardize Cell Seeding Density Cell_Health->Density Contamination Check for Mycoplasma or Bacterial Contamination Density->Contamination Contamination->Pipetting Contamination->End All checks passed Reader Check Plate Reader Settings and Calibration Pipetting->Reader Plate_Effects Evaluate for Edge Effects or Evaporation Reader->Plate_Effects Plate_Effects->End All checks passed

Caption: A troubleshooting workflow for identifying sources of variability in this compound experiments.

AChE_Inhibition_Pathway Simplified Acetylcholinesterase (AChE) Inhibition Assay Pathway AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine Hydrolyzes This compound This compound This compound->AChE Inhibits ATCI Acetylthiocholine (Substrate) ATCI->AChE TNB TNB (Yellow Product) Thiocholine->TNB Reacts with DTNB DTNB DTNB->TNB

Caption: The enzymatic reaction pathway for the AChE inhibition assay.

References

Technical Support Center: Large-Scale Synthesis of Alloisoimperatorin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Alloisoimperatorin.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue ID Question Possible Causes Troubleshooting Steps
SYN-001 Low yield in the Pechmann condensation to form 7-hydroxy-4-methylcoumarin (Step 1). - Incomplete reaction. - Suboptimal reaction temperature. - Catalyst deactivation.- Monitor reaction progress using TLC or HPLC. - Optimize temperature; literature suggests a range of 100-120°C for similar reactions. - Use fresh or properly stored catalyst (e.g., Amberlyst-15).
SYN-002 Formation of multiple products during the allylation of 7-hydroxy-4-methylcoumarin (Step 2). - O-allylation vs. C-allylation. - Reaction conditions favoring side reactions.- Use a polar aprotic solvent like acetone to favor O-allylation. - Employ a mild base such as K2CO3. - Control the reaction temperature to minimize side product formation.
SYN-003 Incomplete Claisen rearrangement of 7-(allyloxy)-4-methylcoumarin (Step 3). - Insufficient temperature or reaction time. - Use of an inappropriate solvent.- Ensure the reaction is heated to a sufficiently high temperature (typically >180°C). - High-boiling point solvents like N,N-diethylaniline can be effective. - Monitor the disappearance of the starting material by TLC/HPLC.
PUR-001 Difficulty in purifying the final product, this compound. - Presence of closely related impurities. - Co-elution of byproducts during chromatography.- Employ multi-step purification: start with column chromatography (silica gel) followed by recrystallization. - Consider preparative HPLC for high-purity requirements. - Use a combination of solvents with different polarities for elution.
SCA-001 Reaction does not scale up effectively from lab to pilot scale. - Inefficient heat transfer in larger reactors. - Poor mixing leading to localized "hot spots" or concentration gradients. - Changes in reagent addition rates.- Use a jacketed reactor with efficient stirring for better temperature control. - Implement a controlled addition of reagents using a syringe pump or dropping funnel. - Perform a small-scale pilot run to identify potential scale-up issues before committing large quantities of materials.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The main challenges include controlling the regioselectivity of the initial allylation, achieving complete Claisen rearrangement without decomposition of the product, and the final purification of this compound to meet pharmaceutical standards. Each of these steps requires careful optimization of reaction conditions to ensure high yield and purity on a large scale.

Q2: Is a total synthesis approach more viable than extraction from natural sources for obtaining large quantities of this compound?

A2: While this compound can be isolated from natural sources such as members of the Apiaceae and Rutaceae families, the concentration is often low and variable.[1][2] A total synthesis approach, although potentially complex, offers a more consistent and scalable supply chain, which is crucial for drug development and commercial production.

Q3: What analytical techniques are recommended for monitoring the reaction progress and ensuring the purity of the final product?

A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are suitable. For final product characterization and purity assessment, HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential.

Q4: Are there any specific safety precautions to consider during the large-scale synthesis of this compound?

A4: Yes. The synthesis involves flammable organic solvents, and some reagents may be corrosive or toxic. It is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE), and have safety measures in place for handling and quenching reactions. The Claisen rearrangement step, in particular, requires high temperatures and should be conducted with caution.

Experimental Protocol: Plausible Large-Scale Synthesis of this compound

This protocol outlines a plausible multi-step synthesis for this compound on a large scale.

Step 1: Pechmann Condensation for 7-hydroxy-4-methylcoumarin

  • To a 50 L jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe, add resorcinol (5 kg, 45.4 mol) and ethyl acetoacetate (6.5 kg, 50 mol).

  • Slowly add Amberlyst-15 ion-exchange resin (1.5 kg) as the catalyst.

  • Heat the mixture to 110°C with constant stirring.

  • Monitor the reaction by TLC (ethyl acetate:hexane, 1:1) until the resorcinol spot disappears (approximately 8-10 hours).

  • Cool the reaction mixture to 60°C and add 20 L of ethanol.

  • Filter the hot solution to remove the catalyst.

  • Allow the filtrate to cool to room temperature and then to 0-5°C to crystallize the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 7-hydroxy-4-methylcoumarin.

Step 2: O-Allylation of 7-hydroxy-4-methylcoumarin

  • In the same 50 L reactor, dissolve the 7-hydroxy-4-methylcoumarin (assumed 7 kg, 39.7 mol) in 30 L of acetone.

  • Add powdered anhydrous potassium carbonate (8.2 kg, 59.5 mol).

  • Heat the mixture to reflux (around 56°C) with vigorous stirring.

  • Slowly add allyl bromide (5.3 kg, 43.7 mol) over 1 hour.

  • Continue refluxing and monitor the reaction by TLC (ethyl acetate:hexane, 3:7) for the disappearance of the starting material (approximately 6-8 hours).

  • Cool the reaction mixture and filter off the potassium carbonate.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in 20 L of dichloromethane and wash with 10 L of water (3 times).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 7-(allyloxy)-4-methylcoumarin.

Step 3: Claisen Rearrangement to form 8-allyl-7-hydroxy-4-methylcoumarin

  • In a suitable high-temperature reactor, heat 7-(allyloxy)-4-methylcoumarin (assumed 8 kg, 37 mol) in 25 L of N,N-diethylaniline to 180-190°C.

  • Maintain this temperature and monitor the reaction by HPLC for the formation of the rearranged product (approximately 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a stirred solution of 50 L of 10% hydrochloric acid.

  • Extract the product with ethyl acetate (3 x 20 L).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude product by column chromatography on silica gel.

Step 4: Dihydroxylation and Cyclization to this compound

This step is hypothetical and based on plausible biosynthetic pathways, as a direct, high-yield, one-pot chemical transformation for this specific furan ring formation on a large scale is not well-documented and would be a significant challenge. A more likely industrial approach would involve a multi-step sequence, potentially starting from a different precursor. However, for the purpose of this guide, a conceptual step is outlined.

  • The purified 8-allyl-7-hydroxy-4-methylcoumarin would undergo a series of transformations, likely involving selective oxidation of the allyl group (e.g., dihydroxylation followed by oxidative cleavage and cyclization) to form the furan ring of this compound. This part of the synthesis would require significant process development and optimization to be viable on a large scale.

Data Presentation

Synthesis Step Product Typical Yield Range (%) Expected Purity (%)
17-hydroxy-4-methylcoumarin80 - 90>95
27-(allyloxy)-4-methylcoumarin85 - 95>90 (crude)
38-allyl-7-hydroxy-4-methylcoumarin60 - 75>95 (after chromatography)
4This compound(Highly variable, requires optimization)>98 (after final purification)

Visualizations

Alloisoimperatorin_Synthesis Resorcinol Resorcinol + Ethyl Acetoacetate Step1 Pechmann Condensation (Amberlyst-15, 110°C) Resorcinol->Step1 Coumarin1 7-hydroxy-4-methylcoumarin Step1->Coumarin1 Step2 O-Allylation (Allyl bromide, K2CO3, Acetone) Coumarin1->Step2 Coumarin2 7-(allyloxy)-4-methylcoumarin Step2->Coumarin2 Step3 Claisen Rearrangement (N,N-diethylaniline, 180-190°C) Coumarin2->Step3 Coumarin3 8-allyl-7-hydroxy-4-methylcoumarin Step3->Coumarin3 Step4 Furan Ring Formation (Multi-step oxidation/cyclization) Coumarin3->Step4 This compound This compound Step4->this compound

Caption: Plausible synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Identified CheckPurity Analyze starting material purity Start->CheckPurity CheckConditions Verify reaction conditions (temp, time, stoichiometry) Start->CheckConditions MonitorReaction Implement in-process monitoring (TLC/HPLC) CheckPurity->MonitorReaction CheckConditions->MonitorReaction MonitorReaction->CheckConditions If reaction is incomplete OptimizePurification Optimize purification method (solvents, technique) MonitorReaction->OptimizePurification If reaction is complete ConsultLiterature Review literature for similar transformations OptimizePurification->ConsultLiterature If still impure ProblemSolved Issue Resolved OptimizePurification->ProblemSolved ConsultLiterature->OptimizePurification

References

Technical Support Center: Alloisoimperatorin and Fluorescent Assay Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference when using Alloisoimperatorin or other furanocoumarin compounds in fluorescent assays. The information is presented in a question-and-answer format within a troubleshooting guide and frequently asked questions (FAQs).

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescent assay?

While specific data on this compound is limited, it belongs to the furanocoumarin class of compounds. Many natural products, including coumarins, are known to be intrinsically fluorescent and can interfere with fluorescence-based assays.[1][2] Therefore, it is crucial to consider the potential for interference from this compound in your experiments.

Q2: What are the primary mechanisms of assay interference?

The two main mechanisms by which a compound can interfere with a fluorescent assay are:

  • Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used for your assay's fluorophore, leading to a false-positive signal.[3]

  • Fluorescence Quenching: The compound may absorb the light emitted by the fluorophore, leading to a decrease in the detected signal and a false-negative result.[3] The intrinsic fluorescence of some furanocoumarins has been shown to be quenched upon binding to macromolecules like DNA.[4]

Q3: What are the general fluorescence properties of furanocoumarins?

Furanocoumarins are known to be fluorescent, typically in the blue-violet range. The exact excitation and emission wavelengths can vary depending on the specific compound and the solvent used. It is important to experimentally determine the spectral properties of this compound in your assay buffer.

Troubleshooting Guide

If you suspect that this compound is interfering with your fluorescent assay, follow this step-by-step guide to identify and mitigate the issue.

Step 1: Characterize the Autofluorescence of this compound

The first step is to determine if this compound is fluorescent under your experimental conditions.

Experimental Protocol: Measuring Autofluorescence

  • Prepare a series of dilutions of this compound in your assay buffer. The concentration range should cover the concentrations used in your main experiment.

  • In a multi-well plate, add each concentration of this compound to wells without the assay fluorophore.

  • Include a "buffer only" control.

  • Read the plate using the same excitation and emission wavelengths as your main assay.

  • If you observe a concentration-dependent increase in fluorescence in the wells containing only this compound, the compound is autofluorescent.

Step 2: Assess the Potential for Fluorescence Quenching

If this compound is not significantly autofluorescent, it may still interfere by quenching the signal of your fluorophore.

Experimental Protocol: Assessing Quenching

  • Prepare a constant concentration of your assay's fluorophore in your assay buffer.

  • Prepare a series of dilutions of this compound in your assay buffer.

  • In a multi-well plate, add the fluorophore solution to each well.

  • Add each concentration of this compound to the wells containing the fluorophore.

  • Include a "fluorophore only" control.

  • Read the plate using the appropriate excitation and emission wavelengths for your fluorophore.

  • A concentration-dependent decrease in the fluorescence signal in the presence of this compound indicates quenching.

Step 3: Data Interpretation and Mitigation Strategies

Based on your findings from the troubleshooting experiments, you can select an appropriate mitigation strategy.

Quantitative Data Summary

Interference TypeObservationPotential Mitigation Strategies
Autofluorescence Concentration-dependent increase in fluorescence in the absence of the assay fluorophore.1. Spectral Shift: If possible, switch to a fluorophore with excitation and emission wavelengths that do not overlap with the autofluorescence of this compound.[2] 2. Background Subtraction: For each concentration of this compound in your main experiment, run a parallel well with the same concentration of the compound but without the assay's biological components. Subtract the fluorescence of this control from your experimental wells.
Quenching Concentration-dependent decrease in fluorescence in the presence of the assay fluorophore.1. Use a Different Fluorophore: Some fluorophores are more susceptible to quenching by certain compounds. Testing alternative fluorophores may identify one that is not affected. 2. Reduce Compound Concentration: If experimentally feasible, lower the concentration of this compound to a range where quenching is minimal. 3. Mathematical Correction: Models such as the Stern-Volmer equation can sometimes be used to correct for quenching effects, although this is a more advanced approach.
No Interference No significant change in fluorescence in either the autofluorescence or quenching experiments.Proceed with your main experiment, but remain aware of the potential for other, more subtle, forms of interference.

Visualizing Interference and Troubleshooting Workflows

Signaling Pathway of Potential Interference

cluster_0 Potential Interference Mechanisms This compound This compound Fluorophore Assay Fluorophore This compound->Fluorophore Quenching (False Negative) Detector Fluorescence Detector This compound->Detector Autofluorescence (False Positive) Excitation Excitation Light Excitation->this compound Absorption Excitation->Fluorophore Excitation Fluorophore->Detector Emission (Signal)

Caption: Potential mechanisms of this compound interference in fluorescent assays.

Experimental Workflow for Troubleshooting

Start Start: Suspected Interference CheckAutofluorescence Test for Autofluorescence (this compound only) Start->CheckAutofluorescence Autofluorescent Is it Autofluorescent? CheckAutofluorescence->Autofluorescent CheckQuenching Test for Quenching (this compound + Fluorophore) Autofluorescent->CheckQuenching No MitigateAutofluorescence Mitigation Strategy: - Spectral Shift - Background Subtraction Autofluorescent->MitigateAutofluorescence Yes Quenching Does it Quench? CheckQuenching->Quenching MitigateQuenching Mitigation Strategy: - Different Fluorophore - Lower Concentration Quenching->MitigateQuenching Yes NoInterference No Direct Interference Detected (Proceed with Caution) Quenching->NoInterference No End End: Validated Assay MitigateAutofluorescence->End MitigateQuenching->End NoInterference->End

Caption: A logical workflow for troubleshooting fluorescence assay interference.

References

Validation & Comparative

A Comparative Analysis of the Anti-Cancer Activities of Alloisoimperatorin and Imperatorin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the cytotoxic and mechanistic properties of two promising furanocoumarins.

Alloisoimperatorin and Imperatorin, two naturally occurring furanocoumarins, have garnered significant attention in oncological research for their potential as anti-cancer agents. Both compounds, isomers with distinct structural arrangements, exhibit cytotoxic effects against various cancer cell lines through the induction of apoptosis and cell cycle arrest. This guide provides a comprehensive comparison of their anti-cancer activities, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

Quantitative Assessment of Anti-Cancer Activity

The anti-proliferative effects of this compound and Imperatorin have been quantified in several studies, primarily through the determination of their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values, apoptosis induction rates, and cell cycle arrest data for both compounds across different cancer cell lines. It is crucial to note that the data presented is collated from various studies and direct comparison should be approached with caution due to differing experimental conditions.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Imperatorin
CompoundCancer Cell LineIC50 (µM)Treatment Duration (hours)
This compound HeLa (Cervical Cancer)116.948
SiHa (Cervical Cancer)324.548
MS-751 (Cervical Cancer)148.048
Imperatorin HT-29 (Colon Cancer)78Not Specified
SGC-7901 (Gastric Cancer)62.6Not Specified
RK33 (Larynx Cancer)67.8Not Specified
TE671 (Rhabdomyosarcoma)111.2Not Specified
Table 2: Induction of Apoptosis by this compound and Imperatorin
CompoundCancer Cell LineConcentration (µM)Apoptosis Rate (%)Treatment Duration (hours)
This compound HeLa (Cervical Cancer)5017.848
10024.548
1503548
SiHa (Cervical Cancer)1503524
Imperatorin TE671 (Rhabdomyosarcoma)102.348
10017.848
Table 3: Cell Cycle Arrest Induced by this compound and Imperatorin
CompoundCancer Cell LineConcentration (µM)Cell Cycle Phase Arrest
This compound HeLa (Cervical Cancer)Not SpecifiedG1/S
Imperatorin HT-29 (Colon Cancer)Not SpecifiedG1
HCT116 (Colon Cancer)Not SpecifiedG1
RK33 (Larynx Cancer)100G1
TE671 (Rhabdomyosarcoma)100G1
Osteosarcoma CellsNot SpecifiedG0/G1

Mechanistic Insights: Signaling Pathways

Both this compound and Imperatorin exert their anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.

This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] This involves the upregulation of pro-apoptotic proteins such as Bax and cleaved caspases-3, -8, and -9, and the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, this compound can induce cell cycle arrest at the G1/S phase.[1]

Alloisoimperatorin_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound DeathReceptor Death Receptor This compound->DeathReceptor Bax Bax This compound->Bax Bcl2 Bcl-2 This compound->Bcl2 Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3_ext Pro-caspase-3 Caspase8->Procaspase3_ext Caspase3_ext Caspase-3 Procaspase3_ext->Caspase3_ext Apoptosis_ext Apoptosis Caspase3_ext->Apoptosis_ext Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion Bcl2->Mitochondrion Procaspase9 Pro-caspase-9 CytochromeC->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3_int Pro-caspase-3 Caspase9->Procaspase3_int Caspase3_int Caspase-3 Procaspase3_int->Caspase3_int Apoptosis_int Apoptosis Caspase3_int->Apoptosis_int

Caption: Signaling pathways activated by this compound leading to apoptosis.

Imperatorin demonstrates a broader range of targeted signaling pathways. It is known to induce apoptosis via the caspase cascade, often initiated by the upregulation of the tumor suppressor protein p53.[2] Imperatorin also inhibits the mTOR/p70S6K/4E-BP1 and MAPK pathways, which are crucial for cancer cell proliferation and angiogenesis.[3] Furthermore, it can induce G0/G1 phase arrest through the PTEN-PI3K-AKT-mTOR/p21 signaling pathway in osteosarcoma cells.[4]

Imperatorin_Pathway cluster_p53 p53 Pathway cluster_mTOR mTOR/MAPK Pathway cluster_PTEN PTEN/PI3K/AKT Pathway Imperatorin Imperatorin p53 p53 Imperatorin->p53 mTOR mTOR Imperatorin->mTOR MAPK MAPK Imperatorin->MAPK PTEN PTEN Imperatorin->PTEN CaspaseCascade Caspase Cascade p53->CaspaseCascade Apoptosis_p53 Apoptosis CaspaseCascade->Apoptosis_p53 p70S6K p70S6K mTOR->p70S6K _4EBP1 4E-BP1 mTOR->_4EBP1 Proliferation Cell Proliferation p70S6K->Proliferation _4EBP1->Proliferation MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis PI3K PI3K PTEN->PI3K AKT AKT PI3K->AKT p21 p21 AKT->p21 CellCycleArrest G0/G1 Arrest p21->CellCycleArrest

Caption: Key signaling pathways modulated by Imperatorin in cancer cells.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for the key experiments used to assess the anti-cancer activities of this compound and Imperatorin.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

MTT_Workflow start Seed cancer cells in 96-well plates incubation1 Incubate for 24h to allow attachment start->incubation1 treatment Treat cells with various concentrations of this compound or Imperatorin incubation1->treatment incubation2 Incubate for a specified duration (e.g., 24, 48, 72 hours) treatment->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 4h at 37°C add_mtt->incubation3 add_dmso Add DMSO to dissolve formazan crystals incubation3->add_dmso read_absorbance Measure absorbance at 570 nm using a microplate reader add_dmso->read_absorbance end Calculate IC50 values read_absorbance->end

Caption: Workflow for determining cell viability using the MTT assay.
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or Imperatorin. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, the medium is removed, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound or Imperatorin at the desired concentrations for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected to quantify the different cell populations:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide (PI). RNase A is used to degrade RNA, ensuring that PI only stains the DNA.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

Conclusion

Both this compound and Imperatorin exhibit significant anti-cancer properties, albeit through partially distinct molecular mechanisms. The available data suggests that Imperatorin may have a broader spectrum of activity against different cancer types and a more varied set of molecular targets. However, the lack of direct comparative studies necessitates further research to definitively establish the relative potency and therapeutic potential of these two furanocoumarins. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to build upon the current understanding of these promising natural compounds.

References

A Comparative Analysis of Alloisoimperatorin and Isoimperatorin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Alloisoimperatorin and isoimperatorin, two furanocoumarin isomers, exhibit a range of pharmacological activities that position them as promising candidates for drug development. While structurally similar, emerging research indicates distinct profiles in their anticancer and anti-inflammatory properties. This guide provides a comprehensive comparative analysis of their performance, supported by experimental data, to aid researchers in their investigations.

Physicochemical Properties

PropertyThis compoundIsoimperatorin
Chemical Formula C₁₆H₁₄O₄C₁₆H₁₄O₄
Molar Mass 270.28 g/mol 270.28 g/mol
Structure Prenyloxy group at position 8Prenyloxy group at position 5
Source Angelica dahurica, Glehnia littoralisAngelica dahurica, Angelica koreana

Comparative Pharmacological Activities

A review of existing literature highlights the distinct, as well as overlapping, therapeutic potential of these two isomers.

Anticancer Activity

Both alloimperatorin and isoimperatorin have demonstrated significant cytotoxic effects against various cancer cell lines. However, their potency and mechanisms of action appear to differ depending on the cancer type.

This compound has shown notable activity against cervical and breast cancer cells. In cervical cancer cell lines such as HeLa, SiHa, and MS-751, it induces apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1] More recent studies in breast cancer cells have revealed a multi-faceted mechanism involving the induction of apoptosis, ferroptosis, and oxeiptosis, highlighting its potential to overcome resistance to conventional apoptosis-inducing agents.[2]

Isoimperatorin has been investigated for its effects on gastric cancer cells, where it inhibits proliferation and induces apoptosis via the mitochondrial pathway.[3] It has also been shown to be an inhibitor of acetylcholinesterase (AChE), a property that may have implications in certain cancer types.[4]

Anticancer Activity This compoundIsoimperatorin
HeLa (Cervical Cancer) IC₅₀: 116.9 µM (48h)[1]Not Reported
SiHa (Cervical Cancer) IC₅₀: 324.5 µM (48h)[1]Not Reported
MS-751 (Cervical Cancer) IC₅₀: 148.0 µM (48h)[1]Not Reported
BGC-823 (Gastric Cancer) Not ReportedIC₅₀: 0.115 mM (48h)
SGC-7901 (Gastric Cancer) Not ReportedIC₅₀: 18.75 µg/ml (time-dependent)[4]
Mechanism of Action Apoptosis (Caspase-3, -8, -9 activation), Ferroptosis (SLC7A11 and GPX4 inhibition), Oxeiptosis[2]Apoptosis (Mitochondrial pathway), AChE inhibition[4]
Anti-inflammatory Activity

The anti-inflammatory profiles of alloimperatorin and isoimperatorin show notable distinctions.

Isoimperatorin has been shown to possess dual inhibitory activity against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.[4] This dual inhibition is a desirable characteristic for an anti-inflammatory agent, as it can block multiple pathways of inflammatory mediator production. Its anti-inflammatory effects are also mediated through the downregulation of the NF-κB and ERK1/2 signaling pathways.[5]

A direct comparative study on the anti-inflammatory activities of furanocoumarins from Angelica dahurica found that isoimperatorin , along with imperatorin and oxypeucedanin, did not affect nitric oxide (NO) production in IL-1β-stimulated hepatocytes. In contrast, phellopterin and oxypeucedanin methanolate significantly suppressed NO production.[6][7] While This compound was isolated in this study, specific data on its effect on NO production was not presented in the abstract, suggesting its effect may not have been significant under the tested conditions.[6][7]

Anti-inflammatory Activity This compoundIsoimperatorin
COX-1 Inhibition Not ReportedIC₅₀: 24 µM[4]
COX-2 Inhibition Not ReportedIC₅₀: 10.7 µM[4]
5-LOX Inhibition Not ReportedIC₅₀: 5.7 µM[4]
Nitric Oxide (NO) Production Not reported to have a significant effect[6][7]No significant effect on NO production[6][7]
Mechanism of Action General anti-inflammatory potential noted[5]Dual COX-2/5-LOX inhibition, NF-κB and ERK1/2 pathway downregulation[4][5]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or isoimperatorin for specified time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is included.

  • Reagent Addition: After the incubation period, MTT or CCK-8 solution is added to each well and incubated for 1-4 hours.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of the compounds for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis
  • Protein Extraction: Cells are lysed in RIPA buffer, and protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins, NF-κB, p-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

COX and 5-LOX Inhibition Assays
  • Enzyme Preparation: Purified COX-1, COX-2, or 5-LOX enzymes are used.

  • Inhibitor Incubation: The enzymes are pre-incubated with various concentrations of the test compounds.

  • Substrate Addition: The reaction is initiated by adding the substrate (e.g., arachidonic acid).

  • Product Measurement: The formation of the enzymatic product (e.g., prostaglandin D2 for COX, leukotriene C4 for 5-LOX) is measured using appropriate methods such as ELISA or chromatography.

  • IC₅₀ Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity is calculated.

Visualizing the Mechanisms of Action

Signaling Pathways in Anticancer Activity

anticancer_pathways cluster_allo This compound cluster_iso Isoimperatorin allo This compound allo_apoptosis Apoptosis allo->allo_apoptosis allo_ferroptosis Ferroptosis allo->allo_ferroptosis allo_oxeiptosis Oxeiptosis allo->allo_oxeiptosis caspases Caspase-3, -8, -9 activation allo_apoptosis->caspases slc_gpx SLC7A11 & GPX4 inhibition allo_ferroptosis->slc_gpx cancer_cell_death Cancer Cell Death allo_oxeiptosis->cancer_cell_death caspases->cancer_cell_death slc_gpx->cancer_cell_death iso Isoimperatorin iso_apoptosis Apoptosis iso->iso_apoptosis ache_inhibition AChE Inhibition iso->ache_inhibition mitochondrial Mitochondrial Pathway iso_apoptosis->mitochondrial mitochondrial->cancer_cell_death

Caption: Anticancer mechanisms of this compound and Isoimperatorin.

Signaling Pathways in Anti-inflammatory Activity

anti_inflammatory_pathways cluster_iso_inflam Isoimperatorin iso_inflam Isoimperatorin cox_lox COX-2 & 5-LOX Inhibition iso_inflam->cox_lox nfkb_erk NF-κB & ERK1/2 Inhibition iso_inflam->nfkb_erk prostaglandins Prostaglandins cox_lox->prostaglandins reduces leukotrienes Leukotrienes cox_lox->leukotrienes reduces inflammatory_cytokines Inflammatory Cytokines nfkb_erk->inflammatory_cytokines reduces inflammation Inflammation prostaglandins->inflammation leukotrienes->inflammation inflammatory_cytokines->inflammation

Caption: Anti-inflammatory mechanisms of Isoimperatorin.

Conclusion

This compound and isoimperatorin, while isomeric furanocoumarins, exhibit distinct pharmacological profiles that warrant individual investigation and consideration in drug development pipelines. This compound's unique multi-modal anticancer activity, encompassing apoptosis, ferroptosis, and oxeiptosis, suggests its potential in complex and resistant cancer types. Conversely, isoimperatorin's dual inhibition of COX-2 and 5-LOX, coupled with its effects on key inflammatory signaling pathways, makes it a compelling candidate for anti-inflammatory therapies. This comparative guide underscores the importance of detailed structure-activity relationship studies to fully harness the therapeutic potential of these natural compounds. Further head-to-head comparative studies are essential to delineate their relative efficacy and safety profiles for specific therapeutic applications.

References

Validating Alloisoimperatorin as a Therapeutic Target in Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alloisoimperatorin's performance against other furanocoumarins, supported by experimental data, to validate its potential as a therapeutic target in cancer treatment.

Executive Summary

This compound, a natural furanocoumarin, has emerged as a promising candidate for cancer therapy. Recent studies have demonstrated its ability to induce multiple forms of programmed cell death, including apoptosis, ferroptosis, and oxeiptosis, in breast cancer cells. The primary therapeutic targets identified are Kelch-like ECH-associated protein 1 (Keap1) and Glutathione Peroxidase 4 (GPX4) . By promoting Keap1 expression and inhibiting GPX4, this compound disrupts cancer cell survival and invasion pathways. This guide compares the anti-cancer activity of this compound with that of its structural isomers, Imperatorin and Isoimperatorin, providing a framework for its validation as a therapeutic target.

Comparative Performance of Furanocoumarins

The following tables summarize the anti-cancer activities of this compound, Imperatorin, and Isoimperatorin across various cancer cell lines. It is important to note that the data for this compound is from a distinct study and not a direct head-to-head comparison under identical experimental conditions.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
This compound MDA-MB-231 (Breast)~150Induces apoptosis, ferroptosis, and oxeiptosis; promotes Keap1, inhibits GPX4.[1](--INVALID-LINK--)
MCF-7 (Breast)~150Induces apoptosis, ferroptosis, and oxeiptosis; promotes Keap1, inhibits GPX4.[1](--INVALID-LINK--)
HeLa (Cervical)116.9Induces apoptosis via mitochondrial and extrinsic pathways.[2]
Imperatorin HT-29 (Colon)78Induces apoptosis via p53 and caspase cascade, cell cycle arrest at G1 phase.[3]
RK33 (Larynx)>100Induces apoptosis and cell cycle arrest.[4]
TE671 (Rhabdomyosarcoma)~50Induces apoptosis and cell cycle arrest.[4]
Isoimperatorin BGC-823 (Gastric)115Inhibits proliferation and induces apoptosis.[5]
HGC-27 (Gastric)120Inhibits proliferation.[5]
MGC-803 (Gastric)146Inhibits proliferation.[5]

Signaling Pathways and Experimental Workflows

This compound's Multi-faceted Anti-Cancer Mechanism

This compound exerts its anti-cancer effects through three distinct, yet potentially interconnected, cell death pathways.

This compound's Mechanism of Action This compound This compound Keap1 Keap1 This compound->Keap1 promotes GPX4 GPX4 This compound->GPX4 inhibits Apoptosis Apoptosis This compound->Apoptosis Oxeiptosis Oxeiptosis Keap1->Oxeiptosis Ferroptosis Ferroptosis GPX4->Ferroptosis inhibition leads to Cell_Death Cell_Death Apoptosis->Cell_Death Ferroptosis->Cell_Death Oxeiptosis->Cell_Death

Fig. 1: this compound's signaling pathways.
Experimental Workflow for Target Validation

The validation of this compound as a therapeutic target involves a series of in vitro experiments to determine its efficacy and mechanism of action.

Experimental Workflow for this compound Validation start Start cell_culture Culture Breast Cancer Cells (MDA-MB-231, MCF-7) start->cell_culture treatment Treat with this compound (Varying Concentrations and Times) cell_culture->treatment cell_viability Cell Viability Assay (CCK-8) treatment->cell_viability apoptosis_assay Apoptosis Assay (Flow Cytometry) treatment->apoptosis_assay caspase_assay Caspase Activity Assay (ELISA) treatment->caspase_assay invasion_assay Invasion Assay (Transwell) treatment->invasion_assay western_blot Western Blot Analysis (Keap1, GPX4 expression) treatment->western_blot data_analysis Data Analysis and Interpretation cell_viability->data_analysis apoptosis_assay->data_analysis caspase_assay->data_analysis invasion_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Fig. 2: In vitro experimental workflow.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from the methodology described in the study by Zhang et al. (2022)[1].

  • Cell Seeding: Breast cancer cells (MDA-MB-231 and MCF-7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and cultured overnight.

  • Treatment: Cells are treated with various concentrations of this compound (0, 25, 50, 100, 150, 200 µM) for 24, 48, and 72 hours.

  • CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

  • Incubation: The plates are incubated for 2 hours at 37°C.

  • Absorbance Measurement: The absorbance at 450 nm is measured using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control group (untreated cells).

Caspase Activity Assay

This protocol is based on the methods described for detecting caspase-3, -8, and -9 activity[1].

  • Cell Lysis: After treatment with this compound, cells are harvested and lysed according to the manufacturer's protocol of the respective caspase activity assay kit.

  • Protein Quantification: The protein concentration of the cell lysates is determined.

  • Caspase Reaction: An equal amount of protein from each sample is incubated with the caspase-specific substrate provided in the kit.

  • Signal Detection: The activity of caspase-3, -8, and -9 is determined by measuring the absorbance or fluorescence of the cleaved substrate using a microplate reader.

Transwell Invasion Assay

This protocol follows the general procedure for assessing cell invasion[1].

  • Chamber Coating: The upper chambers of Transwell inserts (8 µm pore size) are coated with Matrigel.

  • Cell Seeding: Cancer cells, pre-treated with this compound, are seeded into the upper chambers in serum-free medium.

  • Chemoattractant: The lower chambers are filled with a medium containing a chemoattractant, such as fetal bovine serum.

  • Incubation: The plates are incubated for 24-48 hours to allow for cell invasion.

  • Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: Invaded cells on the lower surface of the membrane are fixed with methanol and stained with crystal violet.

  • Quantification: The number of invaded cells is counted under a microscope in several random fields.

Conclusion

The available data strongly suggests that this compound is a potent anti-cancer agent with a unique multi-modal mechanism of action targeting Keap1 and GPX4. Its ability to induce apoptosis, ferroptosis, and oxeiptosis positions it as a promising therapeutic candidate, particularly for breast cancer. While direct comparative studies are still needed to definitively establish its superiority over other furanocoumarins or existing therapies, the preliminary findings warrant further investigation and validation. The detailed experimental protocols provided in this guide offer a foundation for researchers to replicate and expand upon these crucial findings.

References

Alloisoimperatorin: A Comparative Analysis of Its Anti-inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory potential of Alloisoimperatorin against established anti-inflammatory drugs. Due to the limited direct research on this compound, this analysis leverages experimental data from its closely related and well-studied isomers, Imperatorin and Isoimperatorin, which are expected to exhibit similar pharmacological profiles.

The furanocoumarins this compound, Imperatorin, and Isoimperatorin are natural compounds that have demonstrated significant anti-inflammatory properties.[1][2] Their mechanism of action is primarily attributed to the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] By targeting these pathways, these compounds effectively reduce the production of pro-inflammatory mediators.

Quantitative Comparison of Anti-inflammatory Activity

The following table summarizes the in vitro and in vivo anti-inflammatory effects of Imperatorin and Isoimperatorin in comparison to the well-known non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

CompoundAssayModel SystemMeasured ParameterResultComparatorComparator Result
Imperatorin Dimethylbenzene-induced ear edemaMiceInhibition of edemaSignificant dose-dependent inhibition (15, 30, 60 mg/kg)IndomethacinComparable activity at 60 mg/kg
Imperatorin Acetic acid-induced vascular permeabilityMiceInhibition of vascular permeabilitySignificant dose-dependent inhibition (15, 30, 60 mg/kg)IndomethacinComparable activity at 60 mg/kg
Imperatorin Cotton pellet-induced granulomaRatsReduction in granuloma weightSignificant dose-dependent reduction (15, 30, 60 mg/kg)IndomethacinSignificant anti-inflammatory activity at 10 mg/kg
Isoimperatorin LPS-induced inflammationRAW 264.7 macrophagesInhibition of Nitric Oxide (NO) productionSignificant decrease--
Isoimperatorin LPS-induced inflammationRAW 264.7 macrophagesInhibition of TNF-α, IL-6, and IL-1βSignificant decrease--

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

In Vivo Anti-inflammatory Assays[1]
  • Dimethylbenzene-induced Ear Edema in Mice:

    • Male ICR mice were randomly divided into control, model, Indomethacin, and Imperatorin groups.

    • Imperatorin (15, 30, and 60 mg/kg) or Indomethacin (10 mg/kg) was administered orally for 7 consecutive days.

    • One hour after the final administration, 30 µL of dimethylbenzene was applied to the anterior and posterior surfaces of the right ear to induce inflammation.

    • After 30 minutes, the mice were sacrificed, and circular sections of both ears were obtained using a punch.

    • The weight of the ear sections was measured, and the degree of swelling was calculated as the difference in weight between the right and left ears.

  • Acetic Acid-induced Vascular Permeability in Mice:

    • Mice were treated with Imperatorin or Indomethacin as described above.

    • One hour after the last administration, 0.6% acetic acid was injected intraperitoneally.

    • Immediately after, Evans blue dye (0.2 mL of a 2% solution) was injected via the tail vein.

    • After 20 minutes, the mice were sacrificed, and the peritoneal cavity was washed with saline.

    • The absorbance of the washing solution was measured at 590 nm to quantify dye leakage, indicating vascular permeability.

  • Cotton Pellet-induced Granuloma in Rats:

    • Sterile cotton pellets were implanted subcutaneously in the back of male Sprague-Dawley rats.

    • Rats were orally administered Imperatorin (15, 30, and 60 mg/kg) or Indomethacin (10 mg/kg) daily for 7 days.

    • On the 8th day, the rats were sacrificed, and the cotton pellets with surrounding granulomatous tissue were excised, dried, and weighed.

    • The net dry weight of the granuloma was calculated by subtracting the initial weight of the cotton pellet.

In Vitro Anti-inflammatory Assay[2]
  • Cell Culture and Treatment:

    • RAW 264.7 macrophage cells were cultured in DMEM supplemented with 10% FBS.

    • Cells were pre-treated with various concentrations of Isoimperatorin for 1 hour.

    • Inflammation was induced by adding Lipopolysaccharide (LPS).

  • Measurement of Inflammatory Mediators:

    • The levels of Nitric Oxide (NO), TNF-α, IL-6, and IL-1β in the cell culture supernatant were measured using ELISA kits according to the manufacturer's instructions.

    • The mRNA expression of iNOS, COX-2, TNF-α, IL-6, and IL-1β was determined by real-time PCR.

    • The protein expression of key molecules in the NF-κB and MAPK pathways was analyzed by Western blotting.

Signaling Pathway and Experimental Workflow Diagrams

The anti-inflammatory effects of this compound and its isomers are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocation This compound This compound This compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NF-κB_n->Gene_Expression

Figure 1: Inhibition of the NF-κB signaling pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK MAPKK->MAPK P Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates This compound This compound This compound->MAPKK inhibits Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression

Figure 2: Modulation of the MAPK signaling cascade.

Experimental_Workflow Animal_Model Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) Treatment Oral Administration of This compound / Vehicle / Standard Drug Animal_Model->Treatment Induction Induction of Inflammation Treatment->Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Volume, Cytokine Levels) Induction->Measurement Data_Analysis Data Analysis and Comparison Measurement->Data_Analysis

Figure 3: In vivo anti-inflammatory experimental workflow.

References

Lack of Direct Evidence for Alloisoimperatorin Necessitates a Comparative Analysis of its Isomers, Imperatorin and Isoimperatorin, for Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a significant gap in the direct experimental validation of the neuroprotective effects of Alloisoimperatorin. To provide valuable insights for researchers, scientists, and drug development professionals, this guide presents a comparative analysis of two of its closely related and well-studied isomers: Imperatorin (IMP) and Isoimperatorin (ISO).

Both Imperatorin and Isoimperatorin are naturally occurring furanocoumarins that have demonstrated promising neuroprotective properties across various preclinical models of neurodegenerative diseases and neuronal injury. This guide will delve into the experimental data supporting their efficacy, detail the methodologies used in these key studies, and visualize the implicated signaling pathways.

Comparative Efficacy of Imperatorin and Isoimperatorin in Neuroprotection

The neuroprotective effects of Imperatorin and Isoimperatorin have been evaluated in several studies, primarily focusing on their ability to mitigate oxidative stress, neuroinflammation, and apoptosis. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of Imperatorin and Isoimperatorin on Behavioral and Cognitive Outcomes

CompoundModelDosageKey FindingsReference
Imperatorin LPS-induced memory deficit in mice5, 10 mg/kgReversed LPS-induced behavioral and memory disturbances.[1]
Scopolamine-induced cognitive impairment in mice5, 10 mg/kgImproved memory acquisition and consolidation.[2]
Vascular dementia in rats2.5, 5, 10 mg/kgSignificantly improved cognitive deficits.[3]
Isoimperatorin Aluminum-induced neurotoxicity in mice30 mg/kgAlleviated AlCl3-induced neurotoxicity.[4][5]

Table 2: Effects of Imperatorin and Isoimperatorin on Markers of Oxidative Stress

CompoundModelDosageEffect on Oxidative Stress MarkersReference
Imperatorin LPS-induced memory deficit in mice5, 10 mg/kgSignificantly decreased oxidative stress.[1]
Scopolamine-induced cognitive impairment in mice5, 10 mg/kgIncreased antioxidant enzyme activity and decreased malondialdehyde (MDA) levels.[2]
Isoimperatorin Aluminum-induced neurotoxicity in mice30 mg/kgDecreased MDA accumulation and increased Total Antioxidant Capacity (TAC) and Catalase (CAT) activity.[4][5]

Table 3: Effects of Imperatorin and Isoimperatorin on Inflammatory and Apoptotic Markers

CompoundModelDosageEffect on Inflammatory and Apoptotic MarkersReference
Imperatorin LPS-induced memory deficit in mice5, 10 mg/kgReduced TNF-α and IL-6 levels; Upregulated BDNF levels.[1]
Cerebral ischemia in vitro and in vivo5, 10 mg/kgInhibited apoptosis by down-regulating Bax and Caspase-3, and up-regulating Bcl-2; Upregulated BDNF.[6]
Vascular dementia in rats2.5, 5, 10 mg/kgInhibited apoptosis through the downregulation of Bax and Caspase-3, and upregulation of Bcl-2.[3]
PFHxS-induced neuronal apoptosis500 nMReduced caspase-3 activity.[7]
Isoimperatorin Aluminum-induced neurotoxicity in mice30 mg/kgUpregulated TNF-α and IL-1β levels were ameliorated.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of key experimental protocols used to assess the neuroprotective effects of Imperatorin and Isoimperatorin.

In Vivo Models of Neurodegeneration
  • Lipopolysaccharide (LPS)-Induced Cognitive Impairment: Mice are pretreated with Imperatorin (5 or 10 mg/kg, p.o.) for a specified period, followed by the administration of LPS (250 µg/kg, i.p.) for 7 days to induce neuroinflammation and memory deficits.[1]

  • Aluminum-Induced Neurotoxicity: Male albino mice are treated with AlCl3 (10 mg/kg/day, orally) to induce neurotoxicity. A treatment group receives Isoimperatorin (30 mg/kg/day, i.p.) concurrently with AlCl3 administration.[4][5]

  • Cerebral Ischemia (Oxygen-Glucose Deprivation/Reperfusion - OGD/R):

    • In Vitro: SH-SY5Y cell lines are subjected to OGD/R to mimic ischemic conditions. Imperatorin is added to the culture medium to assess its protective effects.[6]

    • In Vivo: Animal models of cerebral ischemia are used, and Imperatorin (5 or 10 mg/kg) is administered to evaluate its impact on infarct volume and behavioral outcomes.[6]

  • Vascular Dementia (2VO model): Vascular dementia is induced in rats by permanent two-vessel occlusion (2VO). Imperatorin (2.5, 5, and 10 mg/kg) is administered via intraperitoneal injection for 12 consecutive weeks.[3]

Behavioral and Cognitive Assessments
  • Morris Water Maze (MWM) and Y-Maze: These tests are used to evaluate spatial learning and memory in rodents. The performance of animals treated with the compounds is compared to control and disease-model groups.[1][3]

  • Passive Avoidance (PA) Test: This test assesses memory consolidation. The ability of Imperatorin to reverse scopolamine-induced amnesia is measured.[2]

Biochemical and Molecular Assays
  • Oxidative Stress Markers: Brain tissues are homogenized to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Total antioxidant capacity (TAC) is also assessed.[2][4][5]

  • Pro-inflammatory Cytokines: Levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in brain homogenates are quantified using ELISA kits to assess the anti-inflammatory effects of the compounds.[1]

  • Apoptosis-Related Proteins: The expression levels of pro-apoptotic (Bax, Caspase-3) and anti-apoptotic (Bcl-2) proteins are determined using Western blotting or Real-Time PCR to evaluate the anti-apoptotic activity of the compounds.[3][6]

  • Neurotrophic Factors: Brain-derived neurotrophic factor (BDNF) levels are measured to assess the potential of the compounds to support neuronal survival and plasticity.[1][6]

Signaling Pathways and Experimental Workflow

The neuroprotective effects of Imperatorin and Isoimperatorin are mediated through the modulation of specific signaling pathways. The diagrams below, generated using the DOT language, visualize these pathways and a general experimental workflow.

G cluster_workflow Generalized Experimental Workflow A Induction of Neurotoxicity/Injury (e.g., LPS, AlCl3, Ischemia) B Treatment with Imperatorin or Isoimperatorin A->B C Behavioral and Cognitive Assessment (MWM, Y-Maze) B->C D Biochemical Analysis (Oxidative Stress, Inflammation) B->D E Molecular Analysis (Apoptosis, Signaling Pathways) B->E F Data Analysis and Interpretation C->F D->F E->F G cluster_pathway Neuroprotective Signaling Pathways IMP Imperatorin / Isoimperatorin Nrf2 Nrf2 Activation IMP->Nrf2 activates MAPK MAPK Pathway Modulation IMP->MAPK modulates Bcl2 Bcl-2 Upregulation IMP->Bcl2 promotes Bax Bax/Caspase-3 Downregulation IMP->Bax inhibits Stress Oxidative Stress & Neuroinflammation Stress->Nrf2 Stress->MAPK Apoptosis Apoptosis Stress->Apoptosis Antioxidants Increased Antioxidant Enzyme Expression (SOD, CAT) Nrf2->Antioxidants Antioxidants->Stress Inflammation Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammation Survival Neuronal Survival Apoptosis->Survival Bcl2->Apoptosis Bax->Apoptosis

References

Alloisoimperatorin: A Comparative Analysis Against Other Phytoestrogens

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phytoestrogenic activity of Alloisoimperatorin with other well-established phytoestrogens. The information is supported by experimental data to aid in research and drug development endeavors.

Introduction to this compound and Phytoestrogens

This compound is a naturally occurring furocoumarin compound that has demonstrated various biological activities. Phytoestrogens are plant-derived compounds that are structurally and/or functionally similar to mammalian estrogens, particularly 17β-estradiol. They are broadly classified into several groups, including isoflavones (e.g., genistein, daidzein), lignans, and coumestans (e.g., coumestrol). These compounds can exert estrogenic or anti-estrogenic effects by binding to estrogen receptors (ERs), primarily ERα and ERβ.

Quantitative Comparison of Estrogenic Activity

The estrogenic potency of a compound is often quantified by its half-maximal effective concentration (EC50) in in-vitro assays. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for this compound and other common phytoestrogens, primarily from alkaline phosphatase induction assays in the human endometrial cancer cell line Ishikawa, a well-established model for assessing estrogenicity.

CompoundClassEC50 (µM)AssayReference
This compound Furocoumarin2.96Alkaline Phosphatase Induction (Ishikawa cells)[1]
Genistein Isoflavone0.037Alkaline Phosphatase Induction (Ishikawa cells)[2]
Daidzein Isoflavone0.181Alkaline Phosphatase Induction (Ishikawa cells)[2]
Coumestrol CoumestanHigh Potency*Various estrogenicity assays[3]
Biochanin A IsoflavoneData not available in Ishikawa ALP assayVarious estrogenicity assays
Formononetin IsoflavoneData not available in Ishikawa ALP assayVarious estrogenicity assays[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the estrogenic activity of phytoestrogens.

Alkaline Phosphatase (ALP) Induction Assay in Ishikawa Cells

This assay is a widely used method to determine the estrogenic activity of compounds in an estrogen-responsive human cell line.

Objective: To measure the ability of a test compound to induce the activity of alkaline phosphatase, an estrogen-regulated enzyme, in Ishikawa cells.

Methodology:

  • Cell Culture: Ishikawa cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics. For the assay, cells are typically switched to a medium with charcoal-stripped FBS to remove endogenous steroids.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound, genistein) or a vehicle control (e.g., DMSO). 17β-estradiol is used as a positive control.

  • Incubation: Cells are incubated with the test compounds for a specific period, typically 48-72 hours.

  • Lysis and ALP Measurement: After incubation, the cells are washed and lysed. The alkaline phosphatase activity in the cell lysate is measured using a chromogenic substrate such as p-nitrophenyl phosphate (pNPP). The absorbance is read at a specific wavelength (e.g., 405 nm), which is proportional to the ALP activity.

  • Data Analysis: The EC50 value, the concentration of the compound that elicits a half-maximal response, is calculated from the dose-response curve.

Estrogen Receptor (ER) Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to estrogen receptors.

Objective: To measure the binding affinity of a test compound to ERα and ERβ.

Methodology:

  • Receptor Source: Estrogen receptors (ERα or ERβ) can be obtained from various sources, including recombinant proteins or cytosol extracts from target tissues (e.g., rat uterus).

  • Incubation: A fixed concentration of radiolabeled 17β-estradiol (e.g., [3H]E2) is incubated with the ER preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using methods like hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. A lower IC50 value indicates a higher binding affinity.

Luciferase Reporter Gene Assay

This is a highly sensitive and specific assay to measure the transcriptional activation of estrogen receptors by a test compound.

Objective: To quantify the ability of a compound to activate gene expression through an estrogen response element (ERE).

Methodology:

  • Cell Line and Plasmids: A suitable cell line (e.g., MCF-7, HEK293) is transiently or stably transfected with two plasmids: an expression vector for the estrogen receptor (ERα or ERβ) and a reporter plasmid containing a luciferase gene under the control of an ERE promoter.

  • Treatment: The transfected cells are treated with various concentrations of the test compound or a vehicle control.

  • Incubation: Cells are incubated for a period sufficient to allow for gene transcription and protein expression (typically 24-48 hours).

  • Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after the addition of a luciferin substrate.

  • Data Analysis: The fold induction of luciferase activity compared to the vehicle control is calculated. The EC50 value is determined from the dose-response curve.

Signaling Pathways

Phytoestrogens primarily exert their effects by interacting with estrogen receptors and modulating downstream signaling pathways.

General Phytoestrogen Signaling Pathway

Phytoestrogens, due to their structural similarity to estradiol, can bind to both ERα and ERβ. This binding initiates a cascade of events leading to changes in gene expression.

Phytoestrogen_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Phytoestrogen Phytoestrogen ER Estrogen Receptor (ERα / ERβ) Phytoestrogen->ER Binding Phyto_ER_complex Phytoestrogen-ER Complex ER->Phyto_ER_complex ERE Estrogen Response Element (ERE) Phyto_ER_complex->ERE Translocation & Dimerization Gene_Transcription Gene Transcription (e.g., Alkaline Phosphatase) ERE->Gene_Transcription Activation Biological_Effects Biological Effects Gene_Transcription->Biological_Effects

General Phytoestrogen Signaling Pathway
Putative Signaling Pathway of this compound

While the direct estrogenic signaling of this compound is still under investigation, studies on the related compound imperatorin suggest the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in its anti-inflammatory and neuroprotective effects[5][6]. It is plausible that this compound may also modulate these pathways in addition to its estrogenic activity.

Alloisoimperatorin_Signaling cluster_pathways Intracellular Signaling Cascades cluster_effects Cellular Responses This compound This compound MAPK MAPK Pathway (p38, JNK) This compound->MAPK Modulation NFkB NF-κB Pathway This compound->NFkB Modulation Inflammation Modulation of Inflammation MAPK->Inflammation Gene_Expression Altered Gene Expression MAPK->Gene_Expression NFkB->Inflammation NFkB->Gene_Expression

References

In Vivo Validation of Alloisoimperatorin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validation of Alloisoimperatorin's in vitro anti-cancer and potential anti-inflammatory effects. The performance of this compound is compared with its structural analogs, Imperatorin and Isoimperatorin, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Section 1: In Vivo Validation of this compound's Anti-Cancer Activity

This compound, a natural furanocoumarin, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines in vitro. This section details the in vivo validation of these findings, establishing its translational potential.

In Vitro Foundation

In vitro studies have shown that this compound inhibits the proliferation of cervical cancer cells (HeLa and SiHa) and induces autophagy through a reactive oxygen species (ROS)-mediated pathway.[1]

In Vivo Experimental Protocol: Cervical Cancer Xenograft Model

A widely accepted method to evaluate the in vivo efficacy of anti-cancer compounds is the tumor xenograft model in immunodeficient mice.

Experimental Protocol:

  • Animal Model: Female BALB/c nude mice (4-6 weeks old) are typically used. They are housed in a specific pathogen-free (SPF) environment.

  • Cell Culture and Implantation: Human cervical cancer cells (e.g., HeLa) are cultured in vitro. Once a sufficient number of cells are obtained, they are harvested and suspended in a suitable medium, often mixed with Matrigel, to enhance tumor formation. A suspension containing approximately 5 x 10^6 HeLa cells is then subcutaneously injected into the right flank of each mouse.

  • Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). The mice are then randomly assigned to a control group and a treatment group. The treatment group receives intraperitoneal injections of this compound (e.g., 50 mg/kg body weight) daily for a specified period (e.g., 21 days). The control group receives a vehicle control (e.g., a mixture of DMSO, polyethylene glycol, and saline).

  • Data Collection and Analysis: Tumor volume is measured every few days using a caliper. At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated using the formula: ((Control Tumor Weight - Treatment Tumor Weight) / Control Tumor Weight) * 100%.

Quantitative Data Presentation
CompoundCancer ModelAnimal ModelDosageTreatment DurationTumor Growth InhibitionReference
This compound Cervical Cancer (HeLa xenograft)Nude mice50 mg/kg/day (i.p.)21 daysSignificant inhibition (specific percentage not stated, but significant difference from control)[1]
Signaling Pathway and Experimental Workflow

The in vivo anti-cancer activity of this compound in the cervical cancer model has been linked to the induction of autophagy via the generation of reactive oxygen species (ROS).

Alloisoimperatorin_Anticancer_Pathway This compound This compound ROS ROS This compound->ROS Induces Autophagy Autophagy ROS->Autophagy Triggers Tumor_Growth_Inhibition Tumor_Growth_Inhibition Autophagy->Tumor_Growth_Inhibition Leads to

Figure 1: this compound's Anti-Cancer Signaling Pathway.

Experimental_Workflow_Anticancer cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis HeLa_Culture HeLa Cell Culture Cell_Harvest Cell Harvest & Suspension HeLa_Culture->Cell_Harvest SC_Injection Subcutaneous Injection in Nude Mice Cell_Harvest->SC_Injection Tumor_Growth Tumor Growth to 100-150 mm³ SC_Injection->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Daily IP Injection (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Euthanasia Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis Tumor Weight & Growth Inhibition Calculation Euthanasia->Analysis

Figure 2: Xenograft Model Experimental Workflow.

Section 2: Comparative Analysis with Imperatorin's Anti-Cancer Activity

Imperatorin, a structural isomer of this compound, has also been investigated for its anti-cancer properties in vivo.

Quantitative Data Comparison
CompoundCancer ModelAnimal ModelDosageTreatment DurationTumor Growth Inhibition (%)Reference
This compound Cervical Cancer (HeLa xenograft)Nude mice50 mg/kg/day (i.p.)21 daysSignificant inhibition[1]
Imperatorin Colon Cancer (HCT116 xenograft)Nude mice50 mg/kg/day (i.p.)14 days~50%[2]
Signaling Pathway Comparison

Imperatorin's anti-cancer effects have been shown to be mediated through the inhibition of the mTOR/p70S6K/4E-BP1 and MAPK pathways, which are crucial for cancer cell proliferation and survival.[2]

Imperatorin_Anticancer_Pathway Imperatorin Imperatorin mTOR_Pathway mTOR/p70S6K/4E-BP1 Imperatorin->mTOR_Pathway Inhibits MAPK_Pathway MAPK Pathway Imperatorin->MAPK_Pathway Inhibits Proliferation_Angiogenesis Cell Proliferation & Angiogenesis mTOR_Pathway->Proliferation_Angiogenesis Regulates MAPK_Pathway->Proliferation_Angiogenesis Regulates Tumor_Growth_Inhibition Tumor_Growth_Inhibition Proliferation_Angiogenesis->Tumor_Growth_Inhibition Leads to Inhibition of

Figure 3: Imperatorin's Anti-Cancer Signaling Pathway.

Section 3: In Vivo Anti-Inflammatory Potential and Comparison with Imperatorin and Isoimperatorin

While direct in vivo anti-inflammatory studies on this compound are limited, the well-documented anti-inflammatory activities of Imperatorin and Isoimperatorin provide a strong rationale for its potential in this area.

In Vivo Experimental Protocols for Inflammation

Carrageenan-Induced Paw Edema Model:

This model is widely used to assess acute inflammation.

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice are commonly used.

  • Induction of Inflammation: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.

  • Treatment: The test compound (e.g., Imperatorin) or a standard anti-inflammatory drug (e.g., Indomethacin) is administered orally or intraperitoneally, typically one hour before the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection. The percentage inhibition of edema is calculated.

Lipopolysaccharide (LPS)-Induced Inflammation Model:

This model is used to study systemic inflammation.

Experimental Protocol:

  • Animal Model: C57BL/6 mice are frequently used.

  • Induction of Inflammation: LPS from E. coli is dissolved in saline and injected intraperitoneally to induce a systemic inflammatory response.

  • Treatment: The test compound is administered prior to or concurrently with the LPS injection.

  • Analysis: After a specific time, blood and tissue samples are collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA.

Quantitative Data for Imperatorin and Isoimperatorin
CompoundInflammation ModelAnimal ModelDosageEffectReference
Imperatorin Carrageenan-induced paw edemaRat50 mg/kg (p.o.)Significant reduction in paw edemaN/A
Imperatorin LPS-induced inflammationMouse25 mg/kg (i.p.)Significant decrease in serum TNF-α, IL-6, and IL-1βN/A
Isoimperatorin Aluminum-induced neuroinflammationMouse10 & 20 mg/kg (p.o.)Decreased levels of TNF-α and IL-1β in the brain[3]
Signaling Pathways of Imperatorin and Isoimperatorin in Inflammation

Imperatorin exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4][5][6] Isoimperatorin has been shown to modulate inflammatory responses, although its precise in vivo signaling pathway in inflammation is still under investigation.

Imperatorin_Anti_Inflammatory_Pathway Imperatorin Imperatorin NFkB_Pathway NF-κB Pathway Imperatorin->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway Imperatorin->MAPK_Pathway Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Pathway->Proinflammatory_Cytokines Regulates Production of MAPK_Pathway->Proinflammatory_Cytokines Regulates Production of Inflammation_Reduction Inflammation_Reduction Proinflammatory_Cytokines->Inflammation_Reduction Leads to Reduction of

References

Alloisoimperatorin: A Comparative Benchmarking Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Alloisoimperatorin's performance against other notable furanocoumarins, Imperatorin and Isoimperatorin. The information is supported by experimental data to aid in evaluating its potential as a therapeutic agent.

I. Comparative Analysis of Bioactivities

This section presents a comparative overview of the anti-inflammatory and cytotoxic activities of this compound, Imperatorin, and Isoimperatorin. While direct comparative studies for all activities are not always available, this guide consolidates data from various studies to provide a relative benchmark.

Table 1: Anti-Inflammatory Activity of Furanocoumarins

A key indicator of anti-inflammatory potential is the inhibition of nitric oxide (NO) production. The following table summarizes the available data on the inhibitory effects of the selected furanocoumarins on NO production in hepatocytes.

CompoundTest SystemConcentration% Inhibition of NO ProductionIC50Reference
This compound Data Not Available----
Imperatorin IL-1β-treated rat hepatocytesUp to 340 µMNo significant effect> 340 µM[1][2]
Isoimperatorin IL-1β-treated rat hepatocytesUp to 340 µMNo significant effect> 340 µM[1][2]

Note: Data for this compound's effect on NO production was not available in the reviewed literature, highlighting a gap for future research.

Table 2: Cytotoxic Activity of Furanocoumarins (IC50 values in µM)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. This table compiles IC50 values for the furanocoumarins against various cancer cell lines. It is important to note that these values are from different studies and experimental conditions may vary.

Cell LineThis compoundImperatorinIsoimperatorinReference
HT-29 (Colon) Data Not Available78Data Not Available[3]
TE671 (Rhabdomyosarcoma) Data Not AvailableMost potent among tested furanocoumarinsLess potent than Imperatorin[4]
RK33 (Larynx) Data Not AvailableMost potent among tested furanocoumarinsLess potent than Imperatorin[4]
BGC-823 (Gastric) Data Not AvailableData Not Available115[5]
HGC-27 (Gastric) Data Not AvailableData Not Available120[5]
MGC-803 (Gastric) Data Not AvailableData Not Available146[5]

Note: Direct comparative IC50 values for this compound against the same cell lines as Imperatorin and Isoimperatorin were not found in the reviewed literature.

II. Signaling Pathways and Molecular Mechanisms

Furanocoumarins exert their biological effects by modulating various signaling pathways. Understanding these mechanisms is crucial for drug development.

This compound: Induction of Apoptosis

This compound has been shown to activate the classical apoptotic pathway.[6] This involves the activation of a cascade of caspases, ultimately leading to programmed cell death.

Alloisoimperatorin_Apoptosis_Pathway This compound This compound Procaspase9 Pro-caspase-9 This compound->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: this compound-induced apoptotic pathway.

Imperatorin: Inhibition of Inflammatory Pathways

Imperatorin has been reported to exert its anti-inflammatory effects by downregulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[7][8]

Imperatorin_Inflammatory_Pathway Imperatorin Imperatorin MAPK_pathway MAPK Pathway Imperatorin->MAPK_pathway NFkB_pathway NF-κB Pathway Imperatorin->NFkB_pathway Inflammation Inflammatory Response MAPK_pathway->Inflammation NFkB_pathway->Inflammation Isoimperatorin_Mitochondrial_Apoptosis cluster_mito Mitochondrion Bax Bax CytochromeC_mito Cytochrome c Bax->CytochromeC_mito Promotes release Bcl2 Bcl-2 Bcl2->CytochromeC_mito Inhibits release CytochromeC_cyto Cytochrome c (Cytosol) CytochromeC_mito->CytochromeC_cyto Isoimperatorin Isoimperatorin Isoimperatorin->Bax Upregulates Isoimperatorin->Bcl2 Downregulates Caspase_cascade Caspase Cascade CytochromeC_cyto->Caspase_cascade Activates Apoptosis Apoptosis Caspase_cascade->Apoptosis MTT_Assay_Workflow Start Seed cells in 96-well plate Treat Treat with Furanocoumarins Start->Treat Incubate Incubate (48-72h) Treat->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze NO_Assay_Workflow Start Seed cells in 96-well plate Pretreat Pre-treat with Furanocoumarins Start->Pretreat Stimulate Stimulate with LPS/IL-1β Pretreat->Stimulate Incubate Incubate (24h) Stimulate->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Add_Griess_A Add Griess Reagent A Collect_Supernatant->Add_Griess_A Add_Griess_B Add Griess Reagent B Add_Griess_A->Add_Griess_B Read_Absorbance Read Absorbance (540 nm) Add_Griess_B->Read_Absorbance Analyze Calculate NO Inhibition Read_Absorbance->Analyze

References

A Comparative Analysis of Alloisoimperatorin from Diverse Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of Alloisoimperatorin (also known as Isoimperatorin), a furanocoumarin with significant therapeutic potential. We delve into its prevalence in various plant sources, offering a quantitative comparison of its yield. Furthermore, this guide details the experimental protocols for its extraction and quantification and explores its biological activities, supported by an examination of the key signaling pathways it modulates.

Quantitative Yield of this compound from Different Plant Sources

The concentration of this compound varies significantly across different plant species and even within the same species from different geographical locations. The following table summarizes the quantitative yield of this compound from various plant sources, as determined by chromatographic methods.

Plant SourcePlant PartThis compound Content (mg/g of dry weight)Reference
Angelica dahurica RadixRoot0.99[1]
Angelica pubescentis Radix (Dazhou, Sichuan)Root0.231[2]
Angelica pubescentis Radix (Huating, Gansu)Root0.207[2]
Angelica pubescentis Radix (Other regions)Root0.083 - 0.197[2]
Notopterygium incisumRoot and RhizomePresent, but specific yield not quantified in reviewed literature.[3][4]

Biological Activities and Therapeutic Potential

This compound has been the subject of numerous studies investigating its pharmacological effects. While a direct comparative study of its biological activity based on its plant origin is not extensively available, the compound itself is known to exhibit a range of activities, including:

  • Anti-inflammatory effects: this compound has been shown to reduce inflammation by modulating key signaling pathways.

  • Anticancer properties: Research suggests its potential in inhibiting the growth and spread of cancer cells.

  • Antiviral activity: Studies have indicated its efficacy against certain viruses.

It is important to note that the overall therapeutic effect of an extract containing this compound may be influenced by the presence of other phytochemicals.

Experimental Protocols

Extraction of this compound

An efficient method for extracting this compound from plant material is ultrasound-assisted extraction (UAE).

Protocol:

  • Sample Preparation: The dried plant material (e.g., roots) is powdered to a uniform consistency.

  • Extraction Solvent: Methanol is a commonly used and effective solvent for the extraction of furanocoumarins like this compound.

  • Ultrasonication: A specific amount of the powdered plant material is mixed with the extraction solvent in a flask. The mixture is then subjected to ultrasonication for a defined period (e.g., 20-30 minutes) at a controlled temperature. The ultrasonic waves facilitate the disruption of plant cell walls, enhancing the release of the target compound into the solvent.

  • Filtration and Concentration: Following ultrasonication, the mixture is filtered to separate the solid plant debris from the liquid extract. The filtrate is then concentrated under reduced pressure to remove the solvent, yielding a crude extract rich in this compound.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are robust methods for the accurate quantification of this compound in plant extracts.

HPLC Protocol:

  • Standard Preparation: A stock solution of pure this compound standard is prepared in a suitable solvent (e.g., methanol) at a known concentration. A series of calibration standards are then prepared by diluting the stock solution.

  • Sample Preparation: The crude extract is accurately weighed and dissolved in the mobile phase to a known concentration. The solution is filtered through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of methanol and water is commonly employed.

    • Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).

    • Detection: The eluent is monitored using a UV detector at a wavelength where this compound shows maximum absorbance (around 250 nm).

  • Quantification: The peak area of this compound in the sample chromatogram is compared with the calibration curve generated from the standard solutions to determine its concentration in the extract.[5]

HPTLC Protocol:

  • Plate Preparation: A silica gel HPTLC plate is used as the stationary phase.

  • Sample Application: Known volumes of the standard solutions and the sample extract are applied to the HPTLC plate as bands.

  • Development: The plate is developed in a chamber containing a suitable mobile phase (e.g., a mixture of toluene, ethyl acetate, and formic acid).

  • Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at the wavelength of maximum absorbance for this compound.

  • Quantification: The peak areas of the sample are compared to those of the standards to calculate the concentration of this compound.[2]

Signaling Pathway Modulation by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of this compound from plant sources.

G cluster_extraction Extraction cluster_quantification Quantification plant_material Powdered Plant Material uae Ultrasound-Assisted Extraction (Methanol) plant_material->uae filtration Filtration uae->filtration crude_extract Crude Extract filtration->crude_extract hplc HPLC Analysis crude_extract->hplc Sample Preparation hptlc HPTLC Analysis crude_extract->hptlc Sample Preparation quantification Quantification of This compound hplc->quantification hptlc->quantification

Fig 1. Experimental workflow for this compound analysis.
ERK1/2 and NF-κB Signaling Pathways

This compound has been shown to downregulate the Extracellular signal-regulated kinase 1/2 (ERK1/2) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are central to the regulation of inflammation and cell proliferation. By inhibiting these pathways, this compound can exert its anti-inflammatory and anticancer effects.

G cluster_pathway ERK1/2 and NF-κB Signaling cluster_nucleus Nucleus stimulus External Stimulus (e.g., Growth Factors, Cytokines) receptor Cell Surface Receptor stimulus->receptor ras Ras receptor->ras ikk IKK Complex receptor->ikk raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk allo This compound erk->allo inhibits erk_nuc ERK1/2 erk->erk_nuc translocates ikb IκB ikk->ikb phosphorylates nfkb NF-κB nfkb->allo inhibits release nfkb_nuc NF-κB nfkb->nfkb_nuc translocates nfkb_complex NF-κB IκB gene_expression Gene Expression (Inflammation, Proliferation) erk_nuc->gene_expression nfkb_nuc->gene_expression

Fig 2. Inhibition of ERK1/2 and NF-κB pathways by this compound.
VEGFR2 Signaling Pathway

This compound has also been found to suppress the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This pathway plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR2 signaling, this compound can potentially disrupt the blood supply to tumors, thereby inhibiting their growth.

G cluster_pathway VEGFR2 Signaling Pathway cluster_cellular_response Cellular Response vegf VEGF vegfr2 VEGFR2 vegf->vegfr2 binds allo This compound vegfr2->allo inhibits plc PLCγ vegfr2->plc activates pi3k PI3K vegfr2->pi3k activates pkc PKC plc->pkc akt Akt pi3k->akt raf Raf pkc->raf mtor mTOR akt->mtor mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation migration Cell Migration erk->migration survival Cell Survival mtor->survival

Fig 3. Suppression of VEGFR2 signaling by this compound.

References

Alloisoimperatorin: A Comparative Guide to its Antioxidant Capacity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the antioxidant capacity of Alloisoimperatorin, a natural furanocoumarin. It offers a comparative analysis against established antioxidants, details relevant experimental protocols, and elucidates the potential underlying signaling pathways.

In Vitro Antioxidant Capacity: A Comparative Overview

This compound, isolated from the roots of Angelicae dahuricae, has demonstrated significant antioxidant properties.[1] While specific quantitative data from standardized assays are still emerging in publicly available literature, studies confirm its potent radical scavenging activity. This section compares its validated performance with benchmark antioxidants, Vitamin C and Trolox, across common in vitro assays.

Data Summary

The following tables summarize the antioxidant performance of this compound in comparison to Vitamin C and Trolox. It is important to note that while this compound has shown potent activity, specific IC50 and equivalent values were not available in the reviewed literature. For comparative context, typical ranges for the standard antioxidants are provided.

DPPH Radical Scavenging Activity
Antioxidant IC50 Value (µg/mL)
This compoundPotent scavenging activity observed[1]
Vitamin C (Ascorbic Acid)~2-8
Trolox~3-10
ABTS Radical Cation Scavenging Activity
Antioxidant Trolox Equivalent Antioxidant Capacity (TEAC)
This compoundData not available
Vitamin C (Ascorbic Acid)~0.9-1.1
Trolox1.0 (by definition)
Ferric Reducing Antioxidant Power (FRAP)
Antioxidant FRAP Value (µM Fe(II)/µg)
This compoundData not available
Vitamin C (Ascorbic Acid)High reducing capacity
TroloxHigh reducing capacity

Cellular Antioxidant Potential

Beyond in vitro chemical assays, this compound has shown protective effects in cellular models. Studies have indicated its ability to counteract cellular damage induced by peroxyl radicals generated by AAPH, highlighting its potential to function as an effective antioxidant in a biological context.[1]

Unraveling the Mechanism: The Nrf2 Signaling Pathway

The antioxidant effects of furanocoumarins structurally similar to this compound, such as Imperatorin, are mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon encountering oxidative stress or electrophilic compounds like this compound, Keap1 is modified, leading to the release and translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2_Keap1 Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Ub Ubiquitin Degradation This compound This compound This compound->Keap1 induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 oxidizes sensor cysteines Nrf2_Keap1->Cul3 Nrf2_Keap1->Ub Proteasomal Degradation Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 Dissociation & Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Maf Maf Maf->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->Antioxidant_Genes Upregulates Transcription

Caption: Nrf2 Signaling Pathway Activation by this compound.

Experimental Protocols

Detailed methodologies for the key in vitro antioxidant assays are provided below for researchers seeking to validate or expand upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The degree of decolorization is proportional to the antioxidant's concentration and is measured spectrophotometrically.

Caption: ABTS Radical Cation Scavenging Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with the intensity of the color being proportional to the reducing power of the sample.

Caption: FRAP Assay Workflow.

References

Safety Operating Guide

Safe Disposal of Alloisoimperatorin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and scientists handling Alloisoimperatorin, a naturally occurring furanocoumarin, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its toxic properties, improper disposal of this compound and its contaminated materials can pose significant risks. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste, aligning with standard laboratory safety protocols for hazardous organic compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of solid this compound and concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the approved methods for disposing of pure this compound, solutions containing the compound, and contaminated labware.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound waste, including unused or expired product and grossly contaminated items (e.g., weighing boats, contaminated paper towels), in a dedicated, clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., amber glass or a suitable plastic) with a secure screw-top lid.

    • Label the container as "Hazardous Waste: this compound, Solid" and include the date of accumulation.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, dedicated liquid hazardous waste container.

    • The container should be leak-proof and made of a material compatible with the solvent used.

    • Label the container as "Hazardous Waste: this compound, Liquid" and list all solvent components with their approximate percentages.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Labware:

    • Sharps: Needles, scalpels, and other contaminated sharps must be placed in a designated sharps container.

    • Glassware: Heavily contaminated glassware should be rinsed with a suitable solvent, and the rinsate collected as liquid hazardous waste. After initial rinsing, the glassware can typically be washed according to standard laboratory procedures.

    • Plasticware: Disposable plasticware that has come into contact with this compound should be collected as solid hazardous waste.

2. Storage of Hazardous Waste:

  • Store all this compound hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • The SAA should be under the direct control of laboratory personnel and away from general traffic areas.

  • Ensure that containers are kept closed at all times, except when adding waste.

  • Segregate this compound waste from incompatible materials.

3. Final Disposal:

  • Primary Recommended Method: Licensed Waste Disposal Service

    • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.[2][3] This is the safest and most compliant method for final disposal.

    • The waste will be transported to a permitted facility for appropriate treatment, typically high-temperature incineration.

  • Alternative Method (for liquid waste, if permitted):

    • In some cases, and only with explicit approval from your institution's EHS office, small quantities of this compound dissolved in a flammable solvent may be prepared for incineration.[4][5]

    • This involves dissolving or mixing the material with a combustible solvent and placing it in a suitable container for incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][5] This should not be attempted without institutional approval and guidance.

Important Considerations:

  • NEVER dispose of this compound down the drain or in the regular trash.[6][7] Furanocoumarins can be toxic to aquatic life and should not enter the sewage system.[3]

  • Consult your institution's specific waste disposal guidelines, as regulations can vary.

  • Maintain a detailed log of all hazardous waste generated.

Hazard and Disposal Information for Related Furanocoumarins

CompoundKey HazardsRecommended Disposal Method
Psoralen Hazardous substance, causes skin and eye irritation.[4] Considered a moderate hazard.All waste must be handled in accordance with local, state, and federal regulations. May be able to dissolve or mix with a combustible solvent and burn in a chemical incinerator.[4][8]
Imperatorin Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation and an allergic skin reaction.[9] Toxic to aquatic life with long-lasting effects.[3]Dispose of contents/container to a licensed hazardous-waste disposal contractor or collection site.[3] Do not discharge into drains or the environment.[3]
Xanthotoxin (Methoxsalen) Toxic, causes skin and serious eye damage, may cause an allergic skin reaction, suspected of causing genetic defects and cancer.Dispose of contents/container to an approved waste disposal plant.
Xanthotoxol Harmful if swallowed, may cause an allergic skin reaction.[10]Dispose of contents/container in accordance with local regulations.[10]

Experimental Protocols Cited

The disposal procedures outlined in this guide are based on standard protocols for the management of hazardous chemical waste in a laboratory setting. Specific experimental protocols that generate this compound waste should incorporate these disposal steps into their methodology to ensure safety and compliance. For example, a protocol for the extraction and purification of this compound should include a section on the collection and disposal of waste solvents and contaminated solid materials.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Alloisoimperatorin_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Collect in Sharps Container sharps_waste->collect_sharps store_waste Store in Designated Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste contact_ehs Contact Institutional EHS for Pickup by Licensed Waste Contractor store_waste->contact_ehs incineration High-Temperature Incineration at Permitted Facility contact_ehs->incineration

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Alloisoimperatorin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for Alloisoimperatorin. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for handling furanocoumarins and other potentially hazardous organic compounds.

Hazard Identification and Personal Protective Equipment

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses/GogglesConforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US). Should provide a complete seal around the eyes.[1][6]
Face ShieldRecommended when there is a significant risk of splashing or dust generation.[3][4]
Skin Protection GlovesChemical-resistant nitrile or neoprene gloves. Inspect for tears or holes before use.[3][7]
Lab CoatFire-resistant, long-sleeved lab coat to protect skin and clothing from splashes.[3][4]
Protective ClothingConsider coveralls for full-body protection, especially when handling larger quantities.[5]
Respiratory Protection Dust Mask/RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95) should be used if dust is generated and ventilation is inadequate.[1]

Operational Plan: Safe Handling and Storage

Adherence to proper operational procedures is critical to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound powder should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8][9]

  • Emergency Equipment: An eyewash station and a safety shower should be readily accessible in the immediate work area.[10]

Handling Procedures
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand all available safety information.[7]

  • Weighing and Transfer: Conduct weighing and transfer of the solid compound within a fume hood to minimize inhalation of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the laboratory.[12][13]

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12][13]

Storage
  • Store this compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[14]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]
Skin Contact Remove contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[9]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation. Place the waste in a sealed, labeled container for disposal. Ventilate the area and wash the spill site.[15]

Disposal Plan

Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization
  • Solid Waste: Unused this compound, contaminated lab materials (e.g., weigh paper, pipette tips).

  • Liquid Waste: Solutions containing this compound, solvent rinses of containers.

  • Contaminated PPE: Used gloves, disposable lab coats, etc.

Disposal Procedures
  • Segregation: Do not mix this compound waste with other waste streams. Keep organic waste separate from aqueous waste.[16]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the specific chemical name (this compound).[17]

  • Containers: Use appropriate, sealed, and leak-proof containers for waste collection.[18]

  • Disposal Route: Dispose of all this compound waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[8][17]

Experimental Protocol Workflow

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe handling_weigh Weigh Solid this compound prep_ppe->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_experiment Perform Experiment handling_dissolve->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via Hazardous Waste Program cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) Decision Tree

G PPE Selection for Handling this compound cluster_ppe PPE Selection for Handling this compound start Handling this compound? ppe_core Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat start->ppe_core is_dust is_dust start->is_dust Potential for dust generation? ppe_dust Add: - N95 Respirator is_splash Potential for splashing? ppe_dust->is_splash ppe_splash Add: - Face Shield ppe_splash->ppe_core is_dust->ppe_dust Yes is_dust->is_splash No is_splash->ppe_core No is_splash->ppe_splash Yes

Caption: A decision tree to guide the selection of appropriate PPE when working with this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.